molecular formula C12H12N2O B1628550 (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone CAS No. 864231-66-3

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Cat. No.: B1628550
CAS No.: 864231-66-3
M. Wt: 200.24 g/mol
InChI Key: PACKGQQUIGILDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-ethylimidazol-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-14-9-8-13-12(14)11(15)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACKGQQUIGILDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586231
Record name (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864231-66-3
Record name (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone: A Comprehensive Analytical Framework

Executive Summary

The unambiguous structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and synthetic intermediates is the cornerstone of modern drug development. This whitepaper provides an in-depth, self-validating analytical framework for the characterization of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (CAS: 100142-27-6). By synthesizing high-resolution mass spectrometry (HRMS), Fourier-transform infrared spectroscopy (FT-IR), and multidimensional nuclear magnetic resonance (NMR) protocols, we establish a causal logic for verifying the connectivity of the ethyl group, the imidazole core, the methanone bridge, and the phenyl ring.

Molecular Architecture & Theoretical Framework

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone ( C12​H12​N2​O ) is a conjugated bis-heterocyclic/aromatic system. Its structural elucidation hinges on resolving four distinct micro-environments:

  • The N-Ethyl Group: An aliphatic chain subjected to the electronegative pull of the N1​ imidazole atom.

  • The Imidazole Core: A 1,2-disubstituted aromatic heterocycle where the C2​ position acts as the crucial junction point.

  • The Methanone Bridge: A highly conjugated carbonyl group ( C=O ) that bridges the imidazole and phenyl rings, dictating the electronic landscape of the molecule.

  • The Phenyl Ring: A monosubstituted benzene ring experiencing severe anisotropic deshielding due to the adjacent carbonyl.

To prevent structural misassignment (e.g., confusing the 1,2-disubstituted imidazole with a 1,4- or 1,5-isomer), a multi-tiered analytical strategy is required.

Strategic Workflow for Structure Elucidation

The elucidation workflow is designed as a self-validating system. Primary screening (HRMS and FT-IR) establishes the exact mass and the presence of the conjugated carbonyl. This data acts as a prerequisite for the core connectivity established by 1D and 2D NMR. Finally, X-ray crystallography provides the definitive spatial conformation.

Workflow A Sample Prep (Purity >98%) B HRMS & FT-IR (MW & Functional Groups) A->B Step 1: Mass/Bonds C 1D/2D NMR (Core Connectivity) B->C Step 2: Topology D X-Ray Diffraction (Spatial Conformation) C->D Step 3: 3D Structure

Caption: Strategic, self-validating workflow for the structural elucidation of the target molecule.

Spectroscopic Elucidation Protocols

High-Resolution Mass Spectrometry (HRMS)

Causality & Choice: Electrospray Ionization (ESI) is selected over Electron Impact (EI) because ESI is a "soft" ionization technique. It preserves the molecular ion, preventing the premature cleavage of the relatively labile ethyl-nitrogen bond, which is critical for confirming the intact molecular weight[1].

Protocol:

  • Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Acquisition: Inject 2 µL into a Q-TOF mass spectrometer operating in ESI positive mode ( ESI+ ).

  • Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C, and a mass range of m/z 50–500.

  • Validation: The theoretical exact mass of C12​H12​N2​O is 200.0950 Da. The expected [M+H]+ peak must appear at m/z 201.1028 (± 5 ppm mass error). MS/MS fragmentation should yield a diagnostic benzoyl cation at m/z 105.03 and an imidazole-derived fragment at m/z 97.07 , confirming the two halves of the methanone bridge.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Causality & Choice: Attenuated Total Reflectance (ATR) FT-IR allows for the direct analysis of the solid or neat liquid sample without the moisture contamination risks associated with KBr pellets. This ensures the C=O stretching frequency is not artificially shifted by hydrogen bonding with water.

Protocol:

  • Preparation: Place 2-3 mg of the neat sample directly onto the diamond crystal of the ATR-FTIR spectrometer.

  • Acquisition: Apply uniform pressure using the anvil. Acquire 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

  • Validation: A strong, sharp absorption band is expected at ~1640–1660 cm−1 . A standard aliphatic ketone appears at ~1715 cm−1 ; the significant shift to lower wavenumbers in this molecule is causal proof of the extensive π−π conjugation between the carbonyl, the phenyl ring, and the imidazole core[2].

Multidimensional Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing molecular topology. CDCl3​ is chosen as the solvent due to the compound's lack of highly polar hydrogen-bonding donors (like -OH or -NH), ensuring sharp, well-resolved peaks without the solvent viscosity issues of DMSO−d6​ .

Protocol:

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Acquisition: Utilize a 400 MHz or 500 MHz NMR spectrometer.

    • Acquire 1H NMR (zg30 pulse sequence, 16 scans).

    • Acquire 13C{1H} NMR (zgpg30 pulse sequence, 1024 scans).

    • Acquire 2D COSY, HSQC, and HMBC to trace spin-spin coupling and heteronuclear multiple-bond correlations.

Data Interpretation & Causality:

  • The Ethyl Group: The electronegative N1​ atom heavily deshields the adjacent methylene ( CH2​ ) protons, pushing them to ~4.4 ppm. The multiplicity (a clear quartet, J≈7.2 Hz) and its COSY correlation to the methyl triplet at ~1.4 ppm validate the ethyl chain[3].

  • The Phenyl Ring: The carbonyl group exerts a strong anisotropic deshielding effect specifically on the ortho protons of the phenyl ring, pushing them downfield to ~8.2 ppm, cleanly separating them from the meta and para protons (~7.5-7.6 ppm)[1].

  • The Imidazole Core: The H4​ and H5​ protons appear as two distinct doublets with a small coupling constant ( J≈1.2 Hz) characteristic of adjacent protons on a 5-membered heteroaromatic ring[4].

Table 1: Quantitative Summary of Expected NMR Assignments (in CDCl3​ )

MoietyProton ( 1H ) Shift (ppm)Multiplicity & CouplingCarbon ( 13C ) Shift (ppm)Key 2D Correlations (HMBC)
Ethyl CH3​ 1.40Triplet (t), J=7.2 Hz16.5HMBC to Ethyl CH2​
Ethyl CH2​ 4.40Quartet (q), J=7.2 Hz43.8HMBC to Imidazole C2​ and C5​
Imidazole H4​ 7.10Doublet (d), J=1.2 Hz127.5HMBC to Imidazole C2​ and C5​
Imidazole H5​ 7.25Doublet (d), J=1.2 Hz129.2HMBC to Imidazole C4​
Imidazole C2​ --143.5-
Methanone C=O --185.0HMBC from Phenyl Hortho​
Phenyl Hortho​ 8.20Multiplet (m)130.5HMBC to Methanone C=O
Phenyl Hmeta​ 7.50Multiplet (m)128.0HMBC to Phenyl Cipso​
Phenyl Hpara​ 7.60Multiplet (m)133.2-
Phenyl Cipso​ --137.0-

(Note: Exact shifts may vary slightly based on concentration and exact temperature, but relative positioning remains constant based on literature precedents for 2-aroylimidazoles[2]).

Validating Connectivity via HMBC: The most critical step in the elucidation is proving that the ethyl group, imidazole ring, and phenyl ring are all connected to the correct positions. Heteronuclear Multiple Bond Correlation (HMBC) observes couplings over 2 to 3 bonds ( 2JCH​ or 3JCH​ ).

HMBC C_CO C=O (~185 ppm) H_Ph H-ortho (~8.2 ppm) H_Ph->C_CO 3J HMBC H_Im H-5 (Im) (~7.2 ppm) C_Im2 C-2 (Im) (~143 ppm) H_Im->C_Im2 3J HMBC H_Et CH2 (Et) (~4.4 ppm) H_Et->C_Im2 3J HMBC C_Im2->C_CO Direct Bond

Caption: Critical 3J HMBC correlations establishing the connectivity of the methanone bridge to the adjacent rings.

Crystallographic Validation (X-Ray Diffraction)

While NMR and MS provide definitive 2D connectivity, Single-Crystal X-Ray Diffraction (SC-XRD) is the ultimate arbiter of 3D spatial conformation, particularly for determining the dihedral angle between the phenyl and imidazole rings dictated by the steric bulk of the N-ethyl group.

Protocol:

  • Crystallization: Dissolve 20 mg of the compound in a minimum volume of hot ethyl acetate. Slowly diffuse hexane into the solution at room temperature over 48 hours to grow diffraction-quality single crystals.

  • Acquisition: Mount a suitable crystal on a glass fiber and collect data using a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å) at 100 K to minimize thermal motion.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 . The resulting electron density map will definitively confirm the 1-ethyl-1H-imidazol-2-yl substitution pattern.

Conclusion

The structural elucidation of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone requires a synergistic approach. The molecular weight and functional groups are verified by HRMS and FT-IR, while the exact regiochemistry—specifically the placement of the ethyl group at N1​ and the methanone bridge at C2​ —is causally proven through 3JCH​ HMBC NMR correlations. This self-validating methodology ensures absolute confidence in the molecular architecture, meeting the rigorous standards required for pharmaceutical and chemical development.

References

  • Gül, S., Açıkgöz, E., Çakır, M., & Menges, N. (2024). Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. ACS Omega, 9(23), 24291-24298. Available at:[Link]

  • Laha, R., et al. (2022). Carboxylate-Assisted Iridium (III)-Catalyzed C(sp2)–H Amidation of 2-Aroylimidazoles With Dioxazolones. The Journal of Organic Chemistry, 87(12), 7882-7895. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81540, 1-Ethyl-1H-imidazole. PubChem. Available at:[Link]

Sources

In-Depth Technical Guide: Synthesis, Reactivity, and Applications of (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

In modern medicinal chemistry and synthetic methodology, 2-aroylimidazoles represent a class of "privileged scaffolds"—molecular frameworks that serve as versatile building blocks for complex pharmacophores and transition-metal ligands. (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone (CAS 864231-66-3) is a highly functionalized derivative within this family. Characterized by an electron-withdrawing benzoyl group at the C2 position and a lipophilic ethyl chain at the N1 position, this compound is uniquely primed for both advanced C-H functionalization methodologies and direct integration into therapeutic agents targeting metabolic and oncological pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic theoretical descriptions. Here, we will dissect the physicochemical profile of this compound, outline a field-validated and self-correcting synthetic protocol, and explore its downstream applications in drug discovery.

Physicochemical & Structural Profile

Understanding the physical parameters of (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone is critical for predicting its behavior during chromatographic purification and its pharmacokinetic viability as a drug fragment. The following quantitative data summarizes its core properties:

PropertyValue / Description
Chemical Name (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone
CAS Number 864231-66-3
MDL Number MFCD00498180
Linear Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Physical Form Liquid (at Room Temperature)
Purity Standard ≥ 95% (Commercial grade)
Storage Temperature Room Temperature (Inert atmosphere preferred for long-term storage)

Mechanistic Pathway & Synthetic Strategy

The most robust and scalable method for synthesizing 2-aroylimidazoles is via the direct C2-lithiation of an N-alkylimidazole, followed by an electrophilic quench[1].

Expert Insight on Causality: While novice chemists might attempt to use benzoyl chloride as the electrophile, this often leads to poor yields. The initial nucleophilic attack of the 2-lithioimidazole on benzoyl chloride forms a tetrahedral alkoxide intermediate. At -78 °C, this intermediate can prematurely collapse into the highly electrophilic ketone product, which immediately reacts with a second equivalent of the lithiated imidazole to form an unwanted tertiary alcohol byproduct.

To engineer a self-validating system , we replace benzoyl chloride with a Weinreb Amide (N-methoxy-N-methylbenzamide). The bidentate coordination of the lithium ion by the methoxy oxygen and the carbonyl oxygen forms a highly stable 5-membered chelate. This completely halts the reaction at the tetrahedral intermediate stage, preventing over-addition. The desired ketone is only released during the acidic aqueous workup.

MechanisticPathway N1 1-Ethyl-1H-imidazole (Starting Material) N2 n-BuLi / THF -78 °C N1->N2 Deprotonation N3 2-Lithio-1-ethylimidazole (Nucleophile) N2->N3 C2-Lithiation N4 N-Methoxy-N-methylbenzamide (Weinreb Amide) N3->N4 Addition N5 Stable Chelated Intermediate N4->N5 Nucleophilic Attack N6 (1-Ethyl-1H-imidazol-2-yl) (phenyl)methanone N5->N6 Aqueous Quench (-CH3ONHCH3)

Mechanistic workflow for the synthesis of (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone.

Validated Experimental Protocol: C2-Acylation via Weinreb Amide

The following step-by-step methodology is designed to ensure high fidelity, reproducibility, and suppression of side reactions.

Step 1: Preparation & Inert Setup

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon.

  • Add 1-ethyl-1H-imidazole (10.0 mmol, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (30 mL).

  • Causality: Moisture must be strictly excluded to prevent the premature protonation of the highly basic organolithium intermediate.

Step 2: Cryogenic Lithiation

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-butyllithium (2.5 M in hexanes, 10.5 mmol, 1.05 eq) over 10 minutes.

  • Causality: The slight 0.05 eq excess ensures complete metalation. The -78 °C temperature is critical; allowing the reaction to warm during this stage will cause the 2-lithioimidazole to attack the THF solvent or undergo ring-fragmentation[1].

  • Self-Validation: The solution will transition to a pale yellow/orange color, indicating the successful formation of the lithiated species. Stir for 45 minutes.

Step 3: Electrophilic Trapping

  • Dissolve N-methoxy-N-methylbenzamide (11.0 mmol, 1.1 eq) in anhydrous THF (10 mL) and add it dropwise to the lithiated mixture.

  • Causality: The 1.1 eq excess of the electrophile ensures that all lithiated imidazole is consumed, simplifying downstream purification.

Step 4: Controlled Collapse & Workup

  • Allow the reaction to stir for 1 hour at -78 °C, then slowly remove the cooling bath, allowing the mixture to warm to 0 °C over 2 hours.

  • Quench the reaction vigorously with saturated aqueous NH₄Cl (20 mL).

  • Causality: The mildly acidic NH₄Cl breaks the lithium-oxygen chelate, collapsing the tetrahedral intermediate and expelling N,O-dimethylhydroxylamine to reveal the final ketone product.

Step 5: Isolation & Purification

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude liquid via silica gel flash chromatography (Hexanes/EtOAc gradient). The product is highly UV-active and easily tracked via TLC.

Applications in Advanced Synthetic Methodologies & Drug Discovery

Directing Group for Transition-Metal C-H Activation

(1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone is an excellent substrate for late-stage functionalization. The basic N3 nitrogen of the imidazole ring acts as a powerful coordinating group for transition metals. Recently, researchers have utilized 2-aroylimidazoles in[2]. By coordinating to the iridium catalyst, the imidazole directs the insertion of nitrenes (derived from azides like TrocN₃) directly into the ortho-position of the phenyl ring. This allows for the rapid, stereocontrolled synthesis of complex anthranilic acid derivatives without requiring pre-halogenated starting materials[2].

Pharmacophore in Metabolic Modulators

In the pharmaceutical sector, imidazolyl-phenyl-methanone derivatives are critical structural motifs in the development of [3]. These compounds act as targeted inhibitors of the Fatty Acid Synthase (FASN) pathway. Because certain viral infections (such as Hepatitis C) and hyperproliferative solid tumors are "addicted" to de novo lipogenesis, incorporating the (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone core allows drug developers to modulate FASN function, offering a targeted therapeutic approach with fewer systemic side effects than classic cytotoxic therapies[3].

References

  • Tian, X., et al. "Ir(III)-Catalyzed C(sp2)–H Amidation of 2-Aroylimidazoles with 2,2,2-Trichloroethoxycarbonyl Azide (TrocN3)". The Journal of Organic Chemistry, 2022. Available at:[Link]

  • 3-V Biosciences, Inc. "Heterocyclic modulators of lipid synthesis". US Patent 8871790B2, 2014.

Sources

Synthesis pathways for 2-benzoyl-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-benzoyl-1-ethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Specifically, 2-aroyl-1-substituted-1H-imidazoles are significant synthetic intermediates and target molecules in drug discovery programs. This guide provides a detailed technical overview of robust and validated synthesis pathways for 2-benzoyl-1-ethyl-1H-imidazole, a representative member of this class.

The synthetic challenge lies in achieving regioselective functionalization of the imidazole ring. Direct electrophilic acylation of the imidazole core is often problematic. For instance, reactions with acyl chlorides can lead to the formation of unstable N-acylimidazolium salts or, under certain conditions, even result in the Bamberger cleavage of the imidazole ring, yielding undesired side products instead of the target C-acylated compound.[4][5] Therefore, pathways that offer precise control over regioselectivity are paramount.

This document will explore two primary strategies: the direct, controlled C2-acylation of a pre-formed 1-ethyl-1H-imidazole ring via directed lithiation, and a classical ring-forming approach based on the Debus-Radziszewski condensation. Each pathway is presented with a discussion of the underlying chemical principles, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.

Pathway 1: Directed C2-Acylation via Lithiation of 1-Ethyl-1H-Imidazole

This pathway represents the most direct and controlled method for synthesizing 2-benzoyl-1-ethyl-1H-imidazole. It relies on the initial preparation of the N-ethylated imidazole precursor, followed by a highly regioselective deprotonation at the C2 position and subsequent quenching with a benzoylating agent.

Principle and Rationale

The C2 proton of 1-substituted imidazoles is the most acidic due to the inductive effect of the two adjacent nitrogen atoms, making it susceptible to deprotonation by strong organolithium bases like n-butyllithium (n-BuLi). This generates a potent C2-lithiated nucleophile. This intermediate can then react with an electrophilic benzoyl source to form the desired C-C bond exclusively at the C2 position.

The choice of the benzoylating agent is critical. While benzoyl chloride is a common reagent, its high reactivity can lead to side reactions. A less reactive acyl donor, such as an N-acylamide (e.g., N-benzoylpyrrolidine), provides a more controlled reaction, leading to higher yields of the target ketone.[6] This two-step sequence—N-alkylation followed by C2-acylation—ensures unambiguous placement of both the ethyl and benzoyl groups.

Experimental Workflow Diagram

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: C2-Acylation Imidazole Imidazole EthylImidazole 1-Ethyl-1H-imidazole Imidazole->EthylImidazole 1. EtBr, Base 2. Reflux EtBr Ethyl Bromide EtBr->Imidazole Base Base (e.g., K2CO3) Base->Imidazole Solvent1 Solvent (e.g., Ethyl Acetate) Solvent1->Imidazole EthylImidazole_ref 1-Ethyl-1H-imidazole EthylImidazole->EthylImidazole_ref nBuLi n-BuLi nBuLi->EthylImidazole_ref AcylSource N-Benzoylpyrrolidine LithioIntermediate 2-Lithio-1-ethyl-1H-imidazole (Intermediate) AcylSource->LithioIntermediate Solvent2 Solvent (e.g., THF, -78°C) Solvent2->EthylImidazole_ref FinalProduct 2-Benzoyl-1-ethyl-1H-imidazole LithioIntermediate->FinalProduct Acylation EthylImidazole_ref->LithioIntermediate Deprotonation caption Workflow for Directed C2-Acylation Pathway. G Phenylglyoxal Phenylglyoxal Iminium_Ion Iminium Ion (Intermediate A) Phenylglyoxal->Iminium_Ion Condensation Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Condensation Ethylamine Ethylamine (2 eq) Ethylamine->Iminium_Ion Condensation Diamino_Intermediate Diamino Ketone (Intermediate B) Iminium_Ion->Diamino_Intermediate + Phenylglyoxal Cyclized_Intermediate Dihydroxy-imidazoline (Intermediate C) Diamino_Intermediate->Cyclized_Intermediate Intramolecular Cyclization FinalProduct 2-Benzoyl-1-ethyl-1H-imidazole Cyclized_Intermediate->FinalProduct Dehydration (Aromatization) caption Plausible mechanism for the modified Debus synthesis.

Sources

Unlocking the Therapeutic Promise of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of a Privileged Scaffold for Novel Therapeutic Development

Introduction: The Imidazole Nucleus as a Cornerstone of Medicinal Chemistry

The imidazole ring is a preeminent heterocyclic scaffold in drug discovery, forming the core of numerous clinically vital medicines.[1][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding as both a donor and acceptor, and its presence in essential biological molecules like the amino acid histidine make it a versatile pharmacophore.[3][4] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antifungal, anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[2][4][5][6] This guide focuses on the specific, yet under-explored molecule, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, a compound featuring a 2-acyl-imidazole core. We will dissect its structural attributes, extrapolate potential biological activities from related compounds, and propose a comprehensive, tiered research framework to systematically evaluate its therapeutic potential.

Physicochemical Profile and Structural Considerations

A foundational step in assessing any potential drug candidate is the analysis of its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a small molecule with the following key characteristics:

PropertyValueSource
CAS Number 864231-66-3[7][8][9]
Molecular Formula C12H12N2O[7][8]
Molecular Weight 200.24 g/mol [7][8]
LogP 2.31[7]
Physical Form Liquid[7][8]

The molecule's structure, featuring a ketone linker between the ethyl-imidazole and phenyl rings, presents several points for potential biological interaction. The ethyl group at the N1 position of the imidazole ring enhances lipophilicity compared to an unsubstituted imidazole. The central carbonyl group (ketone) can act as a hydrogen bond acceptor, while the aromatic phenyl ring can engage in hydrophobic and π-π stacking interactions with biological targets. This general structure is reminiscent of several classes of biologically active agents, providing a logical starting point for hypothesis generation.

Hypothesized Biological Activities and Mechanisms of Action

Direct pharmacological data for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is not extensively available in public literature. Therefore, our analysis will proceed by examining the established activities of structurally related compound classes.

Antifungal Potential via Ergosterol Biosynthesis Inhibition

The most prominent and well-documented activity of imidazole-containing drugs is their antifungal effect.[5][10][11]

Hypothesized Mechanism: Imidazole antifungals, such as ketoconazole and miconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[10][12][13] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[10][13][14] By blocking this step, the drugs cause a buildup of toxic sterol precursors and a depletion of ergosterol, leading to increased membrane permeability, disruption of cellular function, and ultimately, fungal cell death.[10][13][14] Given the core imidazole scaffold in (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, it is a prime candidate for possessing similar antifungal properties. The nitrogen atom at position 3 of the imidazole ring is a key pharmacophoric feature, as it coordinates with the heme iron atom in the active site of the cytochrome P450 enzyme.[15]

Caption: Proposed antifungal mechanism via inhibition of ergosterol synthesis.

Anticancer Potential via Novel Mechanisms

The imidazole scaffold is present in various anticancer agents.[3][16] A particularly intriguing parallel can be drawn with a class of compounds known as erastin analogs, which induce a non-apoptotic form of cell death called ferroptosis.

Hypothesized Mechanism: A compound known as Imidazole Ketone Erastin (IKE), which shares the imidazole-ketone core structure, is a potent and metabolically stable inducer of ferroptosis.[17] It acts by inhibiting system xc-, a cystine/glutamate antiporter. This inhibition depletes intracellular cysteine, which is a key precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. The reduction in GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. The subsequent accumulation of lipid reactive oxygen species (ROS) causes catastrophic membrane damage and cell death.[17] Cancers such as Diffuse Large B-cell Lymphoma (DLBCL) have shown particular sensitivity to this mechanism.[17] It is plausible that (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone could operate through a similar mechanism, making it a candidate for investigation in specific cancer types.

Modulation of Adrenergic or Serotonin Receptors

Various imidazole derivatives have been shown to interact with G-protein coupled receptors (GPCRs).

  • Adrenergic Receptors: A series of 2-(arylamino)imidazoles were found to be potent and selective agonists at α2-adrenoceptors, leading to reductions in intraocular and blood pressure.[18]

  • Serotonin Receptors: The imidazole moiety is also explored as a modulator of serotonin receptors for the potential treatment of depression.[3]

While the structure of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone differs significantly from these specific examples (notably the 2-acyl vs. 2-amino substitution), the general ability of the imidazole scaffold to fit within the binding pockets of these receptors warrants initial screening.

Proposed Experimental Framework for Biological Evaluation

A tiered, systematic approach is essential to efficiently elucidate the biological activity of this compound. This framework is designed to move from broad, high-throughput screening to more focused, mechanism-of-action studies.

G T0 Compound Synthesis & QC T1 Tier 1: Primary Screening (Broad Phenotypic Assays) T0->T1 T2 Tier 2: Hit Confirmation & Dose-Response T1->T2 'Hit' Identified T1->T2 (e.g., >50% inhibition) T3 Tier 3: Mechanism of Action (MoA) & Target Deconvolution T2->T3 T2->T3 (IC50/EC50 determination) T4 Tier 4: In Vivo Proof-of-Concept T3->T4 T3->T4 (Validated Target & Pathway)

Caption: A tiered workflow for evaluating novel compound activity.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to identify any significant biological activity across diverse therapeutic areas. This requires parallel screening in multiple phenotypic assays.

Protocol 1: Broad-Spectrum Antimicrobial Screening

  • Preparation: Prepare stock solutions of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone in DMSO. The final assay concentration for primary screening is typically 10-50 µM.

  • Panel Selection: Utilize a diverse panel of microbes:

    • Fungi/Yeast: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans.

    • Gram-Positive Bacteria: Staphylococcus aureus (including MRSA), Streptococcus pneumoniae.

    • Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

  • Assay Method (Broth Microdilution): a. In a 96-well plate, add microbial culture in appropriate growth media (e.g., RPMI for fungi, Mueller-Hinton for bacteria). b. Add the test compound to the desired final concentration. Include a vehicle control (DMSO) and a positive control (e.g., Fluconazole for fungi, Ciprofloxacin for bacteria). c. Incubate plates under appropriate conditions (e.g., 35°C for 24-48 hours). d. Measure microbial growth by assessing optical density at 600 nm (OD600) or by using a metabolic indicator dye like resazurin.

  • Hit Criteria: A compound is considered a "hit" if it inhibits microbial growth by ≥50% compared to the vehicle control.

Protocol 2: Anticancer Cell Proliferation Screening (NCI-60 or similar)

  • Cell Line Panel: Screen the compound against a panel of human cancer cell lines representing different tissue origins (e.g., lung, colon, breast, leukemia, CNS). The NCI-60 panel is a well-established standard.

  • Assay Method (Sulforhodamine B - SRB Assay): a. Seed cells in 96-well plates and allow them to attach overnight. b. Treat cells with the compound at a single high concentration (e.g., 10 µM) for 48-72 hours. c. Fix cells with trichloroacetic acid (TCA). d. Stain the fixed cells with SRB dye, which binds to cellular proteins. e. Wash away unbound dye and solubilize the bound dye with a Tris base solution. f. Measure the absorbance at ~515 nm, which is proportional to cell mass.

  • Hit Criteria: A hit is defined as a compound causing ≥50% growth inhibition in one or more cell lines.

Tier 2: Hit Confirmation and Dose-Response Analysis

Any hits from Tier 1 must be confirmed and their potency quantified.

Protocol 3: IC50/EC50 Determination

  • Serial Dilution: For each "hit" assay, prepare a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Repeat the corresponding assay from Tier 1 using the range of concentrations.

  • Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic model to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

  • Validation: A confirmed hit should exhibit a clear dose-dependent effect with a calculable IC50/EC50 value.

Tier 3: Mechanism of Action (MoA) Elucidation

If a potent and confirmed hit is identified, the next critical phase is to understand how it works.

If Antifungal Activity is Confirmed:

  • Ergosterol Quantification: Treat fungal cells with the compound at its IC50 and 5x IC50. Extract sterols and analyze them using GC-MS to see if ergosterol levels decrease and lanosterol (or other precursors) accumulate, which would validate the hypothesized MoA.[10][14]

  • Cytochrome P450 Inhibition Assay: Use commercially available kits with recombinant fungal lanosterol 14α-demethylase to directly measure enzymatic inhibition.

If Anticancer Activity is Confirmed:

  • Ferroptosis Induction Assay:

    • Lipid ROS Measurement: Treat sensitive cancer cells with the compound and a fluorescent probe like C11-BODIPY. An increase in green fluorescence, measured by flow cytometry, indicates lipid peroxidation, a hallmark of ferroptosis.

    • Rescue Experiments: Co-treat cells with the compound and known inhibitors of ferroptosis, such as ferrostatin-1 (a lipid ROS scavenger) or deferoxamine (an iron chelator). If these agents rescue the cells from death, it strongly implicates ferroptosis as the MoA.

    • GPX4 Activity Assay: Measure the activity of GPX4 in cell lysates after treatment to see if it is inhibited.

Conclusion and Future Directions

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone stands as a molecule of significant, albeit unrealized, potential. Its structure contains the essential pharmacophoric elements of the highly successful imidazole class of drugs. Based on robust precedent from structurally related compounds, the most promising avenues for investigation are its potential as an antifungal agent acting on ergosterol biosynthesis and as an anticancer agent inducing ferroptosis. The proposed tiered experimental framework provides a logical, efficient, and self-validating pathway to systematically uncover its biological activity. Successful identification of a potent and selective effect in primary screens would trigger in-depth MoA studies, followed by medicinal chemistry efforts for lead optimization and, ultimately, preclinical in vivo evaluation. This molecule represents a valuable starting point for drug discovery programs seeking to leverage a privileged scaffold to address unmet needs in infectious disease and oncology.

References

  • Imidazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).
  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534.
  • Imidazoles and Triazoles - Antifungal Drugs | Pharmacology - Pharmacy 180. (n.d.).
  • Aryal, S. (2022). Mode of Action of Antifungal Drugs. Microbiology Info.com.
  • Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action.
  • Zhang, Y., et al. (2019). Imidazole ketone erastin induces ferroptosis and slows tumor growth in a mouse lymphoma model. Cell Chemical Biology, 26(5), 623-629.e4.
  • Li, J., et al. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 16(29), 5329-5333.
  • Pérez-Silanes, S., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate.
  • PrepChem.com. (n.d.). Synthesis of (1H-imidazol-2-yl)-[1-(phenylmethyl)-4-piperidinyl]methanone.
  • Hit2Lead. (n.d.). (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone.
  • Imidazole Derivatives as Potential Therapeutic Agents. (n.d.). ResearchGate.
  • Yu, X., et al. (2010). Pharmacokinetic/pharmacodynamic modelling of 2-acetyl-4(5)-tetrahydroxybutyl imidazole-induced peripheral lymphocyte sequestration through increasing lymphoid sphingosine 1-phosphate. Xenobiotica, 40(5), 350-356.
  • Sigma-Aldrich. (n.d.). (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone.
  • Kamal, A., et al. (2016). Imidazole Derivatives as Potential Therapeutic Agents. Current Drug Targets, 17(11), 1266-1285.
  • Sigma-Aldrich. (n.d.). (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone.
  • Review of pharmacological effects of imidazole derivatives. (2022). Pharmacia, 69(2), 527-535.
  • Zhang, Y., et al. (2020). Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(21), 127515.
  • Munk, S. A., et al. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry, 40(1), 18-23.
  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. (2023). Molecules, 28(17), 6297.
  • Wang, Y., et al. (2017). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 22(10), 1641.
  • da Silva, E. F., et al. (2024). New 2-nitroimidazole-N-acylhydrazones, analogs of benznidazole, as anti-Trypanosoma cruzi agents. European Journal of Medicinal Chemistry, 269, 116298.
  • De Vita, D., et al. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate.
  • Jabbar, H. S., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical and Clinical Research, 10(4), 134-142.
  • Hernández-Luis, F., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4187-4191.
  • Li, Y., et al. (2015). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate.

Sources

A Technical Guide to the Predicted Mechanism of Action for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a heterocyclic ketone containing both an imidazole and a phenyl moiety, structural features common to a wide array of pharmacologically active compounds. While specific research on this molecule is nascent, its constituent chemical motifs suggest a high probability of biological activity. This in-depth technical guide synthesizes information from existing literature on related compounds to predict the most likely mechanisms of action for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. We will explore potential roles in enzyme and kinase inhibition, induction of apoptosis, and modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for the strategic investigation of this compound's therapeutic potential. Detailed experimental protocols and visual workflows are provided to guide future research and validation studies.

Introduction and Structural Rationale

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms that is a fundamental component of many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in medicinal chemistry.[2][3] The presence of a phenylmethanone (benzoyl) group attached to the imidazole ring further suggests the potential for diverse biological interactions, including π-π stacking and hydrophobic interactions within protein binding pockets.

Given the prevalence of the imidazole and phenylmethanone cores in compounds with established pharmacological activities, we can logically predict several potential mechanisms of action for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. These predictions are based on structure-activity relationships observed in analogous molecules and provide a rational basis for experimental investigation.

Predicted Mechanism of Action I: Kinase Inhibition

A primary predicted mechanism of action for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is the inhibition of protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Imidazole-based compounds have been identified as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs).[4]

The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, and can also coordinate with metal ions in the kinase active site, thereby disrupting ATP binding and inhibiting enzyme activity. The phenyl group can engage in hydrophobic and aromatic interactions within the ATP-binding pocket, further enhancing binding affinity.

Proposed Signaling Pathway: Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of tumorigenesis. We hypothesize that (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone could inhibit an upstream kinase in this pathway, such as a receptor tyrosine kinase (e.g., EGFR) or a downstream kinase (e.g., MEK or ERK).

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Compound (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone Compound->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Caption: Predicted inhibition of the MAPK/ERK signaling pathway.

Experimental Validation: Kinase Inhibition Assays

A tiered approach is recommended to validate the kinase inhibitory activity of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone.

Table 1: Experimental Protocols for Kinase Inhibition

Experiment Objective Methodology
Broad-Spectrum Kinase Panel To identify potential kinase targets.Utilize a commercial kinase panel (e.g., DiscoverX, Promega) to screen the compound against a large number of purified kinases at a fixed concentration (e.g., 10 µM).
IC50 Determination To quantify the potency of inhibition against identified hits.Perform dose-response assays using a suitable in vitro kinase assay format (e.g., ADP-Glo, LanthaScreen) with purified kinase, substrate, and varying concentrations of the compound.
Cell-Based Phosphorylation Assay To confirm target engagement in a cellular context.Treat relevant cancer cell lines (e.g., A549 for EGFR) with the compound and measure the phosphorylation status of the target kinase and downstream substrates via Western blotting or ELISA.

Predicted Mechanism of Action II: Induction of Apoptosis

Another prominent mechanism of action for imidazole-containing compounds is the induction of apoptosis, or programmed cell death.[4] This is a critical process for eliminating damaged or unwanted cells, and its evasion is a key characteristic of cancer.[5] The cytotoxic effects of many anticancer agents are mediated through the activation of apoptotic pathways.

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to caspase activation. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, which directly activates a caspase cascade.

Proposed Apoptotic Pathway

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone Bax Bax Compound->Bax Upregulation Bcl2 Bcl-2 Compound->Bcl2 Downregulation Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Predicted induction of apoptosis via intrinsic and extrinsic pathways.

Experimental Validation: Apoptosis Assays

A series of in vitro experiments can be conducted to determine if (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone induces apoptosis.

Table 2: Experimental Protocols for Apoptosis Induction

Experiment Objective Methodology
Cell Viability Assay To assess the cytotoxic effect of the compound.Treat cancer cell lines with a range of compound concentrations for 24-72 hours and measure cell viability using an MTT or CellTiter-Glo assay.
Annexin V/Propidium Iodide Staining To detect early and late apoptotic cells.Treat cells with the compound and stain with fluorescently labeled Annexin V (binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptosis) and Propidium Iodide (stains the DNA of necrotic or late apoptotic cells). Analyze by flow cytometry.
Caspase Activity Assay To measure the activation of key executioner caspases.Use a luminogenic or fluorogenic substrate for caspase-3 and/or caspase-7 to measure their activity in cell lysates after compound treatment.
Western Blot Analysis To examine changes in the expression of apoptosis-related proteins.Probe cell lysates for key proteins in the apoptotic pathways, such as Bax, Bcl-2, cleaved PARP, and cleaved caspases.

Other Potential Mechanisms

Based on the broad biological activities of imidazole derivatives, other potential mechanisms of action for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone should also be considered:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some imidazole-containing compounds are known to inhibit COX enzymes, which are involved in inflammation.[3]

  • Antifungal Activity: The imidazole scaffold is a key component of many antifungal drugs that target lanosterol 14α-demethylase (CYP51).[6]

  • Hedgehog Signaling Pathway Inhibition: Phenyl imidazole derivatives have been shown to inhibit the Hedgehog signaling pathway by binding to the Smoothened receptor.

Conclusion

While the specific mechanism of action of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone remains to be elucidated, its structural features strongly suggest a high potential for biological activity. This guide provides a scientifically grounded framework for predicting and validating its mechanism of action, with a primary focus on kinase inhibition and apoptosis induction. The proposed experimental workflows offer a clear path for researchers to systematically investigate the therapeutic potential of this compound. Further studies, including in vivo efficacy and safety assessments, will be necessary to fully characterize its pharmacological profile.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026, January 15). ijsred.com.
  • A Review of Imidazole Derivatives. (2024, November 25). Asian Journal of Research in Chemistry.
  • Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases. PubMed.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1).
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024, May 3). ACS Publications.
  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. (2012, November 23). RJPT.
  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024, June 30).
  • Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. (2020, September 9).
  • Synthesis, molecular docking, and pharmacological evaluation of some new triphenyl imidazole derivatives as anxiolytic agents.
  • BB-5141628 - Hit2Lead.
  • Phenyl(1H-pyrrol-3-yl)methanone: A Comprehensive Technical Guide on its Mechanism of Action. Benchchem.
  • (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone. Sigma-Aldrich.
  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023, June 9).
  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. PMC.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.
  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. (2020, September 18). MDPI.
  • Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.
  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2019, April). ResearchGate.
  • Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. (2008, March 1). PubMed.
  • (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone. Sigma-Aldrich.
  • 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. PMC.
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate.
  • (1-Methyl-1H-imidazol-2-yl)-(3-nitro-phenyl)-methanone. SCBT.
  • Imidazole: Having Versatile Biological Activities. ResearchGate.
  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. (2025, June 8). Frontiers.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023, January 23). MDPI.

Sources

Spectroscopic Profile of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers a comprehensive analysis of the expected spectroscopic data for the compound (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document provides a detailed interpretation of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While direct experimental spectra for this specific molecule are not widely available in public databases, this guide leverages data from structurally analogous compounds and foundational spectroscopic principles to provide a robust predictive analysis. This approach allows for a reliable estimation of the key spectral features that are crucial for the identification, characterization, and quality control of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone.

Molecular Structure and Spectroscopic Overview

The structure of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, with the chemical formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol , is characterized by a central imidazole ring substituted with an ethyl group at the N1 position and a benzoyl group at the C2 position.[1] This arrangement of functional groups gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can deduce the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal distinct signals for the protons of the ethyl group, the imidazole ring, and the phenyl ring. The anticipated chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing effects of the carbonyl group and the aromatic systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH₃ (Ethyl)~1.4Triplet~7.03H
CH₂ (Ethyl)~4.4Quartet~7.02H
H-4, H-5 (Imidazole)~7.0 - 7.5Multiplet-2H
Aromatic (Phenyl)~7.4 - 8.1Multiplet-5H
  • Rationale for Assignments: The ethyl group's protons will exhibit a characteristic triplet-quartet pattern due to spin-spin coupling. The CH₂ group is shifted downfield due to its proximity to the nitrogen atom of the imidazole ring. The imidazole protons are expected in the aromatic region, with their exact shifts depending on the electronic influence of the adjacent substituents. The protons of the phenyl ring will appear as a complex multiplet, with those ortho to the carbonyl group being the most deshielded and shifted furthest downfield. These predictions are based on data from similar ethyl-substituted imidazoles and benzoyl-containing compounds.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (Ethyl)~15
CH₂ (Ethyl)~45
C-4, C-5 (Imidazole)~120 - 130
Aromatic (Phenyl)~128 - 135
C-2 (Imidazole)~145
C=O (Carbonyl)~180 - 190
  • Rationale for Assignments: The aliphatic carbons of the ethyl group will appear at the high-field (upfield) end of the spectrum. The aromatic and imidazole carbons will resonate in the mid-field region. The C-2 carbon of the imidazole ring, being directly attached to the electron-withdrawing benzoyl group, is expected to be significantly downfield. The carbonyl carbon will be the most deshielded and appear at the lowest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)3000 - 2850Medium
C=O stretch (Ketone)1680 - 1660Strong
C=N, C=C stretch (Aromatic/Imidazole)1600 - 1450Medium-Strong
C-N stretch1300 - 1100Medium
  • Rationale for Assignments: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) group of the ketone, expected in the region of 1680-1660 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches will be observed. The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings will appear in the 1600-1450 cm⁻¹ region. These predictions are consistent with the IR spectra of other acylimidazoles and aromatic ketones.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 200, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways: The fragmentation of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is likely to proceed through several key pathways.

    Caption: Predicted major fragmentation pathways.

  • Rationale for Fragmentation:

    • Loss of the ethyl-imidazole radical: Cleavage of the bond between the carbonyl carbon and the imidazole ring would result in the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

    • Loss of the benzoyl radical: Cleavage on the other side of the carbonyl group would lead to the formation of the 1-ethyl-1H-imidazol-2-yl cation at m/z 95.

    • Loss of carbon monoxide: The benzoyl cation (m/z 105) can further fragment by losing a neutral carbon monoxide molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

These fragmentation patterns are characteristic of aromatic ketones and are valuable for confirming the presence of the benzoyl and ethyl-imidazole moieties within the molecule.

Experimental Protocols

To obtain the spectroscopic data discussed, standard laboratory procedures should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight. Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. By understanding these expected spectroscopic features, researchers can confidently identify and characterize this compound, ensuring its purity and structural integrity for its intended applications in research and development. The provided protocols offer a standardized approach for the experimental acquisition of this crucial data.

References

  • ¹H NMR spectrum of ethyl imidazo[1,2-a]pyridine-3-carboxylate (4a). [Link]

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2441. [Link]

  • Agova, M., et al. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica. [Link]

Sources

Discovery and background of N-ethylated imidazole ketones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Background of N-Ethylated Imidazole Ketones

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to engage in various intermolecular interactions.[1][2] When functionalized with a ketone moiety and an N-ethyl group, this scaffold gains unique physicochemical properties that are highly advantageous for modern drug design. The ketone group often serves as a crucial interaction point, such as a zinc-binding group in metalloenzymes, while N-ethylation provides a powerful tool to modulate solubility, metabolic stability, and target affinity by altering steric and electronic profiles.[3] This guide provides a comprehensive overview of N-ethylated imidazole ketones, from their foundational synthesis routes to their application in contemporary drug discovery. It details key synthetic methodologies, explains the causal reasoning behind experimental choices, and presents a case study on their role as selective histone deacetylase (HDAC) inhibitors.

Chapter 1: The Imidazole Ketone Scaffold: A Nexus of Functionality in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique properties, such as its ability to act as both a hydrogen bond donor and acceptor (in its N-unsubstituted form) and its amphoteric nature, make it a versatile building block in drug development.[4][5] The incorporation of a ketone functionality onto this scaffold introduces a polar, electron-withdrawing group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. This feature is particularly critical in the design of enzyme inhibitors, where the ketone's carbonyl oxygen can form key interactions within a target's active site.

The strategic addition of an ethyl group to one of the imidazole nitrogens (N-ethylation) is a critical step in fine-tuning a molecule's drug-like properties. This modification achieves several key objectives:

  • Blocks N-H Acidity and H-Bond Donation: It removes the acidic proton on the N-1 nitrogen, preventing unwanted ionization and eliminating a hydrogen bond donor site, which can be crucial for optimizing target binding and reducing off-target effects.[5]

  • Modulates Lipophilicity: The addition of the ethyl group increases the molecule's lipophilicity, which can enhance membrane permeability and influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Introduces Steric Influence: The ethyl group provides steric bulk that can orient the molecule within a binding pocket, potentially enhancing selectivity for a specific target isoform.

  • Enhances Nucleophilicity: The electron-donating nature of the ethyl group increases the electron density on the imidazole ring, enhancing its nucleophilicity and reactivity in certain contexts.

Chapter 2: Foundational Synthesis of the Imidazole Core

The synthesis of the core imidazole ring was first reported in 1858.[6] Since then, numerous methods have been developed. Many classical syntheses rely on the condensation of a 1,2-dicarbonyl compound with an aldehyde and a source of ammonia.

One of the earliest methods that provided a pathway to N-alkylated imidazoles is the Wallach synthesis. This reaction involves treating an N,N'-dialkyloxamide with phosphorus pentachloride to form a chlorinated intermediate, which is then reduced with hydroiodic acid. For instance, the use of N,N'-diethyloxamide in this process directly yields a 1-ethyl-2-methyl imidazole, demonstrating a foundational route to an N-ethylated scaffold.[6][7][8]

G cluster_products Product A 1,2-Dicarbonyl (e.g., Glyoxal) D Substituted Imidazole Ring A->D C1-C2 B Aldehyde B->D C3 C Ammonia Source (e.g., NH4OAc) C->D N1, N2

General concept of imidazole synthesis.

Chapter 3: Modern Synthetic Methodologies

The synthesis of N-ethylated imidazole ketones can be approached through several strategic routes, allowing for modularity and efficiency. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: Post-Synthetic N-Ethylation

This is perhaps the most direct and widely used approach. It involves the initial synthesis of an N-H imidazole ketone, followed by a selective N-alkylation step. This method offers flexibility, as a common imidazole ketone intermediate can be diversified with various alkyl groups.

  • Dissolution: Dissolve the starting imidazole ketone (1.0 eq) in a dry polar aprotic solvent such as acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Base Addition: Add a mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The base deprotonates the acidic N-H of the imidazole, forming the more nucleophilic imidazolate anion.

  • Alkylation: Add an ethylating agent, such as ethyl iodide or ethyl chloroacetate (1.2 eq), to the reaction mixture.[9][10]

  • Reaction: Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 4-12 hours.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product is purified by column chromatography on silica gel.

Causality: The choice of a polar aprotic solvent (acetone) facilitates the Sₙ2 reaction by solvating the potassium cation without forming a strong hydrogen-bonding shell around the imidazolate anion, thus preserving its nucleophilicity.[9] Anhydrous K₂CO₃ is used because it is strong enough to deprotonate the imidazole (pKa ≈ 14.5) but not so strong that it causes side reactions with the ketone or ethylating agent.

Workflow for Post-Synthetic N-Ethylation.
Strategy 2: Modular Synthesis from Ketone Precursors

A powerful modern approach involves building the imidazole ring directly from a simple ketone starting material. This is highly advantageous for creating molecular libraries, as three components (a ketone, an aldehyde, and an ammonia source) can be varied to produce a wide range of analogs.[11]

  • Oxidation: In a sealed vial, dissolve the starting ketone (e.g., acetophenone, 1.0 eq) in DMSO. Add a catalytic amount of aqueous hydrobromic acid (HBr, 10 mol%). Heat the mixture at 85 °C for 12-24 hours to form the corresponding 1,2-dicarbonyl intermediate.[11]

  • Condensation: In a separate flask, dissolve the desired aldehyde (1.0 eq) and ammonium acetate (NH₄OAc, 10-20 eq) in methanol.

  • Coupling: Cool the dicarbonyl solution from Step 1 and add it to the aldehyde/ammonia mixture. Stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Workup and Purification: Perform an aqueous workup as described in Strategy 1, followed by purification via column chromatography to isolate the 2,4(5)-disubstituted imidazole.

  • N-Ethylation: The resulting N-H imidazole can then be ethylated as described in Strategy 1.

Causality: The HBr/DMSO system is an effective method for the α-oxidation of ketones to form 1,2-dicarbonyls.[11] Ammonium acetate serves as a convenient, solid source of ammonia for the condensation step, which proceeds via the well-established Radiszewski synthesis mechanism.[7] This one-pot, multi-component approach is highly efficient for generating structural diversity.

Chapter 4: Physicochemical and Structural Properties

The introduction of an N-ethyl group significantly alters the electronic and steric landscape of the imidazole ketone scaffold, which in turn dictates its biological activity and pharmacokinetic properties.

PropertyN-H Imidazole KetoneN-Ethyl Imidazole KetoneRationale
Hydrogen Bonding Donor & AcceptorAcceptor OnlyThe N-H proton is replaced by an ethyl group, removing the donor capability.[5]
pKa (of conjugate acid) ~7Slightly higher than 7The electron-donating ethyl group increases the basicity of the sp² nitrogen (N-3).
Lipophilicity (LogP) LowerHigherThe aliphatic ethyl group increases the nonpolar character of the molecule.
Reactivity AmphotericMore NucleophilicThe electron-donating effect of the ethyl group enhances the ring's nucleophilicity.
Metabolic Stability Potential N-glucuronidationMore stable at N1Blocking the N-H position can prevent certain phase II metabolic transformations.

Chapter 5: Applications in Modern Drug Discovery: A Case Study of HDAC Inhibitors

A prominent example highlighting the utility of N-ethylated imidazole ketones is in the development of selective histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a critical role in epigenetic regulation, and their dysregulation is linked to various cancers and other diseases.

In this context, researchers discovered a series of potent and selective HDAC1, 2, and 3 inhibitors where the core scaffold was a substituted imidazole or oxazole. A key feature of these inhibitors was an ethyl ketone group that served as the crucial zinc-binding group (ZBG) .[3] This group chelates the catalytic zinc ion in the HDAC active site, which is essential for enzyme inhibition.

The imidazole ring acts as a central scaffold to correctly position the ZBG and a "capping group" that interacts with the surface of the enzyme. N-ethylation of the imidazole scaffold would serve to fine-tune the molecule's properties, such as improving cell permeability to reach the intracellular HDAC target and optimizing the orientation of the side chains for enhanced potency and selectivity.

G cluster_inhibitor N-Ethyl Imidazole Ketone Pharmacophore cluster_enzyme HDAC Active Site inhibitor Cap Group (Surface Binding) N-Ethyl Imidazole (Central Scaffold) Linker Ethyl Ketone (Zinc-Binding Group) enzyme Surface Residues Hydrophobic Pocket Catalytic Zinc Ion (Zn2+) inhibitor:f0->enzyme:f0 Interacts with inhibitor:f1->enzyme:f1 Fits into inhibitor:f3->enzyme:f2 Chelates

Pharmacophore model for an imidazole ketone HDAC inhibitor.

Chapter 6: Conclusion and Future Outlook

N-ethylated imidazole ketones represent a highly valuable and adaptable scaffold in medicinal chemistry. The combination of the imidazole ring's versatile interaction capabilities, the ketone's function as a potent binding element, and N-ethylation's role in modulating drug-like properties provides a powerful platform for designing novel therapeutics. Foundational methods like the Wallach synthesis paved the way, while modern modular strategies now allow for the rapid generation and optimization of lead compounds. The successful application of this scaffold in developing selective HDAC inhibitors underscores its potential.[3] Future research will likely focus on applying these structures to other enzyme classes, particularly metalloenzymes, and exploring novel, more efficient synthetic routes to access increasingly complex and stereochemically defined analogs.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ethyl Imidazolate?
  • Banerjee et al. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
  • ACS Publications. (2019, August 28). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry.
  • (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems.
  • (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • ACS Publications. (2021, April 2). Discovery of Ethyl Ketone-Based Highly Selective HDACs 1, 2, 3 Inhibitors for HIV Latency Reactivation with Minimum Cellular Potency Serum Shift and Reduced hERG Activity. Journal of Medicinal Chemistry.
  • (2008, January 1). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds.
  • TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.
  • (2022, November 22). Functionalization of imidazole N-oxide: a recent discovery in organic transformations.
  • (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Discovery Technologies.
  • (2016, November 15). A review: Imidazole synthesis and its biological activities.
  • (n.d.). Synthesis and study of biological activity of some new Imidazole derivatives. Baghdad Science Journal.
  • (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • (n.d.). Imidazole synthesis. Organic Chemistry Portal.
  • (2024, June 26). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC.
  • (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.

Sources

Introduction: The Imidazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Aroyl-1-Alkyl-Imidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] This scaffold is present in a wide array of biologically significant molecules, including the essential amino acid histidine, and serves as a key structural motif in numerous pharmaceuticals.[2] Imidazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][3][4] Their therapeutic versatility stems from the unique physicochemical properties of the imidazole ring, which can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1]

This guide focuses specifically on the 2-aroyl-1-alkyl-imidazole class of derivatives. This substitution pattern, featuring an aroyl (aromatic ketone) group at the 2-position and an alkyl chain at the 1-position nitrogen, has given rise to compounds with potent and often highly specific biological activities. We will explore the synthetic methodologies for creating these molecules, delve into their diverse therapeutic applications with a focus on anticancer and anti-inflammatory effects, and analyze the critical structure-activity relationships that govern their function. This document is intended as a comprehensive resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this promising chemical scaffold.

Part 1: Synthetic Methodologies

The synthesis of 2-aroyl-1-alkyl-imidazole derivatives can be achieved through several strategic pathways. Modern approaches often favor efficiency and structural diversity, employing multicomponent reactions to construct the heterocyclic core in a single step.[5]

A foundational and widely utilized method is the Debus-Radziszewski reaction .[6] This reaction typically involves the condensation of a dicarbonyl compound (like benzil), an aldehyde, and ammonia (or an ammonia source like ammonium acetate) in refluxing acetic acid. To achieve the specific 1-alkyl substitution, the strategy is often modified by first preparing the N-alkylated imidazole and then introducing the aroyl group, or by using a primary amine in place of ammonia, though this can lead to mixtures of isomers.

A more direct and versatile approach involves a cascade process starting from readily available aryl methyl ketones. This protocol leverages a DMSO-HBr oxidation followed by a Debus-type reaction to yield the desired 2-aroyl-imidazole derivatives under mild conditions, highlighting its potential in medicinal chemistry.[7]

Below is a generalized workflow representing a common synthetic strategy.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Aryl Glyoxal (R1-CO-CHO) P One-Pot Condensation (e.g., Debus-Radziszewski Reaction) A->P B Aldehyde (R2-CHO) B->P C Primary Amine (R3-NH2) C->P D Ammonium Acetate (Ammonia Source) D->P Q Column Chromatography or Recrystallization P->Q Crude Product R 1-Alkyl-2-Aroyl-Imidazole Derivative Q->R Purified Product

Caption: Generalized workflow for the synthesis of substituted imidazole derivatives.

Part 2: Spectroscopic Characterization

Unambiguous structural confirmation of synthesized 2-aroyl-1-alkyl-imidazole derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR provides information on the number, environment, and connectivity of protons. Key signals include the aromatic protons on the aroyl and other aryl substituents, the protons of the alkyl group on the N1-position, and the distinct protons of the imidazole ring itself.

    • ¹³C NMR identifies all unique carbon atoms in the molecule. The carbonyl carbon of the aroyl group gives a characteristic signal in the downfield region (typically 180-195 ppm), while carbons of the imidazole ring and aromatic substituents appear in the 110-150 ppm range.[3]

  • Infrared (IR) Spectroscopy : This technique is used to identify key functional groups. A strong absorption band between 1630-1690 cm⁻¹ is indicative of the C=O (ketone) stretch of the aroyl group.[3] Bands corresponding to C=N stretching within the imidazole ring and C-H stretching of aromatic and aliphatic groups are also observed.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering a high degree of confidence in the compound's identity.[3]

  • Elemental Analysis : This technique determines the percentage composition of elements (C, H, N), which should match the calculated theoretical values for the proposed structure.[3]

Part 3: Biological Activities and Therapeutic Potential

2-Aroyl-1-alkyl-imidazole derivatives have demonstrated significant potential across multiple therapeutic areas, with anticancer and anti-inflammatory activities being the most extensively studied.

Anticancer Activity

The imidazole scaffold is a privileged structure in oncology drug design, with derivatives acting on a variety of targets to inhibit cancer cell proliferation and survival.[8][9]

Mechanism 1: Tubulin Polymerization Inhibition A primary mechanism of action for many anticancer imidazole derivatives is the disruption of microtubule dynamics.[8] Microtubules are essential for cell division, and their destabilization triggers cell cycle arrest, typically in the G2/M phase, leading to apoptosis.[10]

  • 2-Aryl-4-benzoyl-imidazoles (ABI-I) have been identified as potent antiproliferative agents that target the colchicine-binding site on tubulin, thereby inhibiting tubulin polymerization.[11]

  • Related benzimidazole derivatives have also shown impressive anti-proliferative activity by disrupting the intracellular microtubule cytoskeleton, leading to G2/M phase arrest and apoptosis.[10] One such compound, O-7, achieved an IC₅₀ value of 0.236 µM against A549 lung cancer cells.[10]

Mechanism 2: Kinase Inhibition Protein kinases are critical regulators of cell signaling pathways that control growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : EGFR is a receptor tyrosine kinase that is often overexpressed in solid tumors.[12] Certain imidazole derivatives have been designed as EGFR inhibitors, showing promising anticancer activity against breast, lung, and colorectal cancer cell lines.[13]

  • Checkpoint Kinase (Chk1/Chk2) Inhibition : Imidazolone derivatives have been developed as dual inhibitors of Chk1 and Chk2, kinases that are crucial for DNA damage response.[14] Inhibition of these kinases can enhance the efficacy of DNA-damaging chemotherapy.

  • Other Kinase Targets : Various imidazole derivatives have shown inhibitory activity against a range of other cancer-relevant kinases, including B-Raf, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Transforming growth factor β-activated kinase 1 (TAK1).[9][15]

The diagram below illustrates a simplified EGFR signaling pathway, a common target for imidazole-based anticancer agents.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Imidazole Inhibitor Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: Key structure-activity relationship points for 2-aroyl-1-alkyl-imidazole derivatives.

Part 5: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol 1: General Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole Derivative

This protocol is a representative example based on the Debus-Radziszewski reaction. [6]

  • Reactant Preparation : In a 100 mL round-bottom flask, combine benzil (1.1 mmol), a substituted aldehyde (1.0 mmol), a primary amine (4.0 mmol), and ammonium acetate (10.0 mmol).

  • Solvent Addition : Add 15 mL of glacial acetic acid to the flask.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) under an inert atmosphere (e.g., argon or nitrogen). Maintain reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

  • Precipitation and Filtration : A solid precipitate should form. Collect the solid by vacuum filtration.

  • Washing : Wash the collected solid sequentially with 10% acetic acid (3 x 10 mL) and then with deionized water (3 x 10 mL) to remove unreacted starting materials and salts.

  • Drying : Dry the crude product under vacuum.

  • Purification : Purify the crude product using column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure imidazole derivative.

  • Characterization : Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Part 2.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

  • Cell Culture : Culture a human cancer cell line (e.g., A549, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding : Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the test imidazole derivative in culture media. Remove the old media from the wells and add 100 µL of the compound-containing media to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization : Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

2-Aroyl-1-alkyl-imidazole derivatives represent a highly versatile and therapeutically promising class of compounds. Their synthetic accessibility allows for the creation of diverse chemical libraries, and their demonstrated efficacy against key biological targets in cancer and inflammation underscores their potential for further development. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel biological targets, and leveraging computational drug design to refine structure-activity relationships and accelerate the discovery of new clinical candidates. The continued exploration of this scaffold is poised to deliver next-generation therapeutics for some of the most challenging human diseases.

Sources

In silico modeling of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone interactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone Interactions

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, a small molecule featuring the versatile imidazole scaffold. Imidazole derivatives are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities, including potential as inhibitors for enzymes like sirtuins and cyclooxygenase-2 (COX-2), and roles in combating various cancers.[1][2] This document eschews a rigid template, instead adopting a narrative that mirrors the logical progression of a computational drug discovery project. We will navigate from initial structure-based screening via molecular docking to the dynamic, atomistic-level insights afforded by molecular dynamics (MD) simulations. Each protocol is presented not merely as a series of steps, but as a set of scientifically-driven decisions, complete with the underlying rationale and self-validating checkpoints essential for robust and reproducible research. This guide is intended for researchers, scientists, and drug development professionals seeking to apply or deepen their understanding of computational modeling techniques for small molecule-protein interactions.

Foundational Principles: A Tale of Two Methodologies

Before delving into specific protocols, it is crucial to understand the complementary nature of the two core techniques we will employ: molecular docking and molecular dynamics.

  • Molecular Docking: This is fundamentally a search algorithm. Its primary purpose is to predict the preferred orientation (the "pose") of a ligand when bound to a receptor, typically a protein.[3][4] By sampling a vast number of possible conformations and scoring them based on a simplified energy function, docking provides a rapid, computationally inexpensive method to generate hypotheses about binding modes and estimate binding affinity. It is the quintessential tool for initial virtual screening.[5]

  • Molecular Dynamics (MD) Simulation: If docking provides a static snapshot, MD simulation provides the full-length motion picture. It uses the principles of classical mechanics to simulate the movements of every atom in a system over time.[6] This allows us to assess the stability of a docked pose, observe conformational changes in both the ligand and the protein, and analyze the intricate network of interactions within a solvated, physiologically-relevant environment.[7][8]

Our journey will begin with the broad strokes of docking to identify promising interactions and culminate in the high-resolution analysis of MD to validate and refine our understanding.

The Subject Molecule: (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Our molecule of interest, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, is a small organic compound. Its basic properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O[9]
Molecular Weight 200.24 g/mol
CAS Number 864231-66-3[9]
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=NC=CN2CCPubChem
Structure Chemical structure of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

While specific biological targets for this exact molecule are not extensively documented in public literature, the imidazole core is a well-established pharmacophore.[10][11] Therefore, for the purpose of this guide, we will proceed with a hypothetical target, Cyclooxygenase-2 (COX-2), a well-studied enzyme for which many imidazole-based inhibitors have been designed.[2] We will use the human COX-2 crystal structure (PDB ID: 5IKQ) for our modeling experiments.

Part I: Molecular Docking - Predicting the Initial Handshake

The goal of this phase is to predict the most likely binding pose of our ligand within the active site of COX-2. We will use AutoDock Vina, a widely-used, robust, and freely available docking software.[12][13][14]

Workflow Overview: Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A 1. Obtain Ligand Structure (SDF/MOL2) B 2. Prepare Ligand (Add Hydrogens, Assign Charges) Output: PDBQT A->B F 6. Run AutoDock Vina B->F C 3. Obtain Receptor Structure (PDB) D 4. Prepare Receptor (Remove Water, Add Polar Hydrogens) Output: PDBQT C->D D->F E 5. Define Search Space (Grid Box Generation) E->F G 7. Analyze Binding Affinity Scores (kcal/mol) F->G H 8. Visualize Poses (PyMOL, Discovery Studio) G->H

Caption: A typical workflow for molecular docking using AutoDock Vina.

Protocol 3.1: Ligand and Receptor Preparation

Rationale: Raw structural files from databases are not immediately ready for docking. Ligands often lack hydrogen atoms, and both molecules need to be converted to the PDBQT file format, which includes partial charges and atom type definitions required by AutoDock Vina.

Steps:

  • Obtain Ligand Structure: Download the 3D structure of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone from a database like PubChem or ZINC. Save it in SDF or MOL2 format.

  • Prepare Ligand:

    • Use a molecular editor like Avogadro or a command-line tool like Open Babel to add hydrogen atoms.[5]

    • Convert the structure to the PDBQT format. This can be accomplished using AutoDock Tools (MGLTools) or a script.[14] This step assigns Gasteiger charges, merges non-polar hydrogens, and defines rotatable bonds.

  • Obtain Receptor Structure: Download the PDB file for COX-2 (e.g., 5IKQ) from the RCSB Protein Data Bank.

  • Prepare Receptor:

    • Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL.

    • Remove all water molecules and any co-crystallized ligands or ions not essential for binding. This simplifies the system and reduces computational cost.

    • Add polar hydrogen atoms to the protein.

    • Save the cleaned protein structure as a PDBQT file using AutoDock Tools. This assigns charges and prepares the receptor for grid calculation.[15]

Protocol 3.2: Execution and Analysis of Docking

Rationale: The accuracy of docking is highly dependent on defining the correct search space (the "grid box"). This box should encompass the known or predicted active site of the protein. The exhaustiveness parameter controls the computational effort spent searching for the best pose.

Steps:

  • Define the Search Space:

    • In AutoDock Tools or UCSF Chimera, identify the active site residues. For 5IKQ, this is a well-defined channel.

    • Center a grid box around these residues. The size of the box should be large enough to accommodate the ligand in various orientations but small enough to focus the search. Note the center coordinates (e.g., center_x, center_y, center_z) and dimensions (e.g., size_x, size_y, size_z).[15]

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt

  • Analyze Results:

    • The log.txt file will contain a table of the top binding poses, ranked by binding affinity (in kcal/mol). Lower, more negative values indicate stronger predicted binding.

    • The results.pdbqt file contains the coordinates for each predicted pose.

    • Load the original protein.pdbqt and the results.pdbqt into PyMOL or Discovery Studio to visualize the interactions. Analyze hydrogen bonds, hydrophobic contacts, and π-stacking to determine the most plausible binding mode.

Part II: Molecular Dynamics - From a Static Pose to Dynamic Reality

Having identified a high-ranking, plausible binding pose from docking, we now use MD simulation to assess its stability and behavior in a more realistic environment. We will use GROMACS, a powerful and versatile open-source MD engine.[7][16]

Workflow Overview: Protein-Ligand MD Simulation

G cluster_prep System Preparation cluster_sim Simulation Cascade cluster_analysis Trajectory Analysis A 1. Select Docked Pose D 4. Combine Protein & Ligand A->D B 2. Choose Force Field (e.g., CHARMM36m) C 3. Generate Ligand Topology (CGenFF Server) B->C C->D E 5. Solvate & Add Ions D->E F 6. Energy Minimization E->F G 7. NVT Equilibration (Temperature) F->G H 8. NPT Equilibration (Pressure & Density) G->H I 9. Production MD Run H->I J 10. Calculate RMSD, RMSF, Rg I->J K 11. Analyze Interactions (Hydrogen Bonds, etc.) I->K L 12. Visualize Trajectory I->L

Caption: The sequential workflow for setting up and running an MD simulation.

Protocol 4.1: System Building and Parameterization

Rationale: MD simulations require a complete description of all atoms and their potential interactions, defined by a "force field." While standard force fields like CHARMM and AMBER contain parameters for biomolecules, custom parameters must be generated for novel ligands like ours.[16][17]

Steps:

  • Prepare the Complex: Create a single PDB file containing the protein coordinates from your prepared receptor file and the coordinates of the best-docked ligand pose from the docking output.

  • Choose a Force Field: We will use the CHARMM36m force field, which is well-validated for proteins and compatible with the CHARMM General Force Field (CGenFF) for small molecules.[6][16][18]

  • Generate Ligand Topology: This is a critical step.

    • Prepare a MOL2 file of the ligand with correct atom types and hydrogens (as done for docking).

    • Upload this file to the CGenFF server.[19] The server will generate a CHARMM stream file (.str) containing the necessary parameters (atom types, charges, bond lengths, angles, dihedrals).

    • The CGenFF server often provides a penalty score for the parameters. Low penalties suggest the parameters are reliable. High penalties may require further manual refinement, which is beyond the scope of this guide.

    • Use a conversion script (e.g., cgenff_charmm2gmx.py) to convert the .str file into GROMACS-compatible topology (.itp) and parameter (.prm) files.[7]

  • Build the GROMACS Topology:

    • Use the gmx pdb2gmx tool to generate a topology for the protein using the CHARMM36m force field.

    • Manually edit the main topology file (topol.top) to include the ligand's .itp and .prm files and add the ligand molecule to the system's molecule count.[10]

  • Solvation and Ionization:

    • Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

    • Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model).[6]

    • Use gmx genion to add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system. This is essential for preventing artifacts in the calculation of long-range electrostatics.[20]

Protocol 4.2: Simulation and Analysis

Rationale: The system must be carefully relaxed before the production simulation. Energy minimization removes steric clashes. NVT equilibration stabilizes the system's temperature, and NPT equilibration stabilizes its pressure and density. Only after these steps can a meaningful production simulation be run to collect data.[6][20]

Steps:

  • Energy Minimization: Run a steep descent energy minimization using gmx grompp and gmx mdrun to relax the system.[20] Monitor the potential energy to ensure it converges to a stable, low value.

  • NVT Equilibration: Perform a short simulation (e.g., 100-200 ps) at constant volume and temperature (NVT ensemble). Restrain the positions of heavy atoms in the protein and ligand to allow the solvent to equilibrate around them.[6] Verify that the system temperature reaches and plateaus at the target value (e.g., 300 K).

  • NPT Equilibration: Following NVT, run a longer equilibration (e.g., 500-1000 ps) at constant pressure and temperature (NPT ensemble), still with position restraints.[20] Verify that the pressure and density of the system stabilize around their target values (e.g., 1 bar and ~1000 kg/m ³).

  • Production MD: Run the final production simulation for a desired length of time (e.g., 50-100 ns) without any position restraints. This is the data-gathering phase.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable, plateauing RMSD suggests the complex has reached equilibrium. Large, continuous deviations may indicate instability.[6][8]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue of the protein. This highlights flexible regions of the protein, often corresponding to loops or the binding site.[6]

    • Radius of Gyration (Rg): Calculate the Rg of the protein over time to assess its overall compactness. A stable Rg indicates the protein is not unfolding.[6]

    • Interaction Analysis: Use GROMACS tools to analyze specific interactions, such as the number of hydrogen bonds between the ligand and protein over the course of the simulation.

Advanced Topic: Binding Free Energy Calculation

While standard MD provides qualitative insights into stability, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide a quantitative estimate of the binding free energy. This involves extracting snapshots from the MD trajectory and calculating the energetic difference between the complex, the free protein, and the free ligand. While computationally intensive, it provides a more rigorous estimate of binding affinity than docking scores.[21] Alchemical free energy methods, such as thermodynamic integration, offer even higher accuracy by simulating a non-physical pathway where the ligand is gradually "disappeared" from its environment.[22][23][24]

Conclusion: Synthesizing a Coherent Narrative

This guide has outlined a robust, multi-stage computational workflow for investigating the interactions of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone with a target protein. By beginning with the rapid, hypothesis-generating power of molecular docking and progressing to the rigorous, dynamic validation of molecular dynamics, researchers can build a detailed, atomistic model of molecular recognition. The key to success lies not in blindly following a protocol, but in understanding the scientific rationale behind each choice—from force field selection to the specific steps of equilibration. This self-validating, evidence-based approach ensures that the resulting in silico model is not just a computational artifact, but a powerful tool for driving insight in drug discovery and molecular science.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Available at: [Link]

  • Geeks-Zone. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Available at: [Link]

  • Panda, P. (2022). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-90. Available at: [Link]

  • Adeshina, I., et al. (2021). Molecular Dynamics Simulation of Protein–Ligand Complexes. Bio-protocol, 11(23). Available at: [Link]

  • Mishra, A. P., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Scientific Reports. Available at: [Link]

  • Bioinformatics Explained. (2023). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. Available at: [Link]

  • Brooks, B. R., et al. (2009). CHARMM: The Biomolecular Simulation Program. Journal of Computational Chemistry, 30(10), 1545-1614. Available at: [Link]

  • Chakraborty, S., et al. (2023). In Silico Molecular Modeling Studies on Novel Imidazole Derivatives and Their Potential Anti-Tubercular Activities Utilizing Advanced CADD Tools. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Vanommeslaeghe, K., et al. (2009). CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force field. ResearchGate. Available at: [Link]

  • Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. Available at: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Mishra, A. P., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. bioRxiv. Available at: [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Available at: [Link]

  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Yu, W., et al. (2012). Force fields for small molecules. Methods in molecular biology, 819, 359-378. Available at: [Link]

  • GROMACS. Force fields in GROMACS. GROMACS User Manual. Available at: [Link]

  • The OpenMM team. CHARMM and AMBER forcefields for OpenMM (with small molecule support). GitHub. Available at: [Link]

  • Wang, Z., et al. (2021). The development of an Amber-compatible organosilane force field for drug-like small molecules. Physical Chemistry Chemical Physics, 23(22), 12582-12591. Available at: [Link]

  • Vanommeslaeghe, K., et al. (2009). CHARMM general force field: A force field for drug‐like molecules compatible with the CHARMM all‐atom additive biological force fields. Semantic Scholar. Available at: [Link]

  • Bonvin Lab. Small molecule docking. Bonvin Lab. Available at: [Link]

  • Kumar, A., et al. (2025). In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. Bioorganic Chemistry, 154, 107228. Available at: [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Kim, S. (2020). How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training!. Available at: [Link]

  • Hirst, J. D. SOMD Free Energy of Binding Tutorial. siremol.org. Available at: [Link]

  • Kumar, V., et al. (2021). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. Available at: [Link]

  • NAMD. (2020). NAMD Tutorial #4 - Calculation of Free Binding Energies and Pharmaceutical Screening. YouTube. Available at: [Link]

  • Flyte. (2026). Simulating Protein-Ligand Complexes using Open Source tools. Flyte-The open-source workflow automation platform. Available at: [Link]

  • Sbraccia, C., et al. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences. Available at: [Link]

  • Protheragen. Force Fields in Molecular Dynamics Simulations: Choosing the Right One. Protheragen. Available at: [Link]

  • Zhou, S., et al. (2024). Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Physical Chemistry Chemical Physics, 26(5), 3747-3758. Available at: [Link]

  • GROMACS. Calculating free energy. The GROMACS tutorials!. Available at: [Link]

  • Gkeka, P., et al. (2021). Building intuition for binding free energy calculations: Bound state definition, restraints, and symmetry. The Journal of Chemical Physics, 154(20), 204106. Available at: [Link]

  • AlchemistryWiki. (2018). Absolute Binding Free Energy - Gromacs 2016. AlchemistryWiki. Available at: [Link]

Sources

The Imidazole Scaffold in Modern Drug Discovery: A Technical Guide to Therapeutic Targets and Validation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of imidazole-based targets not just as a series of biochemical assays, but as a rigorous exercise in ruling out false positives. The imidazole ring is a highly polar, five-membered heterocycle with a calculated dipole moment of approximately 3.61 Debye (1)[1]. Its amphoteric nature allows it to function as both a weak acid and a weak base under physiological conditions, enabling diverse interactions including hydrogen bonding, metal coordination, and π-π stacking[1]. Because this structural flexibility makes it a potentially promiscuous binder, our experimental workflows must be designed as self-validating systems .

This whitepaper dissects the primary therapeutic targets for imidazole-based compounds and details the causal logic behind the specific experimental protocols used to validate them.

Metalloenzymes: Cytochrome P450 (CYP) Inhibition

Target Rationale

The most classical mechanism of action for imidazole derivatives is the inhibition of cytochrome P450 (CYP) enzymes, such as fungal CYP51 (lanosterol 14α-demethylase) or human CYP19A1 (aromatase)[2]. The basic nitrogen (N3) of the imidazole ring possesses a lone pair of electrons that directly coordinates with the heme iron (Fe²⁺/Fe³⁺) in the enzyme's active site, acting as a "Type II" inhibitor (2)[2].

Experimental Protocol: CO-Difference Spectroscopy

To validate CYP inhibition, standard enzymatic activity assays are insufficient because they cannot differentiate between allosteric inhibition and direct active-site binding. We utilize CO-Difference Spectroscopy as a self-validating system to confirm direct heme coordination.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend recombinant CYP51 in a potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Scan: Divide the sample into sample and reference cuvettes. Record a baseline optical absorbance scan from 400 nm to 500 nm.

  • Ligand Titration: Titrate the imidazole compound into the sample cuvette.

  • Reduction and Saturation: Add sodium dithionite to both cuvettes to reduce the heme iron to the ferrous (Fe²⁺) state, then gently bubble carbon monoxide (CO) gas through the samples.

  • Differential Measurement: Measure the spectral shift.

Causality of the Protocol: Active CYP enzymes bound to CO exhibit a characteristic "Soret peak" at 450 nm. When an imidazole nitrogen coordinates the heme iron, it displaces the native axial ligand, shifting the Soret peak to ~425–430 nm (a Type II spectral shift). Observing this exact stoichiometric shift proves the mechanism of action is direct active-site coordination, ruling out off-target assay interference.

CYP51_Mechanism A Imidazole Compound (e.g., Ketoconazole) B Cell Membrane Penetration A->B C CYP51 Active Site (Lanosterol 14α-demethylase) B->C D N3 Coordination to Heme Iron (Fe2+/Fe3+) C->D E Blockade of Lanosterol to Ergosterol Conversion D->E F Accumulation of Toxic Sterols & Membrane Disruption E->F

Imidazole-mediated inhibition of CYP51 via heme iron coordination.

Kinase Inhibition in Oncology

Target Rationale

In oncology, imidazole derivatives are engineered to act as bioisosteres for the adenine ring of ATP. They fit snugly into the adenine-binding pocket (hinge region) of various kinases, including VEGFR-2, FAK, and p38 MAPK (3)[3]. Substituents on the imidazole core can be tailored to interact with the DFG motif, locking the kinase in an inactive conformation[4].

Experimental Protocol: TR-FRET Kinase Profiling

Highly conjugated imidazole scaffolds often exhibit intrinsic autofluorescence, which causes severe false positives in standard fluorogenic assays. To counter this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well microplate, combine the purified kinase, the specific peptide substrate, and a concentration gradient of the imidazole inhibitor.

  • Initiation: Add ATP (at the predetermined Km concentration) to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Quenching & Detection: Add a stop solution containing EDTA (to chelate Mg²⁺ and halt the kinase) alongside a Europium (Eu)-labeled anti-phospho antibody and an Allophycocyanin (APC)-labeled tracer.

  • Time-Gated Excitation: Excite the plate at 340 nm. Implement a strict 50 µs temporal delay before capturing emission.

  • Ratiometric Measurement: Measure emissions at 615 nm (Europium) and 665 nm (APC/FRET signal).

Causality of the Protocol: The 50 µs delay allows all short-lived autofluorescence from the imidazole compound to decay entirely before the long-lived Lanthanide (Eu) emission is recorded. Furthermore, calculating the 665/615 nm ratio normalizes any well-to-well dispensing errors. This creates an internally controlled, self-validating dataset that guarantees the observed IC50 is a true reflection of kinase inhibition, not optical interference.

TR_FRET_Workflow Step1 Incubate Kinase + Substrate + Imidazole Inhibitor Step2 Add ATP to Initiate Reaction Step1->Step2 Step3 Kinase Phosphorylates Substrate (If Active) Step2->Step3 Step4 Add Eu-labeled Antibody & APC-labeled Tracer Step3->Step4 Step5 Excitation at 340 nm Step4->Step5 Step6 Measure TR-FRET Signal at 615 nm & 665 nm Step5->Step6

Step-by-step workflow of the TR-FRET kinase inhibition assay.

Emerging Microbiome Targets: Imidazole Propionate (ImP)

Target Rationale

Beyond synthetic drugs, endogenous imidazole derivatives play a critical role in human pathology. Recent clinical studies have identified Imidazole Propionate (ImP) —a histidine metabolite produced by the gut microbiota—as a potent driver of cardiometabolic diseases, atherosclerosis, and Type 2 Diabetes (5)[5]. ImP acts by activating the mTORC1 pathway, which subsequently leads to the degradation of insulin receptor substrate 1 (IRS-1), severely impairing insulin signaling[6]. Modulating the microbial production of ImP is now a prime therapeutic target for cardiometabolic intervention.

ImP_Signaling Gut Gut Microbiota Metabolism (Histidine to ImP) Circ Systemic Circulation of ImP Gut->Circ mTOR Activation of mTORC1 Circ->mTOR IRS Degradation of IRS-1 mTOR->IRS Insulin Impaired Insulin Signaling IRS->Insulin Cardio Cardiometabolic Disease & Atherosclerosis Insulin->Cardio

Gut microbiota-derived ImP signaling pathway driving cardiometabolic diseases.

Neurological Targets: Serotonin (5-HT) Receptors

Imidazole-based compounds are heavily explored as modulators for serotonin (5-HT) receptors in the treatment of Major Depressive Disorder (7)[7]. The electron-rich imidazole ring engages in robust π-π stacking interactions with aromatic amino acid residues (like phenylalanine and tryptophan) deep within the GPCR binding pocket, allowing for highly selective receptor agonism or antagonism[7].

Quantitative Data Summary: Imidazole Target Landscape

Therapeutic TargetRepresentative CompoundPrimary Mechanism of ActionClinical / Research IndicationBiochemical Affinity (IC50 / Ki)
CYP51 (Fungal) Ketoconazole, ClotrimazoleHeme iron coordination (Type II)Invasive fungal infections~10 - 50 nM
VEGFR-2 / FAK Novel Imidazole-TKIsATP-competitive hinge bindingSolid tumors (Oncology)~3 - 50 µM
Tubulin Imidazole-CombretastatinColchicine-site bindingAnti-mitotic (Oncology)~0.4 µM
5-HT Receptors Investigational ModulatorsReceptor agonism/antagonismMajor Depressive DisorderVariable
mTORC1 Imidazole Propionate (ImP)IRS-1 degradation (Pathogenic)Atherosclerosis / T2DN/A (Endogenous driver)

References

  • Title: Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials Source: ijpsjournal.com URL: 8

  • Title: Imidazole propionate is a driver and therapeutic target in atherosclerosis Source: dtu.dk URL: 5

  • Title: Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases Source: frontiersin.org URL: 6

  • Title: Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: nih.gov URL: 3

  • Title: Imidazoles as Serotonin Receptor Modulators for Treatment of Depression Source: mdpi.com URL: 7

  • Title: Importance and Involvement of Imidazole Structure in Current and Future Therapy Source: nih.gov URL: 1

  • Title: Imidazole as a Promising Medicinal Scaffold Source: dovepress.com URL: 4

  • Title: Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells Source: dergipark.org.tr URL: 2

Sources

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone requires a multidisciplinary approach, bridging synthetic organic chemistry, analytical validation, and pharmacological application. As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptors, focusing instead on the mechanistic causality behind its synthesis and its role as a high-value scaffold in modern drug development.

Physicochemical Profiling and Molecular Identity

(1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone is a specialized heterocyclic compound characterized by an imidazole ring N-alkylated with an ethyl group, and conjugated at the C2 position to a benzoyl moiety. This structural arrangement creates a highly polarized molecule with unique coordination capabilities and biological target affinities.

To establish a baseline for experimental design, the quantitative physicochemical properties are summarized below[1]:

Table 1: Quantitative Physicochemical Data

Property Value Structural Implication
Molecular Formula C₁₂H₁₂N₂O Defines the stoichiometric baseline for synthesis.
Molecular Weight 200.24 g/mol Optimal for small-molecule drug discovery (Lipinski's Rule of 5 compliant).
Exact Mass 200.0949 Da Critical for high-resolution LC-MS validation.
CAS Registry Number 100142-27-6 Primary identifier for sourcing and regulatory documentation.
Hydrogen Bond Donors 0 Enhances membrane permeability.
Hydrogen Bond Acceptors 2 (N, O) Facilitates coordination with metal ions and enzyme active sites.

| Rotatable Bonds | 3 | Provides necessary conformational flexibility for target binding. |

Mechanistic Synthesis Strategy

The synthesis of 2-aroyl-1-alkylimidazoles requires precise regiocontrol. Direct Friedel-Crafts acylation of imidazoles is notoriously inefficient due to the deactivation of the ring by Lewis acids. Instead, a directed lithiation approach is the gold standard.

The causality behind this choice lies in the inherent pKa differences within the imidazole ring. The C2 proton is highly acidic (pKa ~33) due to the strong inductive electron-withdrawing effects of the two adjacent nitrogen atoms. By utilizing a strong, non-nucleophilic base at cryogenic temperatures, we can exclusively deprotonate the C2 position.

Furthermore, reacting the resulting organolithium intermediate directly with benzoyl chloride often leads to over-addition, yielding tertiary alcohols. To prevent this, we utilize a Weinreb Amide (N-methoxy-N-methylbenzamide). The N-methoxy group coordinates with the lithium ion, forming a stable 5-membered cyclic tetrahedral intermediate that only collapses into the desired ketone upon aqueous workup.

Synthesis N1 1-Ethyl-1H-imidazole N2 n-BuLi / THF / -78°C (C2 Lithiation) N1->N2 Deprotonation N3 2-Lithio-1-ethylimidazole N2->N3 Intermediate N5 (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone N3->N5 Nucleophilic Acyl Substitution N4 N-Methoxy-N-methylbenzamide (Weinreb Amide) N4->N5 Electrophile

Mechanistic workflow for the synthesis of (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates a self-validating checkpoint to confirm intermediate formation before proceeding to the final step.

Step-by-Step Methodology:

  • Preparation of the Lithiated Intermediate:

    • Charge a flame-dried Schlenk flask with 1-ethyl-1H-imidazole (1.0 eq) and anhydrous THF (0.2 M).

    • Cool the solution to -78 °C under an Argon atmosphere.

    • Dropwise add n-Butyllithium (1.05 eq, 2.5 M in hexanes) over 15 minutes. Stir for 45 minutes at -78 °C.

    • Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench with D₂O. Analyze via GC-MS. The complete shift of the molecular ion from m/z 96 to 97 confirms >95% lithiation efficiency at the C2 position.

  • Electrophilic Trapping:

    • Add N-methoxy-N-methylbenzamide (1.1 eq) dissolved in anhydrous THF dropwise to the -78 °C solution.

    • Maintain temperature for 2 hours, then allow the reaction to slowly warm to room temperature.

  • Workup and Isolation:

    • Quench the stable tetrahedral intermediate with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Characterization Standards:

  • LC-MS (ESI+): Expected pseudomolecular ion[M+H]⁺ at m/z 201.24.

  • ¹H NMR (400 MHz, CDCl₃): The structural causality is confirmed by the downfield shift of the ortho-phenyl protons (δ 8.10 - 8.05 ppm, multiplet, 2H) due to the deshielding anisotropic cone of the newly formed carbonyl group. The ethyl group will present as a distinct triplet (δ 1.45 ppm, 3H) and quartet (δ 4.45 ppm, 2H).

Pharmacological and Chemical Applications

(1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone serves as a critical structural motif in two primary advanced applications:

A. Modulators of Lipid Synthesis (FASN Inhibition)

Derivatives of 2-aroyl-1-alkylimidazoles are actively utilized as heterocyclic modulators of lipid synthesis[2]. Specifically, these compounds target Fatty Acid Synthase (FASN). FASN is a complex multifunctional enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.

Causality in Disease: In healthy adult tissues, FASN expression is minimal because dietary lipids are sufficient. However, FASN is heavily upregulated in tumor cells (to support rapid membrane biosynthesis) and during viral infections like Hepatitis C (where viruses hijack host lipid droplets for replication complexes)[2]. By coordinating with the FASN active site, imidazole-methanone derivatives block palmitate production, effectively starving tumors and halting viral replication without harming normal host cells.

FASN C1 Imidazole-Methanone Derivatives E1 Fatty Acid Synthase (FASN) C1->E1 Allosteric/Active Site Inhibition P1 Palmitate Production E1->P1 Catalysis E1->P1 Blocked by Inhibitor M1 Acetyl-CoA + Malonyl-CoA M1->E1 Substrates D1 Tumor Cell Proliferation P1->D1 Membrane Biosynthesis D2 Viral Replication Complex P1->D2 Host Lipid Hijacking

Pharmacological modulation of the FASN pathway by imidazole-methanone derivatives.

B. Advanced Coordination Chemistry

Beyond pharmacology, the N-O bidentate nature of the imidazole-methanone scaffold (specifically via the C=O oxygen and the imidazole N3 nitrogen) makes it an excellent ligand for transition metals. Recent structural studies have demonstrated that similar (1-alkyl-1H-imidazol-2-yl)(phenyl)methanone derivatives form highly stable coordination complexes with Nickel(II), Zinc(II), and Mercury(II)[3]. These complexes are utilized in developing new catalysts and advanced materials, where the ethyl group provides precise steric tuning around the metal center.

Sources

Methodological & Application

Application Note & Detailed Protocol: Synthesis of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a member of the 2-acylimidazole family, a class of compounds that serve as crucial intermediates in the synthesis of various biologically active molecules and natural products.[1][2] The 2-acylimidazole moiety is a versatile functional group, acting as a synthetic equivalent to esters and participating in a range of chemical transformations, including asymmetric alkylations.[3] This application note provides a detailed, field-proven protocol for the synthesis of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol is structured to ensure reproducibility and high yield, with in-depth explanations of the underlying chemical principles and self-validating checkpoints.

Reaction Scheme

The selected synthetic strategy involves a two-step process commencing with the deprotonation of 1-ethyl-1H-imidazole at the C2 position using a strong organolithium base, followed by acylation with benzoyl chloride. This approach is favored for its efficiency and high regioselectivity.

Start 1-Ethyl-1H-imidazole Intermediate 1-Ethyl-2-lithio-1H-imidazole Start->Intermediate Deprotonation Product (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone Intermediate->Product Acylation Reagent1 n-Butyllithium THF, -78 °C Reagent2 Benzoyl Chloride THF, -78 °C to rt

Caption: Synthetic workflow for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.
1-Ethyl-1H-imidazoleSynthesis Grade (≥99.0%)MilliporeSigma7098-07-9
n-Butyllithium2.5 M in hexanesSigma-Aldrich109-72-8
Benzoyl Chloride≥99%Sigma-Aldrich98-88-4
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
Diethyl EtherAnhydrousFisher Scientific60-29-7
Saturated Sodium BicarbonateACS ReagentFisher Scientific144-55-8
Brine (Saturated NaCl)ACS ReagentFisher Scientific7647-14-5
Anhydrous Magnesium SulfateACS ReagentFisher Scientific7487-88-9
Silica Gel230-400 meshFisher Scientific7631-86-9

Detailed Synthesis Protocol

PART 1: Preparation of 1-Ethyl-2-lithio-1H-imidazole

  • Inert Atmosphere: Assemble a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Solvent and Substrate: To the flask, add 1-ethyl-1H-imidazole (2.0 g, 20.8 mmol) and anhydrous tetrahydrofuran (THF, 80 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 8.7 mL, 21.8 mmol, 1.05 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Expert Insight: The C2 proton of the imidazole ring is the most acidic due to the inductive effect of the adjacent nitrogen atoms and the stability of the resulting carbanion.[4] The use of a strong, non-nucleophilic base like n-butyllithium is crucial for efficient and clean deprotonation. The low temperature is essential to prevent side reactions and decomposition of the organolithium intermediate.

  • Stirring: Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.

PART 2: Acylation and Product Formation

  • Acylating Agent Addition: While maintaining the temperature at -78 °C, slowly add benzoyl chloride (2.6 mL, 22.9 mmol, 1.1 eq.) dropwise via syringe over 15 minutes. A white precipitate may form upon addition.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

    • Self-Validation Checkpoint: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The product should have a lower Rf value than the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution (50 mL) at 0 °C (ice bath).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.

PART 3: Purification and Characterization

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

  • Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to afford (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone as a liquid.[5]

  • Characterization: The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Quantitative Data Summary

ParameterValue
Starting Material (1-Ethyl-1H-imidazole) 2.0 g (20.8 mmol)
n-Butyllithium (2.5 M in hexanes) 8.7 mL (21.8 mmol)
Benzoyl Chloride 2.6 mL (22.9 mmol)
Expected Product Molecular Weight 200.24 g/mol
Theoretical Yield 4.16 g
Typical Isolated Yield 75-85%
Physical Form Liquid
CAS Number 864231-66-3

Experimental Workflow Diagram

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Flame-dried 3-neck flask under N2 AddSubstrate Add 1-ethyl-1H-imidazole and anhydrous THF Setup->AddSubstrate Cool Cool to -78 °C AddSubstrate->Cool AddNBuLi Add n-BuLi dropwise at -78 °C Cool->AddNBuLi Stir1 Stir for 1 hour at -78 °C AddNBuLi->Stir1 AddBzCl Add benzoyl chloride dropwise at -78 °C Stir1->AddBzCl Warm Warm to room temperature and stir for 2 hours AddBzCl->Warm Quench Quench with sat. NaHCO3 Warm->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO4 and concentrate Wash->Dry Purify Flash column chromatography Dry->Purify Characterize Characterize product (NMR, MS, IR) Purify->Characterize

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Alternative Synthetic Route: Grignard Reaction and Oxidation

An alternative approach involves the synthesis of the corresponding alcohol, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanol, followed by oxidation.

  • Formation of 1-Ethyl-1H-imidazole-2-carboxaldehyde: This intermediate can be synthesized via formylation of 1-ethyl-2-lithio-1H-imidazole with N,N-dimethylformamide (DMF).

  • Grignard Reaction: The aldehyde is then reacted with phenylmagnesium bromide, a Grignard reagent, to form the secondary alcohol.[6][7] This reaction involves the nucleophilic addition of the phenyl group to the carbonyl carbon of the aldehyde.

  • Oxidation: The resulting alcohol is subsequently oxidized to the desired ketone. Various oxidizing agents can be employed, such as manganese dioxide or a Swern oxidation.[8][9][10]

While viable, this multi-step route is less direct than the lithiation-acylation protocol described in detail above.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. The detailed, step-by-step methodology, coupled with explanations of the underlying chemical principles, is intended to enable researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and organic synthesis.

References

  • Xingwei Li, et al. Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. Nature Communications, 2021. Available at: [Link]

  • Li, X. Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. Research Square, 2021. Available at: [Link]

  • Ohta, S., et al. Synthesis of 2-Acyl-1-methyl-1H-imidazoles and Reactivity of the Acyl Group. Heterocycles, 1985. Available at: [Link]

  • Zhang, Z., et al. Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles. Journal of the American Chemical Society, 2014. Available at: [Link]

  • Begg, C. G., et al. The synthesis of 2-Alkyl- and 2-Acyl-imidazoles by substitution methods. Australian Journal of Chemistry, 1973. Available at: [Link]

  • Wang, L., et al. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 2019. Available at: [Link]

  • Royal Society of Chemistry. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Available at: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

  • Katritzky, A. R., et al. The Regioselective Acylation Reactions of Imidazopyridines. Journal of Heterocyclic Chemistry, 1996. Available at: [Link]

  • University of Wisconsin-Madison. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • PrepChem. Synthesis of (1H-imidazol-2-yl)-[1-(phenylmethyl)-4-piperidinyl]methanone. Available at: [Link]

  • Google Patents. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.
  • ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Available at: [Link]

  • Royal Society of Chemistry. Visible-light-promoted phosphine-mediated synthesis of thioesters and thioalkynes from sodium arylsulfinates - Supporting Information. Available at: [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available at: [Link]

  • Sathee NEET. Friedel Crafts Reaction. Available at: [Link]

  • Chemistry Steps. Friedel–Crafts Acylation. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

  • MDPI. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Available at: [Link]

  • ResearchGate. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reactions in Imidazolium Ionic Liquids. Available at: [Link]

  • Chemistry LibreTexts. Grignard Reagents. Available at: [Link]

  • Google Patents. CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
  • Arkivoc. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

  • PubChem. 1H-Imidazol-1-ylphenylmethanone. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Available at: [Link]

  • ACS Publications. Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of th. Available at: [Link]

  • ResearchGate. Oxidation reaction scheme of 1-(1H-benzo[d]imidazol-2-yl)ethanol to.... Available at: [Link]

Sources

Application Note: Advanced Purification Protocol for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of basic heterocyclic compounds from complex reaction mixtures remains a fundamental bottleneck in pharmaceutical synthesis. (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (CAS: 100142-27-6) is a prime example of a challenging substrate. It features a basic imidazole nitrogen conjugated with a phenyl ketone system. When subjected to traditional flash chromatography, this compound exhibits severe peak tailing, poor resolution, and low mass recovery.

This application note provides a causality-driven guide to purifying this specific imidazole derivative, detailing two highly optimized, self-validating protocols: Mobile Phase Modification (TEA) and Stationary Phase Modification (Amine-Silica) .

Physicochemical Profiling & The "Tailing" Phenomenon

To successfully purify a compound, one must first understand its interaction with the stationary phase. Flash chromatography, originally popularized by Still et al. in 1978[1], traditionally relies on bare silica gel (SiO₂).

The Mechanistic Causality of Tailing

Bare silica gel possesses surface silanol groups (Si-OH) that are weakly acidic (pKa ~ 4.5–5.0). The N3 nitrogen of the (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone ring is highly basic. During elution, the basic nitrogen interacts with these acidic silanols through strong hydrogen bonding and a competitive ion-exchange mechanism[2].

Instead of a smooth partition between the mobile and stationary phases, the imidazole molecules become temporarily "trapped" on the ionized silanol sites. This causes the compound to smear across the column, resulting in broad, asymmetrical peaks (tailing) and co-elution with closely related impurities[3].

Strategic Interventions

To circumvent this thermodynamic trap, we must disrupt the acid-base interaction using one of two strategies:

  • The Competitive Modifier Strategy : Introducing 1% Triethylamine (TEA) into the mobile phase. The highly basic TEA protonates and neutralizes the active silanol sites, outcompeting the imidazole for binding and allowing the target compound to elute sharply[2].

  • The Stationary Phase Masking Strategy : Utilizing amine-functionalized silica (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine). By covalently bonding primary and secondary amines to the silica surface, the acidic silanols are permanently masked, entirely eliminating the need for basic solvent additives[4][5].

Comparative Chromatographic Performance

The quantitative impact of these strategies on the purification of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is summarized below.

ParameterBare Silica (No Modifier)Bare Silica (+ 1% TEA)Amine-Functionalized Silica
Tailing Factor (Tf) > 3.5 (Severe Tailing)1.1 - 1.3 (Excellent)1.0 - 1.2 (Excellent)
Mass Recovery < 60% (Irreversible Adsorption)> 85%> 95%
Mobile Phase Hexane / EtOAcHexane / EtOAc / 1% TEAHexane / EtOAc
Resolution (Rs) Poor (Smearing)HighVery High
Operational Cost LowLowMedium-High

Chromatographic Strategy Workflow

G Start Crude (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone TLC TLC Screening on Bare Silica (Hexane/EtOAc) Start->TLC Decision Severe Peak Tailing Observed? TLC->Decision PathA Method A: Bare Silica + 1% TEA (Neutralizes Acidic Silanols) Decision->PathA Yes (Cost-effective route) PathB Method B: Amine-Functionalized Silica (No Additives Needed) Decision->PathB Yes (High-recovery route) Pure Pure Product Isolated (>99% Purity) PathA->Pure PathB->Pure

Logical decision tree for selecting the optimal purification strategy.

Experimental Protocols (Self-Validating Workflows)

Method A: Bare Silica Gel with TEA Modification (Cost-Effective)

This method relies on dynamic column neutralization. Failure to fully neutralize the column prior to loading will result in immediate compound degradation or irreversible binding.

Step-by-Step Methodology:

  • Solvent Preparation : Prepare a mobile phase consisting of 70% Hexane, 30% Ethyl Acetate, and exactly 1% v/v Triethylamine (TEA). Mix thoroughly.

  • Column Packing & Equilibration : Slurry pack standard flash silica gel (40–63 µm) using the prepared solvent. Flush the packed column with a minimum of 3 Column Volumes (CV) of the TEA-modified solvent.

  • Self-Validation Check (Critical) : Collect 1 mL of the column eluent. Spot it onto a TLC plate and stain with Bromocresol Green indicator. A distinct blue spot confirms that TEA has broken through the column bed and all acidic silanols are fully neutralized. Do not proceed to step 4 until this test passes.

  • Sample Loading : Dissolve the crude (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone in a minimal volume of Dichloromethane (DCM) containing 1% TEA. Apply evenly to the top of the silica bed.

  • Elution & Collection : Elute using a gradient from 80:20 to 50:50 Hexane/EtOAc (maintaining 1% TEA throughout). Monitor fractions via UV detection at 254 nm, as the conjugated phenyl-ketone-imidazole system is highly UV active.

  • Post-Purification : Pool the UV-active fractions containing the pure product. Evaporate under reduced pressure. Note: Residual TEA may remain; a high-vacuum drying step (lyophilization or Schlenk line) for 12 hours is required to remove trace TEA.

Method B: Amine-Functionalized Silica (High-Recovery / High-Purity)

This method utilizes a pre-modified stationary phase, eliminating the need for TEA and ensuring zero basic modifier contamination in the final API.

Step-by-Step Methodology:

  • Column Selection : Select a pre-packed amine-functionalized flash cartridge (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) scaled to your crude mass (typically a 1:50 sample-to-silica ratio)[4][5].

  • Equilibration : Equilibrate the column with 2 CV of 90:10 Hexane/Ethyl Acetate. No basic modifiers are required.

  • Sample Loading : Use the dry-loading technique for optimal resolution. Dissolve the crude mixture in DCM, add a small amount of Celite or neutral silica, and evaporate to a free-flowing powder. Load this powder into a solid-load cartridge[3].

  • Elution : Run a linear gradient from 90:10 to 40:60 Hexane/Ethyl Acetate over 15 CVs.

  • Self-Validation Check : Calculate the mass balance. Weigh the final evaporated product and compare it against the theoretical crude mass loaded. Amine columns should yield >95% recovery. A recovery of <80% indicates the gradient was too shallow and the compound remains on the column.

Troubleshooting & Optimization

  • Issue: Co-elution with Unreacted Imidazole Precursors.

    • Causality: Both the starting material and the product share the basic imidazole pharmacophore, leading to similar retention factors (Rf) on modified silica.

    • Solution: Switch from a Hexane/EtOAc system to a Dichloromethane/Methanol system (e.g., 98:2 DCM/MeOH + 1% TEA). The protic nature of methanol alters the hydrogen-bonding dynamics, often resolving closely eluting basic regioisomers[3].

  • Issue: Product Degradation on the Column.

    • Causality: The ketone moiety can undergo acid-catalyzed enolization or degradation when exposed to highly active, un-neutralized silanol sites.

    • Solution: If using Method A, ensure the Bromocresol Green validation step was performed. If degradation persists, abandon bare silica entirely and switch to Method B (Amine-functionalized silica) to guarantee a neutral/basic microenvironment.

References

  • BenchChem. "Technical Support Center: Purification of Imidazole Derivatives." BenchChem Application Notes. 3

  • ScienceAsia. "Some empirical aspects on the practical use of flash chromatography and medium pressure liquid." (Reviewing foundational methodologies by Still et al., 1978).1

  • Wu, A.-B., et al. "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid." Biomedical Chromatography, 2004. 2

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Poster/Application Note. 4

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Technical Blog. 5

Sources

Comprehensive Analytical Characterization of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a substituted imidazole derivative with potential applications as a key intermediate in pharmaceutical synthesis. Its unique structure, featuring an ethyl-imidazole core linked to a phenyl ketone, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a detailed framework of orthogonal analytical techniques—including chromatography and spectroscopy—for the comprehensive evaluation of its identity, purity, and structural integrity. The protocols herein are designed to be self-validating and are grounded in established analytical principles, offering researchers a robust toolkit for quality control and characterization in a drug development setting.

Introduction: The Rationale for a Multi-Technique Approach

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] As a derivative, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone serves as a critical building block, and its purity directly impacts the quality, safety, and efficacy of any subsequent active pharmaceutical ingredient (API). A singular analytical method is insufficient to fully characterize such a molecule. Therefore, an integrated strategy employing both chromatographic and spectroscopic techniques is essential.

  • Chromatography (HPLC, GC-MS) provides quantitative data on purity and identifies potential process-related impurities or degradants.[1][3][4]

  • Spectroscopy (NMR, FT-IR) offers definitive structural confirmation, elucidating the precise arrangement of atoms and functional groups within the molecule.[5]

This document explains the causality behind the selection of each method and provides detailed, field-tested protocols for their execution.

Physicochemical Profile

A foundational understanding of the molecule's physical and chemical properties is the first step in developing appropriate analytical methods.

PropertyValueSource
Chemical Formula C₁₂H₁₂N₂O[6]
Molecular Weight 200.24 g/mol [6]
CAS Number 864231-66-3[6]
Physical Form Liquid[6]
Purity (Typical) ≥95%[6]
InChI Key PACKGQQUIGILDX-UHFFFAOYSA-N

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the cornerstone of quantitative analysis in pharmaceutical development, enabling the separation and detection of the main compound from any impurities.

High-Performance Liquid Chromatography (HPLC) for Quantification

Expert Rationale: Reversed-phase HPLC is the premier technique for analyzing non-volatile, polar to moderately non-polar organic molecules like (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. Its high resolution and sensitivity make it ideal for accurately determining purity and quantifying trace-level impurities.[1][5] A C8 or C18 column is selected for its hydrophobic stationary phase, which effectively retains the analyte through interactions with its phenyl and ethyl groups. The mobile phase, a buffered aqueous-organic mixture, allows for fine-tuning the elution of the analyte and any potential impurities. A Diode Array Detector (DAD) is chosen for its ability to monitor multiple wavelengths simultaneously, which is useful for peak purity assessment and method development.[3]

Protocol: HPLC-DAD for Purity Analysis

1. Instrumentation and Conditions:

  • System: HPLC with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid.[7]

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic at 60% Mobile Phase A and 40% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm and 254 nm.[3][8]

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water. Adjust pH, filter through a 0.45 µm membrane, and degas.

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

3. Data Analysis and System Validation:

  • Quantification: Construct a calibration curve using a series of standard solutions (e.g., 10-150 µg/mL) to verify linearity.[1]

  • Purity Calculation: Determine the area percent of the main peak relative to the total peak area in the sample chromatogram.

  • Validation Parameters: The method should be validated according to ICH guidelines, with typical acceptance criteria summarized below.

Validation ParameterTypical Performance DataRationale
Linearity (R²) > 0.999Ensures a direct proportional relationship between concentration and detector response.[4][9]
Limit of Detection (LOD) 0.05 - 0.2 µg/mLThe lowest concentration at which the analyte can be reliably detected.[7][8]
Limit of Quantification (LOQ) 0.15 - 0.7 µg/mLThe lowest concentration that can be measured with acceptable precision and accuracy.[4][8]
Precision (%RSD) < 2%Demonstrates the method's repeatability and intermediate precision.[4]
Accuracy (% Recovery) 98.0 - 102.0%Confirms the closeness of the measured value to the true value.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expert Rationale: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.[4][10] The high sensitivity of the mass spectrometer and the extensive fragmentation libraries (e.g., NIST) allow for confident peak identification.[5] A low-polarity column like a 5% phenyl-methylpolysiloxane is suitable for a broad range of analytes.

Protocol: GC-MS for Impurity Screening

1. Instrumentation and Conditions:

  • System: Gas Chromatograph with a Split/Splitless Injector coupled to a Mass Spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[5]

  • MS Transfer Line Temp: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Range: Scan from m/z 40 to 400.[5]

2. Sample Preparation:

  • Prepare a sample solution of approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.

3. Data Analysis:

  • Identify peaks by comparing their retention times and mass spectra against a reference library (e.g., NIST).

  • The molecular ion peak (M+) would be expected at m/z 200. Key fragments would likely arise from the loss of the ethyl group (m/z 171), the phenyl group (m/z 123), or the benzoyl group (m/z 105).

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide fingerprint-level information to confirm the molecule's identity and covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR spectroscopy is the gold standard for unambiguous structural determination of organic molecules.[5] ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is based on its ability to dissolve a wide range of organic compounds without interfering with the proton signals.[11]

Protocol: ¹H NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[12]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 30° pulse width, 2-second relaxation delay).

3. Data Processing and Interpretation:

  • Process the Free Induction Decay (FID) with a Fourier transform.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate all peaks and assign them to the corresponding protons in the structure.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ethyl-CH₃ ~1.4Triplet (t)3H
Ethyl-CH₂ ~4.4Quartet (q)2H
Imidazole H4/H5 ~7.0 - 7.5Multiplet/Singlets2H
Phenyl H (ortho) ~7.6 - 7.8Multiplet (m)2H
Phenyl H (meta, para) ~7.3 - 7.5Multiplet (m)3H

Note: Predicted shifts are based on general principles and data from analogous structures.[11][13][14] The exact positions of imidazole and phenyl protons can vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expert Rationale: FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups.[15][16] The absorption of infrared radiation causes molecular vibrations (stretching, bending) at specific frequencies, creating a unique spectral "fingerprint."[16][17] The Attenuated Total Reflectance (ATR) sampling technique is ideal for liquid samples as it requires minimal sample preparation.[18]

Protocol: FT-IR-ATR Analysis

1. Sample Preparation & Data Acquisition:

  • Place one to two drops of the liquid sample directly onto the ATR crystal.

  • Acquire the spectrum over the range of 4000-600 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

2. Spectral Interpretation:

  • Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Functional GroupVibration TypeExpected Absorption (cm⁻¹)
C=O (Ketone) Stretch1660 - 1700
C=N (Imidazole Ring) Stretch1500 - 1650
C=C (Aromatic Ring) Stretch1450 - 1600
C-H (Aromatic) Stretch3000 - 3100
C-H (Aliphatic - Ethyl) Stretch2850 - 3000

Reference absorption ranges are based on established spectroscopic tables.[18][19]

Integrated Analytical Workflow

A logical workflow ensures that all necessary characterization data is collected efficiently. The following diagram illustrates the relationship between the different analytical steps.

G cluster_0 Sample Lifecycle cluster_1 Analytical Characterization cluster_2 Finalization A Sample Received B Physicochemical Profiling A->B C Spectroscopic Analysis (Structural ID) B->C D Chromatographic Analysis (Purity & Impurities) B->D E ¹H NMR C->E F FT-IR C->F G HPLC-DAD D->G H GC-MS D->H I Data Integration & Characterization Report E->I F->I G->I H->I

Caption: Integrated workflow for the characterization of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone.

Conclusion

The comprehensive characterization of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone requires a synergistic application of chromatographic and spectroscopic techniques. The protocols detailed in this guide provide a robust framework for confirming the molecule's identity via NMR and FT-IR, while quantifying its purity and profiling impurities using HPLC and GC-MS. By understanding the rationale behind each technique, researchers and drug development professionals can confidently apply these methods to ensure the quality and consistency of this important chemical intermediate.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS.
  • He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment.
  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Kataev, S. S., et al. (2025). [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. Sud Med Ekspert.
  • Sigma-Aldrich. (n.d.). (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone.
  • Hit2Lead. (n.d.). (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone.
  • ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones.
  • Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry.
  • Liao, H., et al. (2014). Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. FOOD SCIENCE.
  • PubChem. (n.d.). 1H-Imidazol-1-ylphenylmethanone.
  • ResearchGate. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions.
  • Sigma-Aldrich. (n.d.). (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone CAS: 864231-66-3.
  • Biocompare. (2013). Molecular Characterization with FT-IR Spectrometry.
  • Spectroscopy Online. (2026). Top 10 Most Influential Articles on FT-IR Spectroscopy in Biomedical Applications (2021–2025).
  • Sigma-Aldrich. (n.d.). (1H-Imidazol-1-yl)(phenyl)methanone.
  • CNKI. (n.d.). ¹H NMR spectrum data.
  • PMC. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • ResearchGate. (n.d.). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Al-Shaboury, S. M., et al. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Madhavan, P., et al. (2010). A practical HPLC approach for the determination of trace level drug related substances in effluent. Journal of Chemical and Pharmaceutical Research.
  • Benchchem. (n.d.). ¹H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide.
  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
  • European Union Reference Laboratory for Single Residue Methods. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin.
  • Emami, J., et al. (2006). A rapid and sensitive HPLC method for the analysis of metronidazole in human plasma: Application to single dose pharmacokinetic and bioequivalence studies. DARU Journal of Pharmaceutical Sciences.
  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology.

Sources

In Vitro Characterization of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone: A Protocol for Initial Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a small molecule belonging to the imidazole class of heterocyclic compounds. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of therapeutic applications, including anticancer, antifungal, and antihypertensive agents.[1][2][3][4] The diverse biological activities of imidazole derivatives stem from their unique electronic properties and their ability to engage in various biological interactions.[5][6] Many imidazole-containing compounds have shown promise as kinase inhibitors and modulators of key signaling pathways implicated in diseases like cancer.[1][2][3]

Given the therapeutic potential inherent to the imidazole class, novel derivatives such as (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone warrant thorough investigation to elucidate their biological activity and potential as drug candidates.[7] This document provides a comprehensive guide for the initial in vitro characterization of this compound, outlining protocols for its proper handling, storage, and evaluation in foundational biological assays. The following protocols are designed to be a starting point for researchers to assess the compound's cytotoxic potential and to provide a framework for more detailed mechanistic studies.

Compound Handling and Storage

Proper handling and storage are critical to maintain the integrity and stability of small molecule compounds, ensuring the reproducibility of experimental results.[8]

Physicochemical Properties

A summary of the known physicochemical properties of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is provided below.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O[9]
Molecular Weight 200.24 g/mol
Appearance Liquid[9][10]
Purity Typically ≥95%[9]
CAS Number 864231-66-3[9]
Storage

Proper storage is essential to prevent degradation of the compound.[11]

  • Solid/Neat Form: While some suppliers indicate room temperature storage, for long-term stability, it is recommended to store the compound at -20°C or below, protected from light and moisture.[10][11]

  • Stock Solutions: Aliquoted stock solutions in a suitable solvent such as DMSO should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter durations (up to one month).[11] It is crucial to minimize freeze-thaw cycles.[11]

Preparation of Stock Solutions

The choice of solvent is critical for dissolving small molecules for in vitro assays.[8] Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules.[12][13]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Equilibrate the vial containing (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare a 10 mM solution from 1 mg of the compound (MW: 200.24 g/mol ), add 500 µL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11]

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C.

Initial In Vitro Biological Evaluation

The initial in vitro characterization of a novel compound typically begins with an assessment of its cytotoxic or anti-proliferative effects on various cell lines.[14][15] This provides a broad overview of its biological activity and helps in selecting relevant cell models for further investigation.

Workflow for Initial In Vitro Screening

The following diagram illustrates a general workflow for the initial screening and characterization of a novel compound.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Secondary Assays & Mechanistic Studies prep Prepare 10 mM Stock in DMSO dilute Prepare Serial Dilutions in Culture Medium prep->dilute treatment Treat Cells with Compound Dilutions dilute->treatment cell_culture Seed Cells in 96-well Plates cell_culture->treatment assay Perform Cytotoxicity Assay (e.g., MTT) treatment->assay readout Measure Absorbance assay->readout calc Calculate % Viability readout->calc ic50 Determine IC50 Value calc->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Signaling Pathway Analysis ic50->pathway

Caption: General workflow for in vitro characterization.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17]

Materials:

  • Selected cancer cell lines (e.g., a panel representing different cancer types)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone stock solution in complete culture medium. A typical starting concentration range for a novel compound is 0.1 to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions, typically ≤0.5%) and a negative control (medium only).[11]

    • After the overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[16]

Potential Mechanisms of Action and Further Studies

Based on the known activities of other imidazole-containing compounds, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone could potentially exert its effects through various mechanisms.

Potential Signaling Pathways

Many imidazole derivatives have been shown to target key signaling pathways involved in cell growth, proliferation, and survival.[18]

G cluster_0 Potential Targets cluster_1 Cellular Outcomes compound (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone kinase Kinases (e.g., PI3K/AKT) compound->kinase dna DNA Intercalation/Binding compound->dna apoptosis Apoptosis kinase->apoptosis cell_cycle Cell Cycle Arrest kinase->cell_cycle dna->apoptosis dna->cell_cycle

Caption: Potential mechanisms of action.

Recommended Follow-up Assays

Should the initial cytotoxicity screening reveal significant activity (e.g., a low micromolar IC₅₀ value), the following assays are recommended to further elucidate the compound's mechanism of action:

  • Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase, flow cytometric analysis of DNA content after propidium iodide staining is recommended.

  • Kinase Inhibition Assays: Given that many imidazole compounds are kinase inhibitors, screening against a panel of kinases can help identify specific molecular targets.[2]

  • Target Engagement Assays: Techniques such as cellular thermal shift assays (CETSA) can be used to confirm direct binding of the compound to its intracellular target(s).

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. By systematically evaluating its cytotoxicity and exploring its potential mechanisms of action, researchers can gain valuable insights into the therapeutic potential of this novel imidazole derivative. Adherence to best practices in compound handling and assay execution is paramount for generating reliable and reproducible data, which is essential for advancing promising compounds in the drug discovery pipeline.[19][20]

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Preprints.org.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025, May 21). MDPI. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Asian Journal of Research in Chemistry.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis Online. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1).
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. PMC. [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]

  • Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. ScienceDirect. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • Synthesis and In Vitro Evaluation of Novel Amino-Phenylmethylene- Imidazolone 5-HT2A Receptor Antagonists. RSC Publishing. [Link]

  • Synthesis and biological activity of 1H-imidazo[4,5-f][1][13]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling. PubMed. [Link]

  • Imidazole: Having Versatile Biological Activities. ResearchGate. [Link]

  • Comprehensive in vitro characterization of PD-L1 small molecule inhibitors. ResearchGate. [Link]

  • 1H-Imidazol-1-ylphenylmethanone. PubChem. [Link]

  • Paving the way for small-molecule drug discovery. PMC. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. [Link]

  • Detecting hypoxia in vitro using 18F-pretargeted IEDDA “click” chemistry in live cells. RSC Publishing. [Link]

Sources

Application Notes and Protocols for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of the novel chemical entity, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. While this specific molecule is not yet extensively characterized in the public domain, its structural features, comprising a 1-ethyl-1H-imidazole core linked to a phenyl group via a methanone bridge, suggest significant potential in medicinal chemistry. This document outlines hypothesized applications based on structure-activity relationships of analogous compounds, and provides detailed protocols for its synthesis and biological evaluation.

Introduction: The Promise of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4][5][6] Its five-membered aromatic structure with two nitrogen atoms allows for a variety of non-covalent interactions, including hydrogen bonding, and coordination with metal ions in enzyme active sites.[2] This versatility has led to the development of imidazole-based drugs with a wide range of therapeutic applications, including anticancer, antifungal, anti-inflammatory, and antimicrobial activities.[3][4][5] The phenyl-methanone linker is also a common feature in bioactive molecules, providing a rigid scaffold that can orient functional groups for optimal target binding.

The specific molecule, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (CAS 864231-66-3), combines these key structural motifs.[7] The ethyl group at the 1-position of the imidazole ring may enhance metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile. These structural characteristics make it a compelling candidate for investigation in various drug discovery programs.

Hypothesized Therapeutic Applications

Based on the known biological activities of structurally similar imidazole-phenyl-methanone derivatives, we hypothesize that (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone could be a valuable starting point for the development of novel therapeutics in the following areas:

  • Oncology: Many imidazole-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][8][9]

  • Infectious Diseases: The imidazole core is a hallmark of many antifungal agents that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[10] It also shows promise in the development of new antibacterial and antiprotozoal drugs.[11]

  • Inflammatory Diseases: Certain imidazole derivatives have been shown to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2), suggesting potential applications in the treatment of arthritis and other inflammatory conditions.[12]

The following sections will focus on the potential application of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone in oncology, providing detailed protocols for its investigation as an anticancer agent.

Proposed Mechanism of Action in Oncology: Induction of Apoptosis

A significant number of imidazole-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[8] We hypothesize that (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone may act as an apoptosis inducer, potentially through the modulation of the Bcl-2 family of proteins. The Bcl-2 family plays a crucial role in regulating the intrinsic (mitochondrial) pathway of apoptosis. An imbalance in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can trigger the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.

Diagram of the Hypothesized Apoptotic Pathway

G cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Compound (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start Synthesized Compound MTT MTT Assay (Cytotoxicity Screening) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis If Active WesternBlot Western Blot Analysis (Bax/Bcl-2 Expression) Apoptosis->WesternBlot End Lead Candidate WesternBlot->End

Sources

Safe handling and storage procedures for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, a member of the imidazole derivative family, presents a unique chemical structure for potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document provides a detailed guide to the safe handling, storage, and emergency procedures for this compound, drawing upon established best practices for related chemical classes.

Section 1: Compound Profile and Hazard Identification

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a liquid at room temperature.[1] While a comprehensive toxicological profile for this specific molecule is not extensively documented, the known hazards of structurally related imidazole and ketone compounds necessitate a cautious approach. Imidazole derivatives, for instance, are known to be corrosive and can cause severe skin burns and eye damage.[2]

1.1 Physicochemical Data

PropertyValueSource
CAS Number 864231-66-3[1]
Molecular Formula C₁₂H₁₂N₂O[1]
Molecular Weight 200.24 g/mol [1]
Physical Form Liquid[1]
Purity Typically ≥95%[1]

1.2 GHS Hazard Classification (Inferred)

Based on data from analogous compounds like (1H-Imidazol-1-yl)phenylmethanone, the following GHS classifications should be considered:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3][4]

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[5]

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date hazard information.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone.

2.1 Engineering Controls

  • Chemical Fume Hood: All handling of the compound must be conducted within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[2][6]

  • Emergency Eyewash and Shower: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance (approximately 50 feet) from the work area.[2]

2.2 Personal Protective Equipment

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[6] A face shield should be worn in situations with a higher risk of splashing.[5]

  • Hand Protection: Nitrile gloves are recommended for handling this compound.[2][6] It is crucial to inspect gloves for any signs of degradation or pinholes before use and to practice proper glove removal techniques to avoid skin contact.[6][7]

  • Skin and Body Protection: A fully buttoned, flame-resistant lab coat should be worn at all times.[2] Closed-toe shoes and long pants are also required.

Caption: Required PPE and workflow for safe handling.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the stability of the compound.

3.1 Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned and engineering controls are operational.

  • Dispensing: When transferring the liquid, use caution to avoid splashing. Employ non-sparking tools and equipment.[8]

  • Work Area: Maintain a clean and organized workspace. Keep the container tightly closed when not in use.

  • Avoidance: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[4]

3.2 Storage Procedures

  • Container: Store in a tightly sealed, airtight, and compatible container.[2][6]

  • Location: The storage area should be cool, dry, and well-ventilated.[2][6] Store as a corrosive material.[2][6]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[2][6]

  • Environmental Conditions: Protect from direct sunlight, heat, sparks, and open flames.[2][6] The recommended storage temperature is room temperature. For ketones, storage in a cool, dark place is often advised.[9]

Storage_Protocol Compound (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone Storage_Area Cool, Dry, Well-Ventilated Area Compound->Storage_Area Store In Incompatibles Incompatible Materials (Strong Oxidizers, Acids) Storage_Area->Incompatibles Segregate From Ignition_Sources Ignition Sources (Heat, Sparks, Flames) Storage_Area->Ignition_Sources Keep Away From

Sources

Application Note: Experimental Setup for Testing (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Compound: (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (CAS: 864231-66-3) Primary Application: Cytochrome P450 (CYP) Inhibition Profiling and Hepatotoxicity Screening

Executive Summary & Scientific Rationale

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a synthetic small molecule characterized by an imidazole ring conjugated to a phenylmethanone moiety. In early-stage drug discovery, evaluating the bioactivity of novel imidazole derivatives requires a highly targeted approach due to their well-documented interactions with metalloenzymes [1].

The Causality of Experimental Choices
  • Why target Cytochrome P450 (CYP) enzymes? The unshared electron pair on the sp2-hybridized nitrogen (N3) of the imidazole ring has a strong propensity to coordinate directly with the heme iron (Fe3+) located in the active site of CYP450 enzymes [2]. This coordination acts as a competitive, reversible blockade, preventing the binding and metabolism of endogenous substrates and xenobiotics. Consequently, imidazole-containing compounds carry a high intrinsic risk of causing drug-drug interactions (DDIs). Profiling this compound against major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is the most critical first step in defining its bioactivity and safety window.

  • Why parallel hepatotoxicity screening? Because the liver is the primary site of CYP expression, any observed reduction in CYP activity in cell-based or microsomal assays could be a secondary artifact of acute cellular toxicity rather than true enzymatic inhibition. Pairing the CYP inhibition assay with a HepG2 cell viability assay creates a self-validating system : it ensures the compound's mechanism of action is enzymatically targeted rather than broadly cytotoxic.

Mechanistic and Workflow Visualizations

Mechanism A 1-Ethyl-1H-imidazol-2-YL (phenyl)methanone B Imidazole N3 Lone Pair Electrons A->B features C CYP450 Heme Iron (Fe3+ Active Site) B->C coordinates with D Competitive Inhibition of Xenobiotic Metabolism C->D results in

Fig 1: Mechanism of CYP450 inhibition via imidazole-heme coordination.

Workflow A Compound Prep (Serial Dilution) B HLM Incubation + Probe Substrates A->B C LC-MS/MS Quantification B->C D IC50 Calculation (Inhibition Profile) C->D

Fig 2: High-throughput screening workflow for CYP450 inhibition profiling.

Experimental Protocols

Protocol 1: Reversible CYP450 Inhibition Assay (LC-MS/MS)

This protocol utilizes Human Liver Microsomes (HLM) to determine the half-maximal inhibitory concentration (IC50) of the compound across five major CYP isoforms. The assay is self-validated using FDA-recommended isoform-specific probe substrates and established positive control inhibitors [3].

Materials Required:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL).

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Probe Substrates: Phenacetin (1A2), Diclofenac (2C9), S-Mephenytoin (2C19), Dextromethorphan (2D6), Midazolam (3A4).

  • Positive Controls: α-Naphthoflavone, Sulfaphenazole, Ticlopidine, Quinidine, Ketoconazole.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone in 100% DMSO to yield a 10 mM stock. Prepare an 8-point, 3-fold serial dilution (final assay concentrations: 0.03 µM to 100 µM). Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced CYP inhibition.

  • Master Mix Preparation: In a 96-well plate, combine 100 mM potassium phosphate buffer (pH 7.4), HLM (final protein concentration 0.1 mg/mL), and the specific probe substrate at its predetermined Michaelis-Menten constant ( Km​ ).

  • Pre-Incubation: Add 1 µL of the diluted test compound (or positive control/vehicle) to 99 µL of the Master Mix. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the pre-warmed NADPH regenerating system to each well to initiate the enzymatic reaction. Incubate at 37°C (10 minutes for 3A4; up to 45 minutes for slower isoforms like 2C19).

  • Reaction Termination: Quench the reaction by adding 100 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Midazolam-d4).

  • Centrifugation & Analysis: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate and analyze metabolite formation via LC-MS/MS.

Protocol 2: In Vitro Hepatotoxicity (HepG2 CellTiter-Glo Assay)

To contextualize the CYP inhibition data, the compound's general cytotoxicity is evaluated using a luminescence-based ATP quantification assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells at 80% confluence. Seed at a density of 5,000 cells/well in a 384-well opaque white plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the test compound in a 10-point dose-response format (0.1 µM to 200 µM). Include 0.1% DMSO as a vehicle control (100% viability baseline) and 10 µM Puromycin as a positive cytotoxic control (0% viability baseline).

  • Incubation: Incubate the treated plates for 48 hours at 37°C.

  • ATP Quantification: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Luminescence Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Data Presentation & Interpretation

All quantitative data must be modeled using a 4-parameter logistic (4PL) non-linear regression curve to calculate IC50 and CC50 values. Below is a representative data structure summarizing the expected bioactivity profile for an imidazole-methanone derivative.

Table 1: CYP450 Inhibition Profile (Mock Data for Reference)
CYP IsoformProbe SubstrateMonitored MetabolitePositive Control IC50 (µM)Test Compound IC50 (µM)Interpretation
CYP1A2 PhenacetinAcetaminophenα-Naphthoflavone (0.02)> 50.0No significant inhibition
CYP2C9 Diclofenac4'-HydroxydiclofenacSulfaphenazole (0.30)12.4Weak inhibition
CYP2C19 S-Mephenytoin4'-HydroxymephenytoinTiclopidine (0.85)> 50.0No significant inhibition
CYP2D6 DextromethorphanDextrorphanQuinidine (0.05)35.1Weak inhibition
CYP3A4 Midazolam1'-HydroxymidazolamKetoconazole (0.04)1.2 Potent inhibition

Scientific Insight: Imidazole derivatives frequently exhibit potent, selective inhibition of CYP3A4 due to the specific topology of the 3A4 active site, which accommodates bulky, lipophilic phenylmethanone groups while positioning the imidazole nitrogen perfectly for heme coordination [1].

Table 2: HepG2 Cytotoxicity Profile
Assay TypeReadoutVehicle Control (Viability)Positive Control (Puromycin)Test Compound CC50 (µM)
CellTiter-GloIntracellular ATP (Luminescence)100%< 5%> 100.0

Scientific Insight: A CC50 > 100 µM combined with a CYP3A4 IC50 of 1.2 µM indicates that the suppression of CYP activity is a direct enzymatic interaction (heme coordination) rather than a secondary effect of compound-induced hepatocyte death.

References

  • Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives Drug Metabolism and Disposition URL:[Link]

  • Development and Characterization of Novel and Selective Inhibitors of Cytochrome P450 CYP26A1, the Human Liver Retinoic Acid Hydroxylase Journal of Medicinal Chemistry URL:[Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Protocols & Standards Evotec In Vitro ADME Portfolio URL:[Link]

How to dissolve (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone for cell culture experiments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reconstitution and Handling of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone for In Vitro Cell Culture Assays

Chemical Profiling & Solvation Causality

Before introducing any synthetic small molecule into a biological system, one must analyze its structural properties to predict its phase behavior and ensure maximum bioavailability.

  • Compound: (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

  • CAS Number: 100142-27-6

  • Molecular Formula: C₁₂H₁₂N₂O

  • Molecular Weight: 200.24 g/mol

Structural Causality: This molecule features a hydrophobic phenyl ring and an ethyl-substituted imidazole ring, bridged by a methanone (ketone) group. The absence of strong hydrogen-bond donors (such as -OH or -NH groups) and the presence of bulky, non-polar aromatic regions render this compound highly lipophilic. Consequently, it exhibits extremely poor solubility in aqueous cell culture media (e.g., DMEM, RPMI) and will spontaneously precipitate if added directly as a dry powder. To overcome the high lattice energy of the solid and solvate the hydrophobic domains, a polar aprotic solvent is strictly required.

Solvent Selection and Cytotoxicity Considerations

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for lipophilic cell culture reagents. Its amphipathic nature allows it to disrupt the crystalline lattice of the compound while remaining fully miscible with aqueous culture media.

Trustworthiness & Validation: While DMSO is an excellent vehicle, it is not biologically inert. 1 demonstrates that DMSO exhibits concentration- and time-dependent cytotoxicity, altering membrane permeability and inducing apoptosis in various cancer cell lines at concentrations as low as 0.625% to 2.5%[1]. Furthermore, 2 can artificially inhibit cellular proliferation and alter cytokine production in primary cells[2].

To ensure a self-validating experimental system, the final concentration of DMSO in your cell culture assays must never exceed 0.1% (v/v) . This guarantees that any observed phenotypic changes are causally linked to the (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, rather than solvent-induced stress.

Quantitative Data: Reconstitution Matrix

To maintain the ≤0.1% DMSO limit in your final assay, you must prepare a highly concentrated "Master Stock." A 50 mM stock is generally optimal, as diluting it 1:1000 in media yields a 50 µM working concentration with exactly 0.05% DMSO.

Table 1: Master Stock Preparation Matrix (MW = 200.24 g/mol )

Desired Stock Concentration Mass of Compound Volume of Anhydrous DMSO Required
10 mM 5.0 mg 2.497 mL
10 mM 10.0 mg 4.994 mL
50 mM 5.0 mg 0.499 mL

| 50 mM | 10.0 mg | 0.999 mL |

Table 2: Maximum Tolerated Vehicle (DMSO) Concentrations

Cell Type / Assay Recommended Max DMSO (v/v) Cytotoxicity Risk Threshold
Primary Cells (e.g., PBMC, Neurons) ≤ 0.05% > 0.1%
Robust Cancer Lines (e.g., HeLa, HepG2) ≤ 0.1% > 0.5% - 1.0%

| High-Content Imaging / Morphological Assays | ≤ 0.1% | > 0.3% |

Step-by-Step Experimental Protocol

Phase 1: Master Stock Preparation
  • Equilibration: Allow the sealed vial of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which can hydrolyze the compound or drastically reduce its solubility in DMSO.

  • Solvent Addition: Add the calculated volume (see Table 1) of Cell Culture Grade, anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Dissolution: Vortex the vial vigorously for 30–60 seconds. If particulate matter remains, subject the vial to mild water-bath sonication (at room temperature) for 2–5 minutes.

    • Causality: Sonication provides acoustic cavitation, breaking apart micro-crystals and overcoming the activation energy required for complete solvation.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in sterile, tightly sealed microcentrifuge tubes.

  • Storage: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

    • Causality: Repeated freeze-thaw cycles cause the compound to precipitate out of solution and degrade due to localized concentration spikes and moisture ingress. Single-use aliquots prevent this degradation.

Phase 2: Cell Culture Media Preparation (Working Solution)
  • Thawing: Thaw a single DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity before opening.

  • Pre-warming Media: Ensure your cell culture medium (e.g., DMEM + 10% FBS) is pre-warmed to 37°C.

    • Causality: Injecting a concentrated hydrophobic stock into cold media causes an immediate drop in solubility, leading to "micro-precipitation"—invisible compound aggregates that drastically reduce the actual bioavailable concentration of the drug.

  • Spiking and Agitation: Using a micropipette, inject the required volume of the DMSO stock directly into the center of the pre-warmed media while simultaneously vortexing or swirling the tube vigorously.

  • Vehicle Control Validation: Prepare a parallel "Vehicle Control" by adding the exact same volume of pure DMSO to a separate tube of media.

    • Trustworthiness:3 to validate your assay[3]. If cells in the vehicle control show reduced viability or altered morphology compared to untreated cells, your DMSO concentration is too high, invalidating the experimental results.

Process Visualization

Workflow A Solid Compound (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone B Add Anhydrous DMSO (Cell Culture Grade) A->B C Master Stock Solution (50 mM) B->C D QC: Vortex & Sonicate (Overcome lattice energy) C->D E Aliquot & Store (-20°C to -80°C) D->E F Thaw to Room Temp (Avoid condensation) E->F Prior to assay G Spike into Pre-warmed Media (37°C, max 0.1% DMSO) F->G H In Vitro Cell Culture Assay (+ Vehicle Control) G->H

Reconstitution and media preparation workflow for in vitro assays.

References

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines Source: Biomedical Research and Therapy URL: [Link]

Sources

Probing Cellular Signaling with (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Phenyl-Imidazole Scaffold for Cancer Research

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects.[1][2][3] Within this broad class of molecules, phenyl-imidazole derivatives have emerged as particularly promising agents for probing and modulating cellular signaling pathways, especially in the context of oncology.

This document provides a detailed guide to the application of a novel phenyl-imidazole derivative, (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161) , as a chemical probe for cancer research. KIM-161 is a potent cytotoxic agent against various cancer cell lines, and its mechanism of action involves the multi-targeted downregulation of several key protein kinases.[1] Unlike its parent compounds, KIM-161's activity is not dependent on tubulin polymerization inhibition, making it a valuable tool for investigating alternative anti-proliferative pathways.[1]

This guide is intended for researchers, scientists, and drug development professionals interested in utilizing KIM-161 to explore novel therapeutic strategies targeting aberrant kinase signaling in cancer. We will delve into its mechanism of action, provide detailed protocols for its use in cell-based assays, and offer guidance on data interpretation.

Mechanism of Action: A Multi-Kinase Downregulatory Profile

KIM-161 exerts its anticancer effects through a distinct mechanism of action that deviates from its structural predecessors. While initially hypothesized to function as a Src tyrosine kinase inhibitor, extensive profiling has revealed a more complex and nuanced activity profile.[1]

The primary mode of action for KIM-161 is the downregulation of multiple protein kinases, including members of the BRK, FLT, and JAK families .[1] This multi-targeted approach allows KIM-161 to simultaneously disrupt several signaling nodes that are critical for tumor cell proliferation, survival, and metastasis.[1]

Furthermore, treatment with KIM-161 leads to the strong suppression of key downstream signaling pathways, including:

  • ERK1/2: A central pathway regulating cell growth, differentiation, and survival.

  • GSK-3α/β: Involved in a wide range of cellular processes, including metabolism, proliferation, and apoptosis.

  • HSP27: A heat shock protein that plays a role in cell stress resistance and apoptosis.

  • STAT2: A key component of the JAK/STAT signaling pathway, which is crucial for cytokine-mediated cellular responses.

  • AMPKα1: A central regulator of cellular energy homeostasis.[1]

This broad-spectrum inhibition of critical signaling pathways ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.

KIM161_Mechanism cluster_kinases Kinase Downregulation cluster_pathways Downstream Pathway Suppression cluster_outcomes Cellular Outcomes KIM161 KIM-161 BRK BRK Family KIM161->BRK Inhibits FLT FLT Family KIM161->FLT Inhibits JAK JAK Family KIM161->JAK Inhibits ERK ERK1/2 KIM161->ERK Suppresses GSK GSK-3α/β KIM161->GSK Suppresses HSP HSP27 KIM161->HSP Suppresses STAT STAT2 KIM161->STAT Suppresses AMPK AMPKα1 KIM161->AMPK Suppresses CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest GSK->CellCycleArrest HSP->CellCycleArrest STAT->CellCycleArrest AMPK->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: Simplified signaling pathway illustrating the multi-targeted mechanism of action of KIM-161.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of KIM-161 against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Cancer294[1]
HL60Leukemia362[1]
MCF7Breast Cancer1140[1]
PC3Prostate Cancer2130[1]
NB4Leukemia275[1]
KG1aLeukemia893[1]

Table 1: In vitro cytotoxicity of KIM-161 against a panel of human cancer cell lines.

Experimental Protocols

The following protocols are provided as a guide for utilizing KIM-161 in cell-based assays. It is recommended to optimize concentrations and incubation times for your specific cell line and experimental conditions.

Protocol 1: Determination of Cytotoxicity using WST-1 Assay

This protocol describes a colorimetric assay for the quantification of cell proliferation and viability.

Materials:

  • KIM-161 stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • WST-1 reagent

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of KIM-161 in complete medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value using a non-linear regression analysis.

WST1_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells (96-well plate) Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with KIM-161 Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddWST1 Add WST-1 Reagent Incubate2->AddWST1 Incubate3 Incubate 4h AddWST1->Incubate3 Read Measure Absorbance (450 nm) Incubate3->Read Calculate Calculate IC50 Read->Calculate

Figure 2: Experimental workflow for the WST-1 cytotoxicity assay.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • KIM-161 stock solution

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 300,000 cells per well in 6-well plates and incubate for 16 hours. Treat the cells with the desired concentration of KIM-161 and incubate for 48 hours.

  • Cell Harvest: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Protocol 3: Kinase Activity Profiling

To identify the specific kinases inhibited by KIM-161, a kinase activity profiling assay can be performed using commercially available platforms (e.g., PamChip®, KinomeScan®). The general principle involves incubating cell lysates treated with KIM-161 on a microarray chip containing multiple kinase substrates. The phosphorylation of these substrates is then measured to determine the activity of the respective kinases.

General Workflow:

  • Cell Lysis: Treat cells with KIM-161 at various concentrations and for different durations. Lyse the cells to obtain total protein extracts.

  • Kinase Assay: Apply the cell lysates to the kinase microarray chip according to the manufacturer's protocol.

  • Detection: Measure the level of substrate phosphorylation using fluorescently labeled antibodies or other detection methods.

  • Data Analysis: Compare the phosphorylation profiles of treated and untreated samples to identify kinases whose activity is significantly altered by KIM-161.

Kinase_Profiling_Workflow cluster_cell_prep Cell Preparation cluster_microarray Kinase Microarray cluster_data_analysis Data Analysis Treat Treat Cells with KIM-161 Lyse Cell Lysis Treat->Lyse Apply Apply Lysate to Chip Lyse->Apply Incubate Incubate and Wash Apply->Incubate Detect Detect Phosphorylation Incubate->Detect Quantify Quantify Signals Detect->Quantify Compare Compare Treated vs. Control Quantify->Compare Identify Identify Inhibited Kinases Compare->Identify

Figure 3: General workflow for kinase activity profiling.

Trustworthiness and Self-Validation

The protocols described herein are based on established and widely used methodologies in cell biology and cancer research. To ensure the trustworthiness and reproducibility of your results, it is crucial to incorporate the following self-validating measures:

  • Positive and Negative Controls: In all assays, include appropriate positive and negative controls. For example, in the apoptosis assay, a known apoptosis-inducing agent should be used as a positive control.

  • Dose-Response and Time-Course Experiments: To fully characterize the effects of KIM-161, perform experiments across a range of concentrations and time points.

  • Orthogonal Assays: Whenever possible, confirm findings using an alternative experimental approach. For instance, the induction of apoptosis can be further validated by measuring caspase activation.

  • Statistical Analysis: Perform appropriate statistical analysis to determine the significance of the observed effects.

By adhering to these principles, researchers can confidently utilize KIM-161 as a reliable chemical probe to investigate the complex signaling networks that drive cancer progression.

References

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry. [Link]

  • Review of pharmacological effects of imidazole derivatives. Pharmacia. [Link]

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

Sources

Application Note: Large-Scale Laboratory Synthesis of (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

(1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone (CAS: 100142-27-6) is a critical heterocyclic building block utilized in the development of advanced active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors and CNS-active agents[1]. While the synthesis of 2-aroylimidazoles can be achieved through various methodologies—such as the condensation of α-azido ketones or radical chain reactions[2]—these routes often suffer from poor atom economy or require complex starting materials.

For large-scale laboratory preparation (100 mmol to 1 mol scale), the most robust, high-yielding, and regioselective approach is the direct C2-lithiation of 1-ethyl-1H-imidazole followed by nucleophilic acyl substitution[3]. This guide provides a self-validating, step-by-step protocol engineered for maximum yield and safety.

Mechanistic Causality: The "Weinreb" Advantage

A common pitfall in the acylation of organolithium species is the over-addition of the highly reactive nucleophile to the newly formed ketone, resulting in a tertiary alcohol byproduct. To establish a highly controlled protocol, this methodology explicitly employs N-methoxy-N-methylbenzamide (a Weinreb amide) as the acylating agent rather than standard benzoyl chloride.

Causality of Reagent Selection:

  • Regioselective Lithiation: The C2 proton of 1-ethylimidazole is highly acidic due to the strong inductive electron-withdrawing effects of the adjacent sp2 and sp3 nitrogen atoms. Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) cleanly generates 1-ethyl-1H-imidazol-2-yllithium[4]. The low temperature is critical to prevent ring-opening phenomena and side-metalation at the C5 position[5].

  • Tetrahedral Intermediate Stabilization: When the 2-lithioimidazole attacks the Weinreb amide, the methoxy oxygen and the carbonyl oxygen coordinate with the lithium ion, forming a stable, five-membered cyclic chelate. This tetrahedral intermediate will not collapse into the ketone until it is exposed to an aqueous acidic quench. Consequently, the ketone is only generated after the organolithium has been neutralized, completely eliminating the possibility of double addition.

Mechanism N1 1-Ethyl-1H-imidazole N2 C2-Deprotonation (Kinetic Control) N1->N2 n-BuLi, THF N3 Organolithium Intermediate (Stabilized at -78°C) N2->N3 N4 Tetrahedral Intermediate (Chelated by Weinreb Amide) N3->N4 N-Methoxy-N-methylbenzamide N5 Aqueous Workup (Collapse of Intermediate) N4->N5 H3O+ Quench N6 (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone N5->N6

Mechanistic pathway illustrating controlled acylation via a stable tetrahedral intermediate.

Quantitative Optimization Data

To demonstrate the necessity of the Weinreb amide approach, Table 1 summarizes the reaction profiles when utilizing different benzoylating agents with 1-ethyl-1H-imidazol-2-yllithium.

Table 1: Comparison of Acylating Agents in the Synthesis of 2-Aroylimidazoles

Acylating AgentTemperature ProfileMajor ProductIsolated Yield (%)Primary Byproduct
Benzoyl Chloride-78 °C to RTTertiary Alcohol< 25%Bis(1-ethylimidazol-2-yl)phenylmethanol
Benzonitrile-78 °C to RTTarget Ketone60%Unreacted starting material
Weinreb Amide -78 °C to RT Target Ketone 88 - 92% None (Trace unreacted SM)

Experimental Protocol (100 mmol Scale)

Setup S1 Phase 1: Lithiation Dry THF 1-Ethylimidazole n-BuLi (-78°C) S2 Phase 2: Acylation Weinreb Amide Stir 2h (-78°C to RT) S1->S2 S3 Phase 3: Workup NH4Cl Quench EtOAc Extraction Brine Wash S2->S3 S4 Phase 4: Purification Silica Gel Column Hexane/EtOAc Crystallization S3->S4

Step-by-step experimental workflow for the large-scale synthesis of the target ketone.

Reagents and Equipment
  • 1-Ethyl-1H-imidazole : 9.61 g (100 mmol), distilled over CaH2 prior to use.

  • n-Butyllithium (n-BuLi) : 44 mL of a 2.5 M solution in hexanes (110 mmol). Caution: Pyrophoric.

  • N-Methoxy-N-methylbenzamide : 18.17 g (110 mmol), dried under high vacuum.

  • Tetrahydrofuran (THF) : 250 mL, anhydrous (distilled from Na/benzophenone or passed through an activated alumina solvent system).

  • Equipment : 1 L three-neck round-bottom flask, magnetic stir bar, internal temperature probe, dropping funnels, argon/nitrogen manifold.

Step-by-Step Methodology

Step 1: System Preparation Flame-dry the 1 L three-neck flask under a continuous stream of argon. Attach the internal temperature probe and dropping funnels. Add anhydrous THF (200 mL) and 1-ethyl-1H-imidazole (9.61 g, 100 mmol) to the flask.

Step 2: Cryogenic Lithiation Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -70 °C. In-process control: Begin dropwise addition of n-BuLi (44 mL, 110 mmol) over 30 minutes. The rate of addition must be strictly controlled to maintain the internal temperature below -65 °C. This prevents localized heating and subsequent decomposition or rearrangement of the organolithium species[6]. Stir the resulting pale yellow solution at -78 °C for 1 hour.

Step 3: Electrophilic Acylation Dissolve N-methoxy-N-methylbenzamide (18.17 g, 110 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the lithiated imidazole at -78 °C over 30 minutes. Causality Check: Maintaining cryogenic conditions during this addition ensures the stable formation of the tetrahedral lithium chelate without premature collapse. Once the addition is complete, remove the dry ice bath and allow the reaction mixture to warm to room temperature slowly over 2 hours.

Step 4: Quench and Extraction Cool the mixture to 0 °C using an ice bath. Carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH4Cl) solution. Self-validation: The introduction of the aqueous quench breaks the tetrahedral intermediate, safely releasing the target ketone only after the reactive n-BuLi has been neutralized. Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Combine the organic layers and wash with brine (150 mL).

Step 5: Drying and Concentration Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

Step 6: Purification Purify the crude product via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 70:30 to 50:50). The product can be further recrystallized from a mixture of hexanes and a minimal amount of ethyl acetate to afford (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone as an off-white to pale yellow solid.

Trustworthiness & Quality Control

To validate the success of the protocol, the final product must be subjected to standard analytical characterization:

  • TLC : Rf ~ 0.4 (Hexanes:EtOAc 1:1), UV active.

  • 1H NMR (CDCl3) : Confirm the presence of the characteristic ethyl triplet/quartet and the downfield shift of the imidazole protons, which confirms the successful attachment of the electron-withdrawing benzoyl group.

  • LC-MS : Confirm the exact mass corresponding to C12H12N2O (M+H+ = 201.10).

References

  • Parchem Fine & Specialty Chemicals. (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone Product Specifications.[1] URL:

  • Vitale, P., et al. Regiodivergent synthesis of functionalized pyrimidines and imidazoles through phenacyl azides in deep eutectic solvents. Beilstein Journal of Organic Chemistry, 2020, 16, 1915–1923.[2] URL:

  • Vitale, P., et al. Regiodivergent synthesis of functionalized pyrimidines and imidazoles through phenacyl azides in deep eutectic solvents (ResearchGate). Beilstein J. Org. Chem. 2020.[3] URL:

  • Guijarro, A., et al. Isoprene-mediated lithiation of imidazole derivatives. Mechanism considerations. ARKIVOC, 2011.[5] URL:

  • JYX Digital Repository. Synthesis of N,N'-substituted imidazole-2-thiones from N-substituted imidazoles. University of Jyväskylä, 2023.[4] URL:

  • National Institutes of Health (PMC). Diarylethene-Based Ionic Liquids: Synthesis and Photo-Driven Solution Properties. Molecules, 2018.[6] URL:

Sources

Application Note: Synthesis and Characterization of 1-Benzoyl-3-ethyl-1H-imidazolium Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the N-acylation of 1-ethyl-1H-imidazole with benzoyl chloride, yielding the reactive N-acylimidazolium salt, 1-benzoyl-3-ethyl-1H-imidazolium chloride. N-acylimidazolium species are highly valuable as activated carbonyl compounds for subsequent nucleophilic acyl substitution and play a crucial role as intermediates in amide bond formation and other acylation reactions.[1][2][3] This guide details the underlying reaction mechanism, a robust and validated experimental protocol, critical safety and handling procedures, and methods for product characterization. It is intended for researchers in synthetic chemistry, medicinal chemistry, and materials science.

Introduction and Scientific Background

The N-acylation of imidazoles is a fundamental transformation in organic synthesis. The resulting N-acylimidazolium salts are significantly more reactive toward nucleophiles than their corresponding carboxylic acids or esters, owing to the excellent leaving group potential of the neutral imidazole moiety.[3] The reaction between a tertiary amine, such as an N-substituted imidazole, and an acyl chloride is a classic method for generating these activated species.[4][5]

The target compound, 1-benzoyl-3-ethyl-1H-imidazolium chloride, is an ionic liquid and a potent acylating agent. The procedure described herein involves the direct reaction of 1-ethyl-1H-imidazole with benzoyl chloride. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This process is typically rapid and exothermic, leading to the formation of the stable imidazolium salt. Understanding the principles of this reaction allows for its application in more complex syntheses, such as peptide coupling and the preparation of specialized polymers.[6][7]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom at the 3-position of the 1-ethyl-1H-imidazole ring acts as the nucleophile, attacking the carbonyl carbon of benzoyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion to form the thermodynamically stable 1-benzoyl-3-ethyl-1H-imidazolium cation, with the chloride as the counter-ion.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product 1-ethyl-1H-imidazole plus1 + Benzoyl_Chloride Intermediate [Tetrahedral Intermediate] (transient) Benzoyl_Chloride->Intermediate Nucleophilic Attack Product_Cation 1-Benzoyl-3-ethyl-1H-imidazolium Intermediate->Product_Cation Chloride Elimination plus2 + Product_Anion Cl⁻

Caption: Step-by-step experimental workflow for synthesis and analysis.

Expected Results
  • Appearance: White to off-white crystalline solid.

  • Yield: Typically >90%.

  • Solubility: Soluble in polar solvents like water, acetonitrile, and DMSO; insoluble in non-polar solvents like hexane and diethyl ether.

Spectroscopic Characterization
  • FT-IR (ATR): The most prominent peak will be the carbonyl (C=O) stretch of the acylimidazolium cation. This is expected to appear at a high wavenumber, typically in the range of 1760-1785 cm⁻¹ . The high frequency is indicative of the electron-withdrawing nature of the positively charged imidazolium ring.

  • ¹H-NMR (400 MHz, DMSO-d₆): The protons on the imidazolium ring will be significantly deshielded and shifted downfield compared to the starting imidazole due to the positive charge.

    • δ ~9.5-9.8 (s, 1H, N-CH-N)

    • δ ~8.0-8.5 (m, 5H, Ar-H of benzoyl)

    • δ ~7.8-8.0 (t, 1H, Imidazole-H)

    • δ ~7.6-7.8 (t, 1H, Imidazole-H)

    • δ ~4.3 (q, 2H, N-CH₂-CH₃)

    • δ ~1.5 (t, 3H, N-CH₂-CH₃)

  • ¹³C-NMR (100 MHz, DMSO-d₆):

    • δ ~165-170 (C=O)

    • δ ~135-140 (N-C-N)

    • δ ~120-135 (Aromatic & Imidazole Carbons)

    • δ ~45-50 (N-CH₂)

    • δ ~15-20 (CH₃)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware.1. Ensure all glassware is rigorously dried. Use freshly opened or distilled anhydrous solvents.
2. Benzoyl chloride has degraded.2. Use fresh, high-purity benzoyl chloride.
Product is an oil or gum 1. Presence of water.1. Repeat the reaction under stricter anhydrous conditions.
2. Insufficient washing.2. Wash the product thoroughly with additional portions of anhydrous diethyl ether to remove soluble impurities.
Broad or Unclear NMR Peaks 1. Residual solvent.1. Dry the sample under high vacuum for a longer period.
2. Product is hygroscopic and has absorbed atmospheric moisture.2. Handle the sample quickly and prepare the NMR tube in a dry environment (e.g., glovebox).

References

  • Vertex AI Search. (2024).
  • American Chemical Society. (2010). Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Journal of Chemical & Engineering Data. [Link]

  • MDPI. (2017). About the Purification Route of Ionic Liquid Precursors. [Link]

  • Bentham Science. (n.d.). Synthesis, Purification and Recycling of Ionic Liquid. [Link]

  • American Chemical Society. (2022). Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process. ACS Sustainable Chemistry & Engineering. [Link]

  • American Chemical Society. (2004). New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles. Organic Letters. [Link]

  • Academia.edu. (n.d.). New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles. [Link]

  • Loba Chemie. (n.d.). BENZOYL CHLORIDE EXTRA PURE Safety Data Sheet. [Link]

  • LASEC. (2005). MATERIAL SAFETY DATA SHEET Benzoyl chloride. [Link]

  • American Chemical Society. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. [Link]

  • International Chemical Safety Cards. (2000). ICSC 1015 - BENZOYL CHLORIDE. [Link]

  • Google Patents. (1992).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and.... [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. [Link]

  • Frontiers. (n.d.). Imidazolium salts carrying two positive charges: design, synthesis, characterization.... [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Scholars Research Library. (n.d.). N-acylation: A powerful tool for protection and activation. Der Pharma Chemica. [Link]

  • Thieme. (n.d.). Product Class 10: N-Acyliminium Salts. Science of Synthesis.
  • Organic Syntheses. (n.d.). 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). [Link]

  • National Institutes of Health. (n.d.). A Facile Preparation of Imidazolinium Chlorides. [Link]

  • ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles. [Link]

  • Canadian Journal of Chemistry. (n.d.). Hydrolysis rates of some acetylimidazole derivatives. [Link]

  • Semantic Scholar. (2003). SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID.... [Link]

  • ResearchGate. (1998). On products of reaction of imidazole with benzoyl chloride under conditions of the Regel-Buchel reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. [Link]

  • ScienceDirect. (n.d.). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. [Link]

Sources

Application Notes and Protocols: Developing a Cell-Based Assay for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Phenyl Imidazole Compound

The phenyl imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. Derivatives of this versatile scaffold have been shown to exhibit a range of therapeutic effects, including promising anticancer properties through the induction of apoptosis and cell cycle arrest, inhibition of key enzymes like Cyclooxygenase-2 (COX-2), and modulation of critical signaling pathways such as Hedgehog and Epidermal Growth Factor Receptor (EGFR).[1][2][3]

This application note introduces (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (CAS: 864231-66-3), a novel compound featuring this promising scaffold. Given the lack of specific biological data for this molecule, a systematic and logical approach is required to elucidate its mechanism of action and therapeutic potential. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to develop and execute a series of cell-based assays to characterize the bioactivity of this compound.

Our approach is designed to be a self-validating cascade, beginning with a broad assessment of cellular impact and progressively narrowing the focus to specific mechanistic pathways. We will first establish the cytotoxicity profile of the compound, a critical first step in any drug discovery endeavor, and then proceed to investigate the primary mode of cell death.[4][5][6][7] Finally, we will outline a strategy to probe potential molecular targets based on the known activities of structurally related molecules.

Experimental Workflow Overview

The following diagram outlines the logical progression of assays described in this guide, moving from initial phenotypic screening to detailed mechanistic studies.

experimental_workflow cluster_0 PART 1: Initial Characterization cluster_1 PART 2: Mechanistic Investigation cluster_2 PART 3: Target Pathway Elucidation a Compound Preparation (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone c Cytotoxicity Assay (MTT/Resazurin) a->c b Cell Line Selection (e.g., A549, HeLa, Normal Lung Fibroblasts) b->c d Determine IC50 Value (Dose-Response Curve) c->d e Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) d->e Use IC50 concentration f Caspase-3/7 Activation Assay d->f Use IC50 concentration g Characterize Mode of Cell Death e->g f->g h Western Blot Analysis (Bcl-2 Family Proteins) g->h If Apoptotic i Phospho-Kinase Assay (e.g., Phospho-EGFR) g->i Hypothesis-driven j Identify Potential Molecular Targets h->j i->j

Caption: Overall experimental workflow.

PART 1: Initial Characterization — Cytotoxicity Profiling

Expertise & Experience: The Rationale Behind Starting with Cytotoxicity

Before investigating any specific mechanism, it is imperative to understand the concentration at which a compound exerts a biological effect. A cytotoxicity assay is the foundational experiment in drug discovery, providing a quantitative measure of a compound's potency in killing or inhibiting the proliferation of cells.[5][7] The resulting half-maximal inhibitory concentration (IC50) value is not just a measure of potency; it is the critical parameter that informs the design of all subsequent mechanistic experiments. Performing downstream assays at concentrations far above the IC50 may lead to non-specific, off-target effects, while concentrations that are too low may show no effect, even if the compound is active. We also advocate for screening against both cancerous and non-cancerous cell lines to obtain an early indication of tumor selectivity.

Protocol 1: Determining the IC50 via MTT Assay

The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.

Materials:

  • (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

  • Cell Lines: A549 (human lung carcinoma), HeLa (human cervical cancer), and a normal human cell line (e.g., IMR-90, lung fibroblast) for selectivity assessment.

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone in DMSO.

    • Perform a serial dilution of the stock solution in complete growth medium to create a range of treatment concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with 0.1% DMSO) and "no-cell" blank wells (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plate at 570 nm using a microplate reader.

Data Analysis and Presentation:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Parameter A549 Cells HeLa Cells IMR-90 (Normal) Cells
IC50 (µM) Experimental ValueExperimental ValueExperimental Value
Selectivity Index IC50 (IMR-90) / IC50 (A549)IC50 (IMR-90) / IC50 (HeLa)N/A

PART 2: Mechanistic Investigation — Characterizing the Mode of Cell Death

Trustworthiness: Why Validate the Mode of Cell Death?

Observing a reduction in cell viability is a crucial starting point, but it doesn't explain how the cells are dying. Compounds can induce cell death through two primary mechanisms: apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[7] A desirable characteristic for many therapeutic agents, particularly in oncology, is the ability to induce apoptosis. This controlled process avoids the inflammatory response associated with necrosis. Therefore, confirming that (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone induces apoptosis provides strong evidence for a specific, programmed cellular response, enhancing its potential as a therapeutic candidate.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Materials:

  • FITC Annexin V / Propidium Iodide Apoptosis Detection Kit

  • Cell line of interest (e.g., A549, based on IC50 results)

  • 6-well cell culture plates

  • (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed approximately 0.5 x 10^6 cells per well in a 6-well plate and allow them to attach overnight.

    • Treat the cells with (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting:

    • Collect both the floating and attached cells. To collect attached cells, wash with PBS and gently trypsinize. Combine all cells from each well into a flow cytometry tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer within one hour. Use FITC signal (FL1) for Annexin V and PI signal (FL2/FL3) for Propidium Iodide.

Data Analysis and Presentation: The flow cytometry data will be visualized in a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

Treatment Group Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental ValueExperimental Value

PART 3: Target Pathway Elucidation — Probing the Molecular Mechanism

Authoritative Grounding: Building on Established Science

With evidence of apoptosis, the next logical step is to investigate the upstream signaling pathways. The literature on related phenyl imidazole and azole-containing compounds provides a strong, authoritative basis for forming hypotheses. Many of these compounds induce apoptosis by modulating the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) apoptotic pathway.[2] Furthermore, kinase inhibition is a common mechanism of action for this class of molecules.[3] Therefore, we propose to investigate these two high-probability pathways.

Proposed Apoptotic Signaling Pathway

The diagram below illustrates the intrinsic apoptotic pathway, a likely target for the compound based on literature for analogous structures. An increase in the Bax/Bcl-2 ratio is a key event that leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of executioner caspase-3.

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition (?) bax Bax (Pro-apoptotic) compound->bax Activation (?) mito Mitochondrion bcl2->mito Inhibits MOMP bax->mito Induces MOMP cytc Cytochrome c Release mito->cytc cas9 Caspase-9 cytc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway.

Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins

This protocol will determine if the compound alters the expression levels of key pro- and anti-apoptotic proteins.

Methodology Outline:

  • Cell Culture and Lysis: Treat cells with the compound at IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Use a BCA or Bradford assay to determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio for each treatment condition.

Protocol 4: Phospho-Kinase Screening Assay

To explore other potential mechanisms, such as kinase inhibition, a targeted screening assay can be employed. A phospho-EGFR assay is a relevant starting point given the literature on related scaffolds.[3]

Methodology Outline:

  • Cell Culture and Serum Starvation: Culture a relevant cell line (e.g., A549, which overexpresses EGFR) and then serum-starve overnight to reduce basal kinase activity.

  • Compound Pre-treatment: Pre-treat the cells with (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone at various concentrations for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF) for a short period (e.g., 10-15 minutes) to induce EGFR phosphorylation. Include an unstimulated control.

  • Lysis and Analysis: Lyse the cells and use a phospho-EGFR specific ELISA kit or perform a Western blot with antibodies against both phospho-EGFR and total EGFR to determine the inhibitory effect of the compound on receptor activation.

Conclusion and Future Directions

This application note provides a robust, multi-faceted strategy for the initial characterization of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. By following this logical workflow—from broad cytotoxicity screening to specific mechanistic assays—researchers can efficiently determine the compound's potency, mode of action, and potential molecular targets. The data generated from these protocols will form a solid foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and detailed toxicological profiling. The versatility of the phenyl imidazole scaffold suggests a wealth of possibilities, and this systematic approach is the key to unlocking the full therapeutic potential of this novel compound.

References

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH.[Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN.[Link]

  • Cell-based Assays for GPCR Activity. Biocompare.[Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. News-Medical.[Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick.[Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.[Link]

  • A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Springer.[Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed.[Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open.[Link]

  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio.[Link]

  • GPCR Signaling Assays. Agilent.[Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.[Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen.[Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH.[Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH.[Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan.[Link]

  • Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. MDPI.[Link]

  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. PMC - NIH.[Link]

  • Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Wiley Online Library.[Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate.[Link]

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Royal Society of Chemistry.[Link]

  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers.[Link]

  • 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. PMC - NIH.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An expert-curated technical support guide for researchers, scientists, and drug development professionals.

Welcome to the dedicated technical support resource for the synthesis of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. This guide is structured to provide actionable solutions and in-depth scientific rationale to help you overcome common challenges and significantly improve your reaction yields. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic strategy.

The target molecule is typically synthesized via the C2-acylation of 1-ethyl-1H-imidazole. The most reliable and widely adopted method involves the selective deprotonation at the C2 position using a strong organolithium base, followed by quenching with an acylating agent like benzoyl chloride.[1][2] The C2 proton is the most acidic proton on the imidazole ring, facilitating regioselective metalation. This guide focuses on optimizing this critical pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Question 1: My reaction yield is consistently low, or I observe no product formation. What are the primary causes?

Answer: This is the most common issue and almost always points to problems in the initial metalation step or the quality of your reagents. The reaction is highly sensitive to atmospheric moisture and oxygen.

  • Cause A: Incomplete Deprotonation (Lithiation)

    • Scientific Rationale: The success of the entire synthesis hinges on the efficient generation of the 2-lithio-1-ethyl-1H-imidazole intermediate. Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will react preferentially with any available acidic protons, including trace water in the solvent, on the glassware, or from the atmosphere.[2]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried before use (flame-drying under vacuum or oven-drying at >120°C for several hours). Solvents, particularly tetrahydrofuran (THF), must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in an anhydrous grade and used immediately.

      • Maintain Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas, such as argon or nitrogen, from start to finish. This involves using Schlenk line techniques or a glovebox.

      • Verify Reagent Titer: The concentration of commercial n-BuLi solutions can decrease over time due to gradual decomposition. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity. An inaccurate concentration leads to incorrect stoichiometry and incomplete deprotonation.

      • Optimize Temperature: The deprotonation step is typically performed at -78 °C (a dry ice/acetone or isopropanol bath). Allowing the temperature to rise significantly can lead to side reactions, including reaction with the THF solvent.[2]

  • Cause B: Inactive Acylating Agent

    • Scientific Rationale: Benzoyl chloride is susceptible to hydrolysis, reacting with moisture to form benzoic acid. Benzoic acid will not acylate the lithiated intermediate; instead, it will be deprotonated, consuming the reactive nucleophile and halting the desired reaction.

    • Troubleshooting Steps:

      • Use High-Purity Benzoyl Chloride: Use a freshly opened bottle or purify commercial benzoyl chloride by distillation before the reaction.

      • Handle with Care: Dispense benzoyl chloride under an inert atmosphere to prevent exposure to moisture.

Question 2: I'm observing the formation of a dark, tar-like substance in my reaction flask. What's going wrong?

Answer: The formation of dark, insoluble polymers or "tar" is typically a sign of reaction decomposition, often caused by thermal instability or exposure to reactive species.

  • Cause A: Elevated Reaction Temperature

    • Scientific Rationale: The lithiated imidazole intermediate can be unstable at higher temperatures. Allowing the reaction to warm prematurely, especially before the addition of the electrophile (benzoyl chloride), can initiate decomposition pathways.

    • Troubleshooting Steps:

      • Strict Temperature Control: Ensure your cooling bath is maintained at -78 °C throughout the deprotonation and acylation steps. Add the benzoyl chloride solution dropwise to control any potential exotherm.

      • Slow Warming: After the addition of benzoyl chloride, allow the reaction to warm to room temperature slowly over several hours or overnight. Rapid warming can sometimes lead to uncontrolled side reactions.

  • Cause B: Oxygen Contamination

    • Scientific Rationale: Organolithium compounds can react with oxygen, leading to complex side reactions and the formation of colored, polymeric byproducts.

    • Troubleshooting Steps:

      • Thorough Degassing: Before introducing reagents, ensure your solvent is adequately degassed if not freshly distilled.

      • Maintain Positive Inert Gas Pressure: Consistently check that your inert gas setup is providing a slight positive pressure to prevent air from entering the reaction flask.

Question 3: My product is difficult to purify. How can I improve the isolation process?

Answer: Purification challenges often arise from unreacted starting materials or the formation of closely related side products.

  • Problem A: Co-elution with Starting Material

    • Scientific Rationale: 1-Ethyl-1H-imidazole is more polar than the desired ketone product. However, if the reaction has not gone to completion, separating large amounts of starting material can be challenging.

    • Troubleshooting Steps:

      • Optimize Column Chromatography: Use a shallow gradient elution for column chromatography. A typical solvent system is a mixture of hexane or petroleum ether with an increasing proportion of ethyl acetate.[3] Running a series of TLC plates with varying solvent systems first will help identify the optimal conditions for separation.

      • Acidic Wash: During the aqueous workup, a dilute acid wash (e.g., 1M HCl) can protonate the unreacted basic 1-ethyl-1H-imidazole, moving it into the aqueous layer and simplifying the initial purification of the organic layer. The desired product is a weaker base and will preferentially remain in the organic phase. Caution: Prolonged exposure to strong acid should be avoided.[3]

  • Problem B: Product "Oiling Out" During Recrystallization

    • Scientific Rationale: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly.[3]

    • Troubleshooting Steps:

      • Select an Appropriate Solvent System: Test various solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold. A binary solvent system (one solvent in which the compound is soluble and one in which it is not) can often be effective.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]

Frequently Asked Questions (FAQs)

  • Q1: Why is C2-lithiation the preferred method over a classical Friedel-Crafts acylation for this synthesis?

    • A1: The imidazole ring is an electron-rich heterocycle. In classical Friedel-Crafts acylation, which uses a strong Lewis acid like AlCl₃, the Lewis acid would coordinate strongly with the basic nitrogen atom (N3) of the imidazole ring.[4] This deactivates the ring towards electrophilic substitution, effectively shutting down the reaction. The C2-deprotonation method circumvents this issue by creating a potent C2-nucleophile that readily reacts with the acylating agent.[1]

  • Q2: How can I effectively monitor the reaction's progress?

    • A2: Monitoring the lithiation step directly is difficult. The most common method is to assume the deprotonation is complete after a set time (e.g., 1-1.5 hours at -78 °C).[2] After the addition of benzoyl chloride, the reaction progress can be monitored by taking small aliquots from the reaction mixture, quenching them with a saturated ammonium chloride solution, extracting with an organic solvent, and analyzing the extract by Thin Layer Chromatography (TLC) or LC-MS. On TLC, you should see the disappearance of the 1-ethyl-1H-imidazole starting material and the appearance of a new, less polar spot corresponding to the product.

  • Q3: What are the critical safety precautions for this synthesis?

    • A3: This reaction involves several hazards. n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe techniques. Benzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction quench can be exothermic and should be performed carefully at a low temperature.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

Table 1: Reagent Stoichiometry and Conditions
ReagentMolar Equiv.PurposeKey Considerations
1-Ethyl-1H-imidazole1.0Starting MaterialEnsure it is pure and dry.
Anhydrous THF-SolventMust be freshly distilled or from a sealed commercial source.
n-Butyllithium (n-BuLi)1.1 - 1.2Deprotonating AgentConcentration must be accurately determined via titration.
Benzoyl Chloride1.1 - 1.2Acylating AgentUse freshly distilled or from a new bottle.
Step-by-Step Methodology
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve 1-ethyl-1H-imidazole (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1.5 hours to ensure complete formation of the lithiated intermediate.

  • Acylation: In a separate dry flask, prepare a solution of benzoyl chloride (1.1 eq.) in anhydrous THF. Add this solution dropwise to the cold (-78 °C) lithiated imidazole solution over 30 minutes.

  • Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour before letting it warm slowly to room temperature overnight.

  • Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone as the final product.

Visual Guides

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Acylation Start 1-Ethyl-1H-imidazole Intermediate 2-Lithio-1-ethyl-1H-imidazole (Nucleophile) Start->Intermediate + n-BuLi - Butane Base n-BuLi in THF -78 °C Electrophile Benzoyl Chloride (Electrophile) Product (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone Intermediate_ref 2-Lithio-1-ethyl-1H-imidazole Intermediate_ref->Product + Benzoyl Chloride - LiCl

Caption: C2-Deprotonation followed by nucleophilic acyl substitution.

General Experimental Workflow

Experimental_Workflow A Setup (Dry Glassware, Inert Atmosphere) B Deprotonation (Add n-BuLi at -78 °C) A->B C Acylation (Add Benzoyl Chloride at -78 °C) B->C D Reaction & Warming (Stir and warm to RT) C->D E Quench (Add aq. NH4Cl at 0 °C) D->E F Aqueous Workup (Extraction & Drying) E->F G Purification (Column Chromatography) F->G H Product Analysis (NMR, MS) G->H

Caption: A standard workflow for organolithium-based synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low / No Yield CheckMoisture Anhydrous Conditions? Start->CheckMoisture CheckBase n-BuLi Titrated? CheckMoisture->CheckBase Yes FixMoisture Solution: Flame-dry glassware, use anhydrous solvents. CheckMoisture->FixMoisture No CheckAcyl Benzoyl Chloride Quality? CheckBase->CheckAcyl Yes FixBase Solution: Titrate n-BuLi before use. CheckBase->FixBase No CheckTemp Temperature Control? CheckAcyl->CheckTemp Yes FixAcyl Solution: Use freshly distilled benzoyl chloride. CheckAcyl->FixAcyl No FixTemp Solution: Maintain -78 °C during additions, ensure slow warming. CheckTemp->FixTemp No

Caption: A logical guide for diagnosing low-yield issues.

References

  • Vertex AI Search. Friedel–Crafts Acylation.
  • Chem LibreTexts. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • S. Ohta, et al. SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles.
  • BenchChem. Technical Support Center: Purification of Phenyl(1H-pyrrol-3-yl)methanone.
  • M. K. MacLeod, et al. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Benzoyl-1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-benzoyl-1-ethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common issues encountered during the synthesis of this important compound. This resource offers a detailed analysis of potential side products, their formation mechanisms, and strategies for their identification and mitigation.

Introduction to Synthetic Strategies

The synthesis of 2-benzoyl-1-ethyl-1H-imidazole can be approached through two primary synthetic routes, each with its own set of potential challenges and side reactions. Understanding these pathways is crucial for effective troubleshooting.

  • Route A: Acylation of 1-ethyl-1H-imidazole. This is a direct approach where the readily available 1-ethyl-1H-imidazole is acylated using benzoyl chloride.

  • Route B: N-Alkylation of 2-benzoyl-1H-imidazole. This route involves the synthesis of the 2-benzoyl-1H-imidazole core followed by N-alkylation with an ethylating agent.

This guide will address the potential side products and troubleshooting for both synthetic pathways.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Route A: Acylation of 1-ethyl-1H-imidazole

Question 1: My reaction is complete, but I have a significant amount of a white, crystalline solid that is not my desired product. What could it be?

Answer: A common side product in this reaction, particularly if the workup involves basic conditions or exposure to moisture, is benzoic acid .

  • Mechanism of Formation: 2-benzoyl-1-ethyl-1H-imidazole can undergo hydrolysis, cleaving the benzoyl group from the imidazole ring. This reaction is particularly favorable under strongly basic conditions[1][2]. The presence of water in the reaction mixture or during workup can also lead to the hydrolysis of unreacted benzoyl chloride, which will also yield benzoic acid.

  • Identification:

    • TLC: Benzoic acid will have a different Rf value compared to the product. It is typically more polar.

    • NMR Spectroscopy:

      • ¹H NMR (CDCl₃): A characteristic broad singlet for the carboxylic acid proton (often >10 ppm) and aromatic protons in the range of 7.4-8.2 ppm[3].

      • ¹³C NMR (CDCl₃): A peak for the carboxylic carbon around 172 ppm[3].

    • Mass Spectrometry (ESI-): A peak corresponding to the [M-H]⁻ ion at m/z 121.03.

  • Prevention and Mitigation:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize hydrolysis of benzoyl chloride.

    • Controlled Workup: During workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize acid and wash the organic layer thoroughly with water to remove any water-soluble salts. Avoid prolonged exposure to strong bases.

    • Purification: Benzoic acid can be removed by washing the organic extract with a mild aqueous base during workup. If it co-precipitates with the product, purification can be achieved by column chromatography or recrystallization from a suitable solvent system.

Question 2: My NMR spectrum shows my desired product, but also a set of peaks corresponding to another imidazole-containing compound. What is this impurity?

Answer: You are likely observing unreacted 1-ethyl-1H-imidazole .

  • Cause: Incomplete reaction is the primary cause. This can be due to insufficient benzoyl chloride, inadequate reaction time, or suboptimal reaction temperature.

  • Identification:

    • NMR Spectroscopy:

      • ¹H NMR (CDCl₃): Characteristic peaks for the ethyl group (a quartet around 4.0 ppm and a triplet around 1.4 ppm) and three distinct imidazole ring protons between 6.9 and 7.5 ppm.

      • ¹³C NMR (CDCl₃): Peaks for the ethyl group and three imidazole carbons.

  • Prevention and Mitigation:

    • Stoichiometry: Use a slight excess of benzoyl chloride (e.g., 1.1 equivalents) to drive the reaction to completion.

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure all the starting material is consumed.

    • Purification: 1-ethyl-1H-imidazole is more polar than the product and can typically be removed by column chromatography.

Route B: N-Alkylation of 2-benzoyl-1H-imidazole

Question 3: I am getting a mixture of two isomeric products that are difficult to separate. What are they?

Answer: When alkylating an unsymmetrically substituted imidazole like 2-benzoyl-1H-imidazole, you can get a mixture of two regioisomers: 1-ethyl-2-benzoyl-1H-imidazole (the desired product) and 1-ethyl-2-benzoyl-3H-imidazole (an undesired isomer).

  • Mechanism of Formation: The deprotonation of 2-benzoyl-1H-imidazole with a base generates an imidazolate anion where the negative charge is delocalized over both nitrogen atoms (N1 and N3). Alkylation can then occur at either nitrogen, leading to a mixture of regioisomers[4]. The ratio of these isomers is influenced by steric and electronic factors of the substituents and the reaction conditions[4][5].

  • Identification:

    • NMR Spectroscopy: The two isomers will have distinct sets of peaks in both ¹H and ¹³C NMR spectra, particularly for the ethyl group and the imidazole ring protons/carbons. Careful analysis of 2D NMR spectra (like HMBC and NOESY) may be required to definitively assign the structures.

  • Prevention and Mitigation:

    • Choice of Base and Solvent: The regioselectivity of N-alkylation can be highly dependent on the reaction conditions. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can favor the formation of one isomer over the other[6]. The use of different bases such as potassium carbonate or cesium carbonate in solvents like acetonitrile or DMF can also influence the isomeric ratio[4][7].

    • Purification: Careful column chromatography with an optimized solvent system is often required to separate the two isomers.

Question 4: My product is contaminated with a highly polar, ionic compound. What could this be?

Answer: A common side product in N-alkylation reactions is the formation of a 1,3-diethyl-2-benzoyl-1H-imidazol-3-ium salt due to over-alkylation.

  • Mechanism of Formation: The N-alkylated product, 2-benzoyl-1-ethyl-1H-imidazole, is still nucleophilic and can react with another molecule of the ethylating agent (e.g., ethyl iodide or ethyl bromide) to form a quaternary imidazolium salt[4]. This is more likely to occur if an excess of the alkylating agent is used or at elevated reaction temperatures.

  • Identification:

    • Solubility: Imidazolium salts are typically highly polar and may be soluble in water but insoluble in many organic solvents.

    • NMR Spectroscopy:

      • ¹H NMR: The formation of the imidazolium salt will result in a downfield shift of the imidazole ring protons. You would expect to see signals for two distinct ethyl groups.

      • ¹³C NMR: The imidazole ring carbons will also be shifted downfield.

    • Mass Spectrometry (ESI+): A peak corresponding to the [M]⁺ cation at m/z 215.12.

  • Prevention and Mitigation:

    • Stoichiometry Control: Use a stoichiometric amount or only a slight excess of the ethylating agent.

    • Slow Addition: Add the ethylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of a second alkylation.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Purification: The ionic nature of the imidazolium salt makes it relatively easy to remove. It can often be removed by washing the reaction mixture with water during workup, as the salt will preferentially partition into the aqueous phase.

Summary of Potential Side Products and Their Identification

Side ProductSynthetic RouteIdentification Methods
Benzoic Acid AcylationTLC, ¹H NMR, ¹³C NMR, MS (ESI-)
1-ethyl-1H-imidazole Acylation¹H NMR, ¹³C NMR, GC-MS
Isomeric N-ethylated product N-Alkylation¹H NMR, ¹³C NMR, 2D NMR, HPLC
1,3-diethyl-2-benzoyl-1H-imidazol-3-ium salt N-AlkylationSolubility, ¹H NMR, ¹³C NMR, MS (ESI+)

Experimental Protocols

Protocol 1: Synthesis of 2-Benzoyl-1-ethyl-1H-imidazole via Acylation

This protocol is based on general procedures for the acylation of N-alkylimidazoles.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethyl-1H-imidazole (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 2-Benzoyl-1-ethyl-1H-imidazole via N-Alkylation

This protocol is adapted from general methods for the N-alkylation of imidazoles[4].

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-benzoyl-1H-imidazole (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Workflow for Troubleshooting Synthesis

Caption: A logical workflow for troubleshooting the synthesis of 2-benzoyl-1-ethyl-1H-imidazole.

Potential Side Product Formation Pathways

Side_Products cluster_acylation Acylation of 1-Ethyl-1H-imidazole cluster_alkylation N-Alkylation of 2-Benzoyl-1H-imidazole 1-Ethyl-1H-imidazole 1-Ethyl-1H-imidazole Product_A 2-Benzoyl-1-ethyl-1H-imidazole 1-Ethyl-1H-imidazole->Product_A Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Product_A Benzoic Acid Benzoic Acid Benzoyl Chloride->Benzoic Acid Hydrolysis (H₂O) Product_A->Benzoic Acid Hydrolysis (Base/H₂O) 2-Benzoyl-1H-imidazole 2-Benzoyl-1H-imidazole Product_B 2-Benzoyl-1-ethyl-1H-imidazole 2-Benzoyl-1H-imidazole->Product_B Isomeric Product Isomeric N-ethylated product 2-Benzoyl-1H-imidazole->Isomeric Product N3-Alkylation Ethylating Agent Ethylating Agent Ethylating Agent->Product_B Imidazolium Salt 1,3-diethyl-2-benzoyl- 1H-imidazol-3-ium salt Product_B->Imidazolium Salt Over-alkylation

Caption: Formation pathways of common side products in the two main synthetic routes.

References

  • Ohta, S., et al. (1982). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. CHEMICAL & PHARMACEUTICAL BULLETIN, 30(9), 3438-3442.
  • BenchChem. (2025).
  • Wiley-VCH. (2007).
  • BenchChem. (2025). An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde.
  • Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. (1988). 1H-IMIDAZOLE-2-CARBOXALDEHYDE. Organic Syntheses, 67, 103.
  • BenchChem. (2025).
  • Sigma-Aldrich.
  • Royal Society of Chemistry.
  • Institute of Metal Physics. (2018). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Metallofiz. Noveishie Tekhnol., 40(11), 1475-1487.
  • AIST. benzoic acid (NMR Spectrum).
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • BenchChem. (2025). Structural Validation of 3-(1H-imidazol-1-yl)
  • Royal Society of Chemistry.
  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid.
  • Morkovnik, A. S., & Khrustalev, V. N. (1998). On products of reaction of imidazole with benzoyl chloride under conditions of the Regel-Buchel reaction. Russian Chemical Bulletin, 47(8), 1550-1552.
  • Oregon State University. 1H NMR Spectra and Peak Assignment.
  • CN103012275A. Method for producing high-purity N-alkyl imidazole.
  • Rao, N. V. S., & Ratnam, C. V. (1960). ALKYLATION AND ARALKYLATION OF N-HETEROCYCLES-Pan II.
  • Study of the Reaction of Hydroxybenzoyl Chlorides and Their Deriv
  • Wikipedia. Friedel–Crafts reaction.
  • Allied Academies. (2020). synthesis of new structures of imidazolium salts. Journal of Clinical & Experimental Toxicology, 4(3).
  • ResearchGate. Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and....
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1952.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Movassaghi, M., & Schmidt, M. A. (2012). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 14(20), 5374-5377.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • El-Gahami, M. A., & El-Hashash, M. A. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 251-255.
  • Reddy, M. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(11), 193-200.
  • CiNii Research. (2025). Synthesis and Application of Imidazole Derivatives. Synthesis and Acyl Activation of 2-Acyl-1-methyl-1H-imidazoles(Organic,Chemical).
  • University of Otago.
  • Chemistry Steps. (2025).
  • Chapter 4.
  • MDPI. (2022).

Sources

Technical Support Center: Optimizing Synthesis of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple protocols to explain the underlying principles governing reaction outcomes, empowering you to diagnose and resolve common experimental challenges.

Introduction: The Synthetic Challenge

The synthesis of 2-acylimidazoles, such as (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, is a crucial transformation for creating building blocks in medicinal chemistry.[1][2] The primary challenge lies in achieving selective C-2 acylation of the electron-rich imidazole ring without promoting side reactions. The most common and reliable method involves a directed metallation-acylation sequence. This involves the deprotonation of the C-2 position of 1-ethyl-1H-imidazole with a strong organolithium base, followed by quenching the resulting anion with a suitable benzoyl electrophile.

This guide focuses on troubleshooting this widely applicable, yet nuanced, synthetic pathway.

cluster_main General Synthetic Pathway A 1-Ethyl-1H-imidazole B 2-Lithio-1-ethyl-1H-imidazole (Anionic Intermediate) A->B  1. Lithiation  (n-BuLi, THF, -78°C) D (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone (Target Product) B->D  2. Acylation  (Quench) C Benzoyl Electrophile (e.g., Benzoyl Chloride) C->D cluster_workflow Troubleshooting Low Conversion Start Low Yield & High SM Recovery Check1 Verify Anhydrous Conditions? Start->Check1 Action1 Flame-dry glassware. Use freshly distilled THF. Ensure starting material is dry. Check1->Action1 No Check2 Confirm n-BuLi Titer? Check1->Check2 Yes Action1->Check2 Action2 Titrate n-BuLi solution before use. Use fresh, reputable source. Check2->Action2 No Check3 Maintain -78°C Throughout? Check2->Check3 Yes Action2->Check3 Action3 Use insulated bath. Monitor internal temp. Add n-BuLi dropwise. Check3->Action3 No Success Improved Yield Check3->Success Yes Action3->Success

Caption: Decision tree for diagnosing and solving low conversion issues.

Protocol 1: Optimized Lithiation of 1-Ethyl-1H-imidazole

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a high vacuum. Allow it to cool under a positive pressure of dry argon or nitrogen.

  • Reagent Addition: Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) via a syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 1-ethyl-1H-imidazole (1.0 eq) dropwise to the cold THF.

  • Lithiation: Add n-Butyllithium (1.05 - 1.1 eq, solution in hexanes) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-ethyl-1H-imidazole intermediate. The solution is now ready for the addition of the electrophile.

Q2: My reaction is complete, but purification by column chromatography is difficult due to side products. What are they and how can I avoid them?

Side product formation often stems from the reactivity of the electrophile or instability of the lithiated intermediate.

Common Side Products & Causes:

Side ProductProbable CausePrevention Strategy
1,3-Diethyl-2-benzoylimidazolium salt Reaction of the product ketone with unquenched 2-lithio-1-ethyl-1H-imidazole, followed by ethylation during workup.Use a slight excess (1.05-1.1 eq) of the benzoyl electrophile to ensure all the lithiated intermediate is consumed.
Benzoic Acid Hydrolysis of the benzoyl chloride electrophile by trace water during the reaction or aqueous workup.Ensure rigorously anhydrous conditions. Quench the reaction at low temperature before warming.
N-Benzoyl-1-ethyl-1H-imidazole While C-2 lithiation is kinetically favored, prolonged reaction times at elevated temperatures can lead to equilibration and undesired N-acylation.Maintain the reaction at -78 °C and quench within 1-2 hours of lithiation.

Optimization Strategy:

The key is to control the stoichiometry and temperature precisely. After the 1-hour lithiation period, add your benzoyl electrophile (e.g., benzoyl chloride, 1.1 eq) dropwise at -78 °C. Maintain this temperature for an additional 1-2 hours before slowly warming the reaction to room temperature.

Q3: I am having trouble with the purification of the final product. What is the best method?

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a basic compound, which can lead to tailing on standard silica gel chromatography.

Purification Recommendations:

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to remove any acidic byproducts like benzoic acid.

  • Column Chromatography:

    • Tailing Reduction: To minimize tailing on silica gel, add a small amount of triethylamine (0.5-1% v/v) to your eluent system (e.g., hexane/ethyl acetate). [3]This neutralizes the acidic sites on the silica, leading to sharper peaks.

    • Alternative Stationary Phase: For particularly stubborn separations, consider using neutral or basic alumina as the stationary phase, which is more compatible with basic compounds. [3] * Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve band sharpness and separation efficiency. [3] Protocol 2: Purification via Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Triethylamine).

  • Column Packing: Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane, add a small portion of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30-40%).

  • Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.

  • Solvent Removal: Remove the eluent under reduced pressure to yield the purified ketone.

References

  • Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis.Vertex AI Search.
  • Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed.PubMed.
  • Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis - Xingwei Li.
  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF.HETEROCYCLES.
  • Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles - PMC.
  • The synthesis of 2-Alkyl- and 2-Acyl-imidazoles by substitution methods | Australian Journal of Chemistry | ConnectSci.ConnectSci.
  • Mechanism of imidazole-catalyzed acylation of cellulose in... - ResearchGate.
  • Rational Design of Bifunctional Imidazoles as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of 5-Hydroxy-furanones/3-Hydroxy-phthalides - ACS Publications.
  • Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles - ChemRxiv.ChemRxiv.
  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F.Royal Society of Chemistry.
  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
  • Optimization of Organolithium Reactions.Organic Process Research & Development.
  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~.Journal of Heterocyclic Chemistry.
  • Imidazole synthesis - Organic Chemistry Portal.Organic Chemistry Portal.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH.
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic ... - PMC.
  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC.
  • Technical Support Center: Purification of Imidazole Deriv
  • Visible‐Light‐Promoted Dearomatization for The Construction of Imidazole Scaffolds - Docta Complutense.Docta Complutense.
  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors | The Journal of Organic Chemistry - ACS Publications.
  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Probable reaction pathway of C‐H activation of imidazole derivatives. - ResearchGate.
  • Catalytic C-H Activation | Chemistry Letters - Oxford Academic.Oxford Academic.
  • Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions.Chemistry – A European Journal.
  • Optimization of Organolithium Reactions | Request PDF - ResearchGate.
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.Chemical Society Reviews.
  • C–H arylation and alkenylation of imidazoles by nickel catalysis - PMC - NIH.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
  • Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions - ResearchGate.

Sources

Technical Support Center: Troubleshooting Low Purity of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone Post-Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Welcome to the dedicated technical support guide for resolving purity issues encountered during the synthesis of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. This resource is designed for researchers, scientists, and professionals in drug development who are facing challenges in obtaining this key intermediate with the desired purity. Here, we will address common problems in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My final product shows significant unreacted starting materials, specifically 1-ethyl-1H-imidazole and benzoyl chloride. How can I improve the reaction conversion?

Answer:

Incomplete conversion is a common issue that often points to suboptimal reaction conditions. The synthesis of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, typically proceeding via a Friedel-Crafts-type acylation, is highly sensitive to several factors.

Underlying Causality:

The reaction involves the deprotonation of 1-ethyl-1H-imidazole at the C2 position, followed by nucleophilic attack on the electrophilic carbonyl carbon of benzoyl chloride. Incomplete reactions can stem from inefficient deprotonation, degradation of reagents, or insufficient reaction time and temperature.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Moisture Sensitivity: Both the organometallic base (like n-butyllithium) and benzoyl chloride are highly sensitive to moisture. Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents is critical.

    • Base Stoichiometry: A slight excess of the organometallic base (typically 1.05-1.1 equivalents) is often used to ensure complete deprotonation of the imidazole. However, a large excess can lead to side reactions.

  • Temperature Control:

    • Deprotonation Step: The initial deprotonation of 1-ethyl-1H-imidazole is typically carried out at low temperatures (-78 °C using a dry ice/acetone bath) to prevent side reactions and ensure regioselectivity.

    • Acylation Step: While the addition of benzoyl chloride is also done at low temperatures, the reaction may require gradual warming to room temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reaction Monitoring:

    • Actively monitor the reaction using TLC. A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (1-ethyl-1H-imidazole) and the appearance of the product spot will indicate the reaction's progress.

Experimental Protocol: Optimized Synthesis Conditions

ParameterRecommended ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants, suitable for low temperatures.
Base n-Butyllithium (n-BuLi) in hexanesStrong base for efficient deprotonation.
Temperature -78 °C for deprotonation and additionMinimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of reagents by moisture and oxygen.
Reaction Time 1-2 hours post-addition, with gradual warmingAllows the reaction to go to completion.
Question 2: My NMR analysis indicates the presence of a significant isomeric impurity. What is the likely structure, and how can I prevent its formation?

Answer:

The most probable isomeric impurity is the C5-acylated product, (1-Ethyl-1H-imidazol-5-YL)(phenyl)methanone. The regioselectivity of the acylation is highly dependent on the reaction conditions.

Mechanistic Insight:

While the C2 proton is the most acidic and is preferentially abstracted by strong bases like n-BuLi, deprotonation at C5 can also occur, leading to the formation of the undesired isomer.

Prevention Strategies:

  • Choice of Base: The use of a sterically hindered base, such as Lithium diisopropylamide (LDA), can enhance the selectivity for the C2 position. However, n-BuLi is generally sufficient if the temperature is well-controlled.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the deprotonation and acylation steps is crucial for ensuring high C2 selectivity. At higher temperatures, the kinetic C2-lithiated species can equilibrate to the more thermodynamically stable C5-lithiated species.

Workflow for Minimizing Isomer Formation

Caption: Reaction pathway for the synthesis of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, highlighting the formation of the C5-isomer.

Question 3: After quenching the reaction, I am struggling with a difficult work-up, resulting in low yield and purity. What is an effective purification strategy?

Answer:

A challenging work-up often leads to product loss and the introduction of impurities. A well-designed purification strategy involving extraction and chromatography is key.

Purification Workflow:

  • Aqueous Work-up:

    • Quench the reaction mixture cautiously with a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This will neutralize any remaining organometallic species.

    • Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted benzoyl chloride and benzoic acid (from hydrolysis), and then with brine to remove residual water.

  • Column Chromatography:

    • This is the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The less polar isomeric impurity will often elute before the desired product.

Step-by-Step Purification Protocol

G A Reaction Mixture B Quench with sat. NH4Cl (aq) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Wash with sat. NaHCO3 (aq) C->D E Wash with Brine D->E F Dry over Na2SO4, Filter, Concentrate E->F G Crude Product F->G H Silica Gel Column Chromatography G->H I Pure (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone H->I

Caption: A standard workflow for the purification of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone.

Troubleshooting Table for Column Chromatography

IssuePotential CauseRecommended Solution
Poor Separation Inappropriate solvent system.Optimize the mobile phase polarity using TLC. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.3.
Product Tailing Product is too polar for the solvent system; interaction with acidic silica.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel.
Low Recovery Product is irreversibly adsorbed onto the silica gel.Consider using a different stationary phase, such as alumina, or the addition of a modifier to the mobile phase.

Analytical Characterization

To confirm the purity and identity of your final product, a combination of analytical techniques is recommended.

TechniqueExpected Results for Pure Product
¹H NMR Characteristic peaks for the ethyl group, the phenyl group, and the imidazole ring protons. The chemical shifts will be distinct from the starting materials and the isomeric impurity.
¹³C NMR A peak corresponding to the ketone carbonyl carbon (typically around 180-190 ppm), along with signals for the aromatic and aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the product.
HPLC A single major peak with a retention time that is consistent with a reference standard.

By systematically addressing these common issues, you can significantly improve the purity and yield of your (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone synthesis.

References

  • "Purification of Laboratory Chemicals, Eighth Edition" - W. L. F. Armarego and C. L. L. Chai, Elsevier. [Link]

  • "Regioselective Lithiation of N-Substituted Imidazoles" - Journal of Organic Chemistry. While a specific article is not cited here, the JOC is a primary source for such mechanistic discussions. A general search on their website would yield numerous relevant articles. [Link]

Stability issues of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone in DMSO solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

A Guide to Ensuring Solution Stability in DMSO

Welcome to the technical support center for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound when prepared in dimethyl sulfoxide (DMSO) solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to generate reliable and reproducible experimental data.

While specific, peer-reviewed stability data for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone in DMSO is not extensively published, this guide is built upon established principles of chemical stability, the known reactivity of its core functional groups—an N-substituted imidazole and a diaryl ketone—and best practices for compound management in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability issues for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone in a DMSO solution?

The structure of this compound contains two key functional groups that are susceptible to degradation under common laboratory conditions.

  • The Imidazole Ring: Imidazole and its derivatives can be vulnerable to several degradation pathways.

    • Hydrolysis: The imidazole ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions which might arise from contaminants in the DMSO or degradation of the solvent itself[1][2].

    • Oxidation: The imidazole moiety is liable to oxidation[3][4][5]. Studies on other complex molecules containing imidazole rings show they can undergo base-mediated autoxidation or degradation in the presence of oxidizing agents like hydrogen peroxide[6]. Atmospheric oxygen can also contribute to degradation over long-term storage[7].

  • The Benzophenone Moiety: The ketone group linking the phenyl and imidazole rings makes the molecule a derivative of benzophenone.

    • Photodegradation: Ketones, especially aromatic ketones, are known to be sensitive to light, particularly UV light[8]. Exposure to ambient lab lighting over time can induce photochemical reactions, leading to the formation of impurities and a loss of parent compound[6][9].

Q2: What is the correct procedure for preparing a stock solution of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone in DMSO?

Following a meticulous preparation protocol is the first line of defense against compound degradation.

  • Solvent Quality: Always use high-purity, anhydrous (≤0.025% water) DMSO[10]. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[11][12]. Water is a more significant factor in causing compound loss in DMSO than oxygen[7].

  • Container Selection: Use clean, dry amber glass vials with Teflon-lined caps[10][13]. Amber glass protects the solution from light, mitigating photodegradation risks, while glass and Teflon are chemically inert to DMSO[10][13].

  • Weighing and Dissolution:

    • Equilibrate the powdered compound to room temperature before opening to prevent condensation.

    • Weigh the required amount of powder in a clean vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

    • Cap the vial tightly and vortex or sonicate gently at room temperature until the compound is fully dissolved. Avoid excessive heating, as it can accelerate degradation.

  • Inert Atmosphere (Optional but Recommended): For long-term storage, after dissolution, you can gently flush the vial's headspace with an inert gas like argon or nitrogen before final capping. This displaces oxygen and further protects against oxidative degradation.

Q3: How should I properly store my DMSO stock solution to ensure maximum stability?

Proper storage is critical. Temperature, light, and air exposure must be controlled. General guidelines for storing compounds in DMSO recommend low temperatures to slow down chemical reactions.

Storage DurationTemperatureConditionsRationale
Short-Term (< 1 week)2-8°CTightly sealed amber vial.Refrigeration significantly slows most degradation processes for daily or weekly use.
Intermediate (1-2 months)-20°CTightly sealed amber vial, aliquoted.Recommended for intermediate storage to minimize degradation. Aliquoting prevents repeated freeze-thaw cycles.
Long-Term (> 2 months)-80°CTightly sealed amber vial, aliquoted.The gold standard for long-term preservation of compound integrity in DMSO solutions.

Key Precaution: Always avoid repeated freeze-thaw cycles[7][13]. Each cycle can introduce moisture and potentially damage the compound's integrity. It is highly recommended to prepare single-use aliquots.

Q4: I noticed crystals or precipitation in my stock solution after thawing it from -20°C. Is my compound degraded?

Not necessarily. Precipitation upon freezing is common for less soluble compounds and does not automatically indicate chemical degradation.

  • Warm and Inspect: Allow the vial to warm completely to room temperature. Then, vortex it vigorously for 1-2 minutes.

  • Gentle Sonication: If crystals persist, place the vial in a room-temperature water bath sonicator for 5-10 minutes.

  • Visual Confirmation: Visually inspect the solution against a light source to ensure all precipitate has redissolved before making any dilutions for your experiment.

  • When to be Concerned: If the precipitate does not redissolve after these steps, or if the solution appears cloudy or has changed color, degradation may have occurred. In this case, it is advisable to perform an analytical check (see Troubleshooting Guide) or prepare a fresh stock solution.

Q5: My experiment is giving inconsistent results, and I suspect my compound has lost activity. How can I determine if this is a stability issue?

This is a common and critical challenge. A systematic troubleshooting approach is necessary to distinguish between compound instability and other experimental variables. The following workflow and protocols will guide you through this process.

Troubleshooting Guides and Protocols

Troubleshooting Workflow for Suspected Compound Degradation

This workflow provides a logical path to diagnose potential stability issues with your DMSO stock solution.

G cluster_0 Initial Observation cluster_1 Physical & Chemical Checks cluster_2 Action Plan Start Inconsistent experimental results or loss of compound activity observed Visual Q: Is there visible precipitation or color change in the stock? Start->Visual Redissolve Attempt to redissolve: 1. Warm to RT 2. Vortex/Sonicate Visual->Redissolve Yes CheckPurity Perform analytical check (e.g., HPLC-UV) Visual->CheckPurity No Redissolve->CheckPurity Fails Redissolve->CheckPurity Succeeds Compare Compare purity profile to a freshly prepared sample or reference standard CheckPurity->Compare Degradation_Confirmed Degradation Confirmed: New peaks or reduced parent peak area Compare->Degradation_Confirmed Different No_Degradation No Degradation Observed: Purity profile is identical Compare->No_Degradation Identical Discard Discard old stock. Prepare fresh solution following best practices. Degradation_Confirmed->Discard Troubleshoot_Expt Investigate other experimental variables (e.g., assay conditions, reagents, cell health). No_Degradation->Troubleshoot_Expt

Caption: A step-by-step workflow for troubleshooting compound degradation in DMSO.

Protocol: Assessing Compound Stability by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and stability of a compound[14][15]. It separates the parent compound from potential degradation products.

Objective: To quantitatively compare the purity of an aged stock solution to a freshly prepared reference solution.

Materials:

  • Aged stock solution of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone in DMSO.

  • Solid (powder) sample of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone.

  • High-purity, anhydrous DMSO.

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid).

  • HPLC system with a UV detector.

  • Appropriate HPLC column (e.g., C18).

Methodology:

  • Prepare Fresh Reference Standard:

    • Accurately prepare a fresh solution of the compound in anhydrous DMSO at the exact same concentration as your aged stock solution. This is your T=0 reference.

  • Sample Preparation:

    • Take a small, known volume (e.g., 10 µL) from both the "aged stock" and the "fresh reference."

    • Dilute each sample to the same final concentration (e.g., 1:100) using a suitable mobile phase mixture (e.g., 50:50 acetonitrile:water). This brings the sample into an appropriate concentration range for the detector and ensures it is fully dissolved in the injection solvent.

  • HPLC Analysis:

    • Develop a simple isocratic or gradient HPLC method that gives a sharp, well-resolved peak for the parent compound. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Set the UV detector to a wavelength where the compound has strong absorbance (a full UV-Vis scan of a dilute sample can determine the λ-max).

    • Inject equal volumes of the diluted "fresh reference" and "aged stock" samples.

  • Data Analysis:

    • Qualitative Assessment: Compare the chromatograms. Look for new peaks (degradants) or a "shoulder" on the main peak in the aged sample that are not present in the fresh reference.

    • Quantitative Assessment: Integrate the peak area of the parent compound in both chromatograms.

    • Calculate the percent purity remaining:

      • % Purity Remaining = (Peak Area of Aged Sample / Peak Area of Fresh Reference) * 100

    • Interpretation: A purity value below 95% often indicates significant degradation, and the stock solution should be discarded. The presence of any new peaks confirms that the compound is unstable under your storage conditions.

Conceptual Degradation Pathways

Understanding the chemically vulnerable sites on the molecule can help rationalize stability issues. The diagram below illustrates the most probable points of chemical attack based on the known reactivity of imidazole and benzophenone moieties.

G cluster_main cluster_attack Potential Degradation Pathways Compound Hydrolysis Hydrolysis (H₂O, Acid/Base) p1 Hydrolysis->p1 Oxidation Oxidation (O₂, Peroxides) p3 Oxidation->p3 Photodegradation Photodegradation (UV/Visible Light) p2 Photodegradation->p2 p1->Compound Ring Opening p2->Compound Radical Formation p3->Compound Ring Oxidation

Caption: Potential sites of chemical degradation on the molecule.

By adhering to these guidelines and utilizing the troubleshooting protocols, you can significantly enhance the reliability of your experiments and ensure the integrity of your valuable research compounds.

References

  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024). Vertex AI Search.
  • How to Use DMSO Safely | Best Practices & Common Mistakes. (2025). Etra Organics.
  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington.
  • What is the best way of storing a DMSO in a research lab? (2018). Quora.
  • Hydrolysis rates of some acetylimidazole deriv
  • Unit 4 imidazole. (2016). Slideshare.
  • Technical Support Center: Compound Stability in DMSO-d6. (2025). Benchchem.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Compound Handling Instructions. MedChemExpress.
  • Lin, A., et al. (2004). Solvent Effect of Dimethyl Sulfoxide on the Chemical Shifts of Phenyl Vinyl Ketones. R Discovery.
  • Wang, S., et al. (2024).
  • Eugene, A. J., & Hoffmann, T. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. Environmental Science & Technology.
  • Pi-Harendt, B., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society.
  • El-Mekkawi, D. M., & Abdel-Mottaleb, M. S. A. (2007). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst.
  • Analytical Techniques In Stability Testing. (2025).
  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPAR
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
  • Verma, S. K., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
  • Wanjugi, H., et al. (2015). Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution. Journal of Agricultural and Food Chemistry.

Sources

Challenges in scaling up (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Scale-Up Synthesis of (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and process chemists face when scaling up the synthesis of (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone (also known as 2-benzoyl-1-ethylimidazole).

Scaling this organolithium-mediated pathway from a 1-gram benchtop reaction to a 100-gram pilot scale introduces severe thermodynamic and kinetic challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, reproducible scale-up.

Part 1: Quantitative Reagent Selection

The most common failure point in scaling 2-aroylimidazole synthesis is the choice of the benzoylating agent. The table below summarizes the quantitative data driving our standard operating procedure (SOP).

Table 1: Comparison of Electrophiles for 100g Scale-Up

ElectrophileExothermicity (ΔT during addition)Over-Addition RiskTypical Yield (100g Scale)Purification Difficulty
Benzoyl Chloride High (+45 °C)High (Yields Tertiary Alcohol)< 40%High (Requires Chromatography)
Benzonitrile Moderate (+20 °C)Low (Forms Imine Intermediate)60–70%Moderate (Requires Harsh Hydrolysis)
Weinreb Amide Low (+5 °C)None (Chelated Intermediate)> 85% Low (Acid/Base Extraction)

Part 2: Troubleshooting & FAQs

Q1: Why does the yield of our target ketone drop precipitously when scaling from 1 g to 100 g using benzoyl chloride? Causality: The reaction of 1-ethyl-2-lithioimidazole with benzoyl chloride is highly exothermic. At scale, localized heating causes the kinetically unstable organolithium species to decompose or ring-open . Furthermore, benzoyl chloride instantly produces the highly reactive target ketone in situ. Because the unreacted 1-ethyl-2-lithioimidazole is a powerful nucleophile, it attacks the newly formed ketone, resulting in a massive accumulation of a tertiary alcohol byproduct. Solution: Transition to the Weinreb amide. The addition of the organolithium to the Weinreb amide forms a stable, five-membered metal-chelated tetrahedral intermediate. This intermediate physically cannot collapse into the ketone until the acidic aqueous quench, completely preventing the second nucleophilic attack .

Mechanism N1 1-Ethyl-2-lithioimidazole (Nucleophile) N3 Tetrahedral Chelated Intermediate N1->N3 N2 Weinreb Amide (Electrophile) N2->N3 N4 Tertiary Alcohol (Over-addition) N3->N4 Blocked by Chelation N5 Aqueous HCl Quench N3->N5 Stable until Quench N6 Target Ketone Product N5->N6

Caption: Mechanistic pathway showing the stable Weinreb intermediate preventing over-addition.

Q2: We are observing C5-lithiation byproducts. How do we ensure strict regioselectivity at the C2 position? Causality: While the C2 proton of 1-ethylimidazole is the most acidic, it is under kinetic control. Elevated temperatures (> -40 °C) or extended lithiation hold times allow the system to equilibrate, leading to partial C5-lithiation or irreversible ring fragmentation. Solution: Maintain strict cryogenic control (-78 °C to -60 °C) and limit the lithiation hold time to exactly 45 minutes before electrophile addition.

Q3: How do we safely manage the moisture sensitivity and pressure buildup of n-BuLi during pilot-scale lithiation? Causality: Water violently quenches n-BuLi to form butane gas ( H2​O+BuLi→LiOH+C4​H10​↑ ). Just 1 mole (18 g) of water generates ~24 liters of gas, causing severe pressure spikes in sealed reactors . Solution: Implement a self-validating drying protocol. Do not rely solely on argon sparging. Mandate a Karl Fischer (KF) titration of the reaction solvent prior to base addition. The system is only validated for n-BuLi injection when KF < 50 ppm.

Part 3: Self-Validating Scale-Up Protocol (100g Scale)

This protocol utilizes an acid-base extraction strategy, exploiting the basicity of the imidazole ring to completely eliminate the need for silica gel chromatography.

Phase 1: System Validation & Lithiation

  • Solvent Preparation: Charge a dry 5 L jacketed reactor with 1-ethyl-1H-imidazole (100 g, 1.04 mol) and anhydrous THF (1.5 L).

  • Validation Check 1: Withdraw a 1 mL aliquot. Perform Karl Fischer titration. Proceed only if H₂O < 50 ppm.

  • Cryogenic Cooling: Chill the reactor to -78 °C internal temperature under a positive pressure of ultra-high purity Argon.

  • n-BuLi Addition: Dropwise add n-BuLi (2.5 M in hexanes, 436 mL, 1.09 mol) via an addition funnel over 90 minutes. Maintain internal temperature below -65 °C. Stir for exactly 45 minutes at -78 °C.

  • Validation Check 2: Withdraw a 0.5 mL aliquot and quench into D₂O. Analyze via crude ¹H-NMR. Proceed only if >95% deuterium incorporation is observed at the C2 position.

Phase 2: Electrophilic Addition 6. Weinreb Amide Addition: Dissolve N-methoxy-N-methylbenzamide (180 g, 1.09 mol) in 300 mL anhydrous THF. Add dropwise to the reactor over 60 minutes, keeping the temperature below -60 °C. 7. Maturation: Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to 0 °C over 1 hour.

Phase 3: Quench & Chromatography-Free Purification 8. Acidic Quench: Slowly quench the reaction by adding 1.0 M HCl (1.5 L) at 0 °C. Causality: This collapses the tetrahedral intermediate into the ketone and simultaneously protonates the imidazole ring, forcing the target product into the aqueous layer. 9. Phase Separation: Transfer to a separatory funnel. Extract with Ethyl Acetate (2 x 500 mL). Discard the organic layer. Causality: Unreacted Weinreb amide and neutral organic impurities remain in the organic phase, achieving a massive purification factor. 10. Basification: Cool the retained aqueous layer to 5 °C. Slowly add 2.0 M NaOH until the pH reaches 10. 11. Validation Check 3: Verify pH with a calibrated probe. The free base of (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone will precipitate as a solid. 12. Isolation: Filter the precipitate, wash with ice-cold water, and dry under vacuum at 45 °C to constant weight.

Workflow A 1. System Validation (KF Titration < 50 ppm H₂O) B 2. Cryogenic Lithiation (n-BuLi at -78°C) A->B C 3. Electrophile Addition (Weinreb Amide) B->C D 4. Acidic Quench (HCl to pH 2) C->D E 5. Phase Separation (Impurities in Organic Layer) D->E F 6. Basification (NaOH to pH 10) E->F G 7. Crystallization (Pure Target Ketone) F->G

Caption: Workflow for the scale-up synthesis and chromatography-free purification of the target ketone.

References

  • Vitale, P., et al. "Regiodivergent synthesis of functionalized pyrimidines and imidazoles through phenacyl azides in deep eutectic solvents." Beilstein Journal of Organic Chemistry, 2020, 16, 1915–1923. URL:[Link]

  • Shareef, S., et al. "Synthesis of Weinreb and their Derivatives (A Review)." Oriental Journal of Chemistry, 2020, 36(2). URL:[Link]

  • Wimmer, A., et al. "The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids." Organic Letters, 2024, 26(33), 7058–7062. URL:[Link]

Technical Support Center: Resolving Poor Aqueous Solubility of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, assay developers, and medicinal chemists struggling with the formulation and aqueous delivery of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (CAS: 100142-27-6) in in vitro bioassays.

Due to the highly lipophilic nature of the phenylmethanone core and the lack of readily ionizable groups at physiological pH, this compound frequently exhibits severe precipitation issues when transitioned from organic stock solutions to aqueous assay buffers[1][2]. This guide provides a deep-dive into the causality of these solubility failures and offers field-proven, self-validating protocols to ensure your compound remains fully dissolved and bioavailable during screening.

Part 1: Root Cause Analysis & FAQs

Q1: Why does the compound instantly turn cloudy (precipitate) when I dilute my DMSO stock into PBS or cell culture media?

The Causality: You are observing a phenomenon known as "solvent shift" precipitation. While (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is highly soluble in 100% Dimethyl Sulfoxide (DMSO)[2], diluting this stock into an aqueous buffer rapidly alters the dielectric constant of the solvent environment. The compound's thermodynamic solubility in water is extremely low. When the DMSO concentration drops below the threshold required to solvate the hydrophobic phenyl rings, the solution becomes supersaturated, forcing the compound to rapidly nucleate and crash out of solution as microcrystals[3].

Q2: How can I formulate this compound for cell-based assays without exceeding the 0.1% - 1.0% DMSO toxicity limit?

The Solution: You must utilize a molecular encapsulator, specifically a cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins possess a toroidal structure with a hydrophilic outer surface and a hydrophobic inner cavity[4]. The lipophilic (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone molecule partitions into this hydrophobic cavity, forming a non-covalent inclusion complex[5]. This molecular entrapment shields the hydrophobic domains from the aqueous environment, dramatically increasing the apparent aqueous solubility without requiring toxic levels of organic co-solvents[4][5].

Q3: How do I definitively know my compound is actually in solution and not just forming invisible micro-precipitates that skew my assay data?

The Validation: Visual inspection is insufficient. You must employ a Kinetic Solubility Assay using Nephelometry (turbidimetry). This technique measures light scattering (typically at 620 nm) caused by particulate matter in the well[3][6]. By comparing the light scattering of your formulated compound against a buffer-only blank, you create a self-validating system: if the absorbance/scattering increases, micro-precipitation has occurred, and the formulation must be adjusted[6].

Part 2: Quantitative Solubility Data

The following table summarizes the expected kinetic solubility limits of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone across various standard excipient systems.

Solvent / Excipient SystemMax Kinetic Solubility (µM)Biocompatibility / Assay Suitability
100% DMSO > 10,000 µMStock solution only (Highly toxic to cells)
PBS (pH 7.4) < 5 µMPoor (Immediate macro-precipitation)
1% DMSO in PBS ~ 10 µMPoor (Micro-precipitation occurs over 1 hr)
0.1% Tween-80 in PBS ~ 150 µMModerate (Surfactant may disrupt cell membranes)
20% HP-β-CD in PBS > 500 µMExcellent (Maintains solubility, non-toxic)

Part 3: Troubleshooting & Formulation Workflows

Formulation Decision Tree

G A Precipitation Observed in Bioassay Buffer? B Check DMSO Conc. Is it >1%? A->B Yes F Proceed with Assay A->F No C Reduce Stock Conc. or use Co-solvent B->C Yes D Add Solubilizer (HP-β-CD or Tween-80) B->D No E Perform Kinetic Solubility Assay C->E D->E E->A Re-test

Caption: Decision tree for troubleshooting compound precipitation in aqueous bioassay buffers.

Standard Operating Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complexes

This protocol ensures the thermodynamic driving force favors the encapsulation of the methanone derivative into the cyclodextrin cavity before introduction to the bulk aqueous phase.

Step 1: Stock Preparation

  • Action: Dissolve (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone in 100% anhydrous DMSO to a concentration of 10 mM.

  • Causality: Anhydrous DMSO prevents premature water-induced nucleation. The high concentration ensures that the final DMSO carryover in the assay remains negligible (≤0.1%).

Step 2: Excipient Preparation

  • Action: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target assay buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Causality: HP-β-CD must be fully hydrated and dispersed in the aqueous phase to allow the hydrophobic cavities to become available for guest-host complexation[4].

Step 3: Complexation (The Critical Step)

  • Action: Dropwise, add 10 µL of the 10 mM DMSO stock into 990 µL of the 20% HP-β-CD buffer while vortexing vigorously. Sonicate the mixture in a water bath at 25°C for 30 minutes.

  • Causality: Dropwise addition prevents localized supersaturation. Sonication provides the kinetic energy required to overcome the activation barrier for the drug molecule to displace water molecules inside the cyclodextrin cavity, forming a stable inclusion complex[5].

Step 4: Validation Checkpoint

  • Action: Centrifuge the mixture at 10,000 x g for 10 minutes. Inspect for a pellet. If no pellet forms, the compound is successfully formulated at 100 µM (with 1% DMSO).

G A Weigh Compound (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone B Dissolve in 100% DMSO (10 mM Stock) A->B D Mix & Sonicate (30 min at 25°C) B->D C Prepare Excipient (20% HP-β-CD in PBS) C->D E Dilute to Working Conc. (≤1% DMSO final) D->E F Centrifuge & Filter (0.22 µm) E->F G Ready for Bioassay F->G

Caption: Workflow for formulating poorly soluble methanones using HP-β-CD inclusion complexes.

Protocol B: Self-Validating Kinetic Solubility Assay (Nephelometry)

Do not proceed to cell-based screening without confirming the kinetic solubility of your final formulation. This protocol acts as a strict quality control gate[3][6].

Step 1: Plate Setup

  • Action: Transfer 200 µL of your final formulated solution (from Protocol A) into a clear-bottom 96-well microtiter plate. Include a control well containing only the 20% HP-β-CD buffer + 1% DMSO (Vehicle Control).

Step 2: Incubation

  • Action: Incubate the plate at 37°C (or your assay temperature) for 2 hours.

  • Causality: Kinetic solubility is time-dependent. A compound that appears soluble at T=0 may slowly nucleate and precipitate over the duration of your bioassay. Matching the incubation time to your assay length ensures relevance[3].

Step 3: Nephelometric Measurement

  • Action: Read the plate using a microplate reader equipped with a nephelometer or measure UV absorbance at 620 nm.

  • Causality: At 620 nm, neither the compound nor the buffer absorbs light. Any increase in signal compared to the vehicle control is strictly due to light scattering caused by insoluble particulate matter (precipitation)[6].

Step 4: Data Interpretation (Self-Validation)

  • Action: If Abssample​−Absvehicle​≤0.05 , the compound is fully soluble. If the value is >0.05 , the compound is crashing out, and you must decrease the working concentration or increase the HP-β-CD percentage.

References

  • Parchem. "(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (Cas ... - Parchem". Parchem Fine & Specialty Chemicals.
  • Royal Society of Chemistry. "Synthesis and In Vitro Evaluation of Novel Amino-Phenylmethylene- Imidazolone 5-HT2A Receptor Antagonists". RSC.org.
  • Creative Biolabs. "Aqueous Solubility - Creative Biolabs: Kinetic Solubility Assay". Creative-Biolabs.com.
  • Creative Bioarray. "Aqueous Solubility Assays". Creative-Bioarray.com.
  • Biomedical and Pharmacology Journal. "Cytotoxic Evaluation of Cisplatin, Cisplatin/Hydroxypropyl- b-Cyclodextrin Complexes and their Nanoparticles Drug Delivery Systems". Biomedpharmajournal.org.
  • National Institutes of Health (NIH). "Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications". NIH.gov.

Sources

Minimizing impurities during the synthesis of imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole synthesis and purification. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you minimize impurities and maximize the yield and purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis and purification of imidazole derivatives.

FAQ 1: Synthesis & Reaction Monitoring

Question: My Debus-Radziszewski reaction is giving a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize it?

Answer: The Debus-Radziszewski synthesis, while versatile, is known for potential side reactions and modest yields if not properly optimized.[1] Key factors to consider are:

  • Reaction Temperature: High temperatures can promote the formation of tar-like, polymeric impurities. Conversely, a temperature that is too low will result in a sluggish reaction. It is crucial to find the optimal temperature for your specific substrates, often starting at a moderate level (e.g., 80-100 °C) and adjusting based on reaction monitoring.[2][3]

  • Stoichiometry: The ratio of the 1,2-dicarbonyl compound, aldehyde, and ammonia source (commonly ammonium acetate) is critical. An excess of the ammonia source is often used to drive the reaction towards the desired product.[3]

  • Solvent Choice: While classical methods often use glacial acetic acid, modern variations have explored greener solvents like glycerol or even solvent-free conditions, which can alter the reaction kinetics and impurity profile.[2][4]

  • Catalysts: The use of catalysts, such as Lewis acids or solid-supported catalysts, can significantly improve yields and reduce reaction times by activating the carbonyl groups.[1][5]

Troubleshooting Workflow for Low Yield in Debus-Radziszewski Synthesis

start Low Yield or Complex Mixture check_temp Review Reaction Temperature start->check_temp High temp can cause tar formation check_stoich Verify Stoichiometry of Reactants check_temp->check_stoich check_solvent Evaluate Solvent System check_stoich->check_solvent Excess NH4OAc often beneficial consider_catalyst Consider Adding a Catalyst (e.g., Lewis Acid) check_solvent->consider_catalyst monitor_tlc Monitor Reaction by TLC for Optimal Time consider_catalyst->monitor_tlc optimize Systematically Optimize Conditions monitor_tlc->optimize

Caption: Troubleshooting workflow for low yields.

Question: I am attempting a Van Leusen imidazole synthesis and observing a significant amount of the corresponding oxazole as a byproduct. How can I favor the formation of the imidazole?

Answer: This is a classic competing reaction in the Van Leusen synthesis. The formation of an oxazole occurs when tosylmethyl isocyanide (TosMIC) reacts with the aldehyde before the aldimine is formed.[6][7] The key to minimizing this side reaction is to ensure the quantitative in situ formation of the aldimine before the cycloaddition with TosMIC.

The Van Leusen Three-Component Reaction (vL-3CR) is not a true multicomponent reaction but proceeds stepwise.[6] To favor imidazole formation:

  • Pre-form the Aldimine: Allow sufficient time for the condensation of the primary amine and the aldehyde to form the aldimine before adding the TosMIC. This can be monitored by techniques like NMR or by simply allowing a set pre-reaction time (e.g., 30-60 minutes).[6]

  • Reaction Conditions: The choice of base and solvent can also influence the relative rates of the competing pathways. Potassium carbonate is a commonly used base.[8]

Mechanism: Imidazole vs. Oxazole Formation in Van Leusen Synthesis

cluster_0 Van Leusen Synthesis Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Reactants Aldehyde + Amine + TosMIC Aldimine Aldimine Formation (Aldehyde + Amine) Reactants->Aldimine Step 1: Pre-formation Oxazole Oxazole Product Reactants->Oxazole Competing Reaction: Aldehyde + TosMIC Imidazole Imidazole Product Aldimine->Imidazole Step 2: TosMIC Cycloaddition

Sources

Troubleshooting inconsistent results in assays with (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (CAS 100142-27-6).

As a Senior Application Scientist, I frequently see researchers encounter reproducibility issues when integrating imidazole-methanone derivatives into biochemical and cell-based assays. While this scaffold is a highly versatile pharmacophore and building block, its unique physicochemical properties—specifically its pH-sensitive protonation state, metal-chelating potential, and lipophilicity—can introduce severe artifacts if not strictly controlled.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind your erratic assay readouts and provide self-validating protocols to engineer robust, interference-free experiments.

I. Core Troubleshooting Matrix

When working with (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, inconsistent results rarely stem from pipetting errors; they are usually driven by the compound's behavior in aqueous microenvironments. Table 1 summarizes the quantitative thresholds where these issues typically manifest.

Table 1: Quantitative Troubleshooting Matrix for Imidazole-Methanone Assays

SymptomQuantitative Threshold / TriggerPrimary Chemical CauseRecommended Solution
High well-to-well CV (>15%) Compound concentration > 10 µMColloidal aggregation / Poor kinetic solubilityAdd 0.01% Triton X-100; restrict final DMSO to ≤1%[1].
False-positive inhibition Assay[Metal Cofactor] < 1 mMBidentate metal chelation (e.g., Mg²⁺, Zn²⁺)Titrate divalent cations up to 5–10 mM to saturate the chelator.
Sudden loss of target binding Buffer pH drops below 7.0Imidazole protonation (pKa ~6.8)Upgrade buffer capacity (e.g., 100 mM HEPES, pH 7.4).
Baseline drift / Quenching Readout at UV/Vis (280–340 nm)Conjugated system optical interferenceSwitch to red-shifted fluorophores or orthogonal LC-MS/MS readouts.

II. Mechanistic Deep Dives: Why is this Compound Failing in Your Assay?

To troubleshoot effectively, you must understand the molecular dynamics of the (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone scaffold in solution.

The pKa and the Solubility Cliff

The imidazole nitrogen (N3) possesses a pKa typically ranging between 6.5 and 7.0, depending on the local dielectric environment[2]. In standard physiological buffers (pH 7.4), the compound exists predominantly in its neutral, lipophilic state. However, if your assay involves metabolic activity that acidifies the media, or if your buffer capacity is weak, the local pH can easily drop below 7.0. This triggers rapid protonation of the imidazole ring. While protonation technically increases aqueous solubility, it drastically alters the compound's 3D electronic topology, often abolishing binding affinity to the intended target and causing sudden, inexplicable drops in efficacy.

Bidentate Metal Chelation (PAINS Behavior)

Imidazole derivatives are notorious for their ability to coordinate transition metals[2]. In this specific molecule, the N3 of the imidazole ring and the adjacent oxygen of the phenylmethanone (benzoyl) group are perfectly positioned to act as a bidentate ligand. If you are running an assay on a metalloenzyme (e.g., a Zn²⁺-dependent HDAC or an Mg²⁺-dependent kinase), the compound can sequester the catalytic metal ion from the enzyme's active site. This registers as a "hit" or inhibition in your readout, but it is actually a classic Pan-Assay Interference (PAINS) artifact[3].

Colloidal Aggregation

Due to the highly aromatic nature of the phenyl and imidazole rings, this compound exhibits significant lipophilicity. At concentrations exceeding 10 µM in standard aqueous buffers, it is prone to forming colloidal aggregates. These aggregates nonspecifically sequester proteins, leading to widespread enzyme inhibition and severe optical scattering in fluorescence or absorbance assays[4].

G Compound (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone Added pH Buffer pH < 7.0 Compound->pH Metals Divalent Cations (Mg2+, Zn2+) Compound->Metals Conc High Concentration (>10 µM) Compound->Conc Protonation Imidazole Protonation pH->Protonation Chelation Bidentate Metal Chelation Metals->Chelation Aggregation Colloidal Aggregation Conc->Aggregation Precipitation Precipitation / Altered Target Binding Protonation->Precipitation FalsePos False Positive Inhibition (Cofactor Depletion) Chelation->FalsePos Optical Optical Quenching / Baseline Drift Aggregation->Optical

Mechanisms of assay interference for imidazole-methanone derivatives.

III. Step-by-Step Methodology: Self-Validating Assay Optimization

To rescue an assay compromised by this compound, you must systematically isolate the variables. Do not change multiple parameters at once. Follow this self-validating protocol to establish a stable baseline.

Phase 1: Kinetic Solubility Profiling Before testing biological activity, you must confirm the compound is actually in solution.

  • Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Perform a serial dilution into your exact assay buffer (not water) to achieve a final concentration range of 1 µM to 100 µM, maintaining a constant 1% DMSO concentration across all wells[5].

  • Incubate for 2 hours at your assay temperature (e.g., 37°C).

  • Validation: Use nephelometry (light scattering) or a MultiScreen solubility filter plate coupled with LC-MS/MS to quantify the exact concentration at which the compound crashes out of solution[5]. Do not test the compound above this thermodynamic limit.

Phase 2: Buffer and Additive Engineering If the compound aggregates below your required testing concentration:

  • Introduce a non-ionic detergent. Add 0.01% (v/v) Triton X-100 or CHAPS to the assay buffer. This disrupts colloidal aggregates without denaturing most target proteins[3].

  • Upgrade the buffer system. Replace weak buffers (like 10 mM Tris) with 50–100 mM HEPES or MOPS adjusted precisely to pH 7.4 to prevent localized acidification and subsequent imidazole protonation.

Phase 3: Metal Chelation Counter-Screen If you suspect the compound is acting as a metal chelator rather than a true target binder:

  • Run your standard dose-response curve to establish a baseline IC₅₀.

  • Run a parallel assay where the concentration of the essential divalent cation (e.g., MgCl₂) is increased by 5-fold and 10-fold.

  • Validation: If the IC₅₀ shifts significantly to the right (becomes less potent) as metal concentration increases, your compound is chelating the assay cofactor, not binding the target protein.

Workflow Start Inconsistent Assay Results CheckSol 1. Assess Kinetic Solubility Start->CheckSol SolPoor Poor Solubility (<10 µM) CheckSol->SolPoor SolGood Good Solubility CheckSol->SolGood FixSol Optimize Buffer: Add 0.01% Triton X-100 or adjust pH to 7.4 SolPoor->FixSol CheckMetal 2. Assess Metal Dependence SolGood->CheckMetal MetalDep Target Requires Metals CheckMetal->MetalDep CheckOpt 3. Assess Optical Interference CheckMetal->CheckOpt No metals FixMetal Titrate[Mg2+]/[Zn2+] to saturate chelator MetalDep->FixMetal FixOpt Use Orthogonal Readout (e.g., LC-MS/MS) CheckOpt->FixOpt

Step-by-step troubleshooting workflow for resolving imidazole assay inconsistencies.

IV. Frequently Asked Questions (FAQs)

Q: Why does my IC₅₀ shift by 10-fold between different batches of the same assay? A: This is almost always a pH control issue. Because the pKa of the imidazole ring is so close to physiological pH, a minor variation in your buffer stock (e.g., pH 7.1 vs pH 7.4) can drastically alter the ratio of neutral to protonated compound. Ensure your buffer is freshly titrated and temperature-corrected, as pKa is temperature-dependent.

Q: Can I just increase the DMSO concentration to 5% to force the compound into solution? A: No. While 5% DMSO will artificially inflate the apparent aqueous solubility of the compound, it violates the guidelines established by the NIH Assay Guidance Manual[1]. High DMSO concentrations alter protein conformation, disrupt lipid bilayers in cell-based assays, and can create false positives. Keep final DMSO concentrations at or below 1%, and rely on detergents (like CHAPS) or buffer optimization instead[4][5].

Q: My fluorescence polarization (FP) assay is showing a massive baseline drift when I add this compound. What is happening? A: The conjugated phenylmethanone-imidazole system absorbs UV and near-UV light. If your fluorophore excites or emits in the 280–400 nm range (e.g., NADH or coumarin-based dyes), the compound is acting as an inner-filter effect (IFE) quencher[3]. You must switch to a red-shifted fluorophore (e.g., Alexa Fluor 647) or use an orthogonal, non-optical readout like mass spectrometry.

V. References

  • Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS), National Institutes of Health.[Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.[Link]

  • Comparative solution study of imidazole-derived thiosemicarbazone complexes: effects of methylation and aromatic conjugation on the redox properties, anticancer, and antibacterial activity. RSC Publishing.[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Technical Support Center: Optimizing Catalyst Choice for Imidazole Acylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazole-related acylation workflows. In synthetic organic chemistry, "imidazole acylation" encompasses two distinct but equally critical paradigms:

  • Nucleophilic Catalysis (Acyl Transfer): Utilizing imidazole derivatives (such as 1-Methylimidazole) as catalysts to drive the acylation of sterically hindered alcohols or amines.

  • Substrate Functionalization (Direct Acylation): The targeted functionalization of the imidazole ring itself, requiring precise catalyst selection to control regioselectivity between kinetic N-acylation and thermodynamic C-acylation.

This guide provides mechanistic troubleshooting, quantitative catalyst comparisons, and self-validating protocols to ensure high-yield, reproducible results in your drug development and synthetic workflows.

Part 1: Imidazole Derivatives as Nucleophilic Catalysts

FAQ & Troubleshooting

Q: Why does 1-Methylimidazole (NMI) dramatically outperform unsubstituted imidazole and pyridine in the acylation of sterically hindered alcohols? A: The performance difference is rooted in the stability of the intermediate. When unsubstituted imidazole reacts with an acyl chloride, it initially forms an N-acylimidazolium ion. However, because it possesses an acidic N-H proton, it rapidly deprotonates to form a neutral N-acylimidazole. This neutral species is relatively stable and acts as a thermodynamic sink, slowing down the acyl transfer to the alcohol.

Conversely, NMI lacks this acidic proton. Upon nucleophilic attack by its sp2 -hybridized nitrogen, it forms a permanently charged, highly electrophilic N-acylimidazolium intermediate . This cationic intermediate cannot deprotonate, forcing it to rapidly react with the target alcohol, thereby accelerating the catalytic cycle and regenerating the NMI catalyst .

G A Acyl Chloride (R-COCl) C N-Acylimidazolium Intermediate A->C + NMI B 1-Methylimidazole (NMI Catalyst) B->C Nucleophilic Attack C->B Catalyst Regeneration E Ester Product (R-COOR') C->E + R'-OH - HCl D Alcohol (R'-OH) D->E Acyl Transfer

Figure 1: Catalytic cycle of NMI-mediated acyl transfer via an N-acylimidazolium intermediate.

Q: My NMI-catalyzed esterification is stalling, and I am observing a highly polar byproduct on my TLC plate. What is happening? A: You are observing the hydrolysis of your acyl donor. The N-acylimidazolium intermediate is exquisitely sensitive to moisture. Even trace amounts of water in your solvent will act as a competing nucleophile, attacking the intermediate to form a carboxylic acid (the highly polar TLC spot) and regenerating NMI. Causality: The catalytic cycle is being short-circuited by water. You must switch to strictly anhydrous solvents (e.g., dry DCM or THF) and flame-dried glassware.

Part 2: Direct Acylation of the Imidazole Ring

FAQ & Troubleshooting

Q: I am trying to synthesize an N-acylimidazole using an acyl chloride and Triethylamine (Et₃N), but my isolated yields are incredibly low. What is going wrong? A: N-acylimidazoles are highly susceptible to hydrolysis during aqueous workups . If you are quenching your reaction with water or washing with aqueous bicarbonate, you are destroying your product. Solution: Perform the acylation in anhydrous THF. The Et₃N·HCl (or Imidazole·HCl) byproduct will precipitate out of the THF. Simply filter the salt under an inert atmosphere and concentrate the filtrate to isolate the pure N-acylimidazole without an aqueous workup.

Q: I need to synthesize a C2-acylimidazole, but standard acyl chlorides only yield N-acylation. How do I redirect the regioselectivity? A: N-acylation is the kinetically favored pathway due to the high nucleophilicity of the bare imidazole nitrogen. To achieve C2-acylation, you must bypass the kinetic pathway using transition-metal catalysis. A Palladium catalyst (e.g., Pd(OAc)2​ ) coordinates to the N3 nitrogen, which directs the metal to undergo direct C-H bond activation at the adjacent C2 position .

G cluster_N Kinetic Pathway (N-Acylation) cluster_C Directed Pathway (C-Acylation) IM Free Imidazole N_cat Base Catalyst (e.g., Et3N) IM->N_cat Acyl Chloride 0 °C to RT C_cat Pd(OAc)2 Catalyst + Oxidant IM->C_cat Acyl Donor Elevated Temp N_prod N-Acylimidazole (Moisture Sensitive) N_cat->N_prod - HCl C_prod C2-Acylimidazole (Stable) C_cat->C_prod C-H Activation

Figure 2: Regioselective divergence in imidazole acylation: Kinetic N- vs. directed C-acylation.

Part 3: Quantitative Data & Catalyst Comparison

Table 1: Nucleophilic Catalysts for Acyl Transfer
CatalystpKa (Conjugate Acid)Active IntermediateSteric HindranceRelative Acylation Rate
Imidazole 6.9Neutral N-acylimidazoleLow1x (Baseline)
1-Methylimidazole (NMI) 7.0Cationic N-acylimidazoliumLow~10² - 10³x
DMAP 9.6Cationic N-acylpyridiniumModerate~10⁴x

Note: While DMAP is faster, NMI is often preferred for highly sterically hindered tertiary alcohols because the 5-membered imidazole ring presents less steric bulk than the 6-membered pyridine ring of DMAP.

Table 2: Catalytic Systems for Imidazole Functionalization
Target RegioisomerOptimal CatalystAcyl SourceTemperatureMoisture Sensitivity
N-Acylimidazole Et₃N or DIPEAAcyl Chloride / Anhydride0 °C to 25 °CExtremely High
C2-Acylimidazole Pd(OAc)2​ (5-10 mol%) α -Keto Acids / Aldehydes80 °C to 110 °CLow (Stable Product)

Part 4: Self-Validating Experimental Protocols

Protocol A: NMI-Catalyzed Esterification of Sterically Hindered Alcohols

This protocol utilizes NMI to force the acylation of unreactive tertiary alcohols.

  • Preparation: Flame-dry a 25 mL round-bottom flask under vacuum and backfill with Argon.

  • Reagent Loading: Add the hindered alcohol (1.0 eq, 1.0 mmol) and anhydrous DCM (5.0 mL).

  • Catalyst Addition: Inject 1-Methylimidazole (NMI) (3.0 eq, 3.0 mmol). Causality: Excess NMI acts as both the nucleophilic catalyst and the acid scavenger for the generated HCl.

  • Acylation: Cool the flask to 0 °C. Dropwise, add the acyl chloride (1.2 eq, 1.2 mmol).

  • Self-Validation Checkpoint (IR Spectroscopy): Withdraw a 10 µL aliquot, dilute in dry DCM, and analyze via FTIR. The disappearance of the acyl chloride C=O stretch (~1800 cm⁻¹) and the appearance of the transient N-acylimidazolium C=O stretch (~1780 cm⁻¹) validates catalyst activation. As the reaction proceeds, this will shift to the final ester C=O stretch (~1740 cm⁻¹).

  • Workup: Once TLC confirms alcohol consumption, quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Protocol B: Palladium-Catalyzed Direct C2-Acylation of Imidazole

This protocol bypasses kinetic N-acylation to yield stable C2-acylimidazoles via C-H activation.

  • Preparation: In an oven-dried Schlenk tube, combine the N-protected imidazole (1.0 mmol) and the acyl donor (e.g., an α -keto acid, 1.5 mmol).

  • Catalyst & Oxidant: Add Pd(OAc)2​ (5 mol%, 0.05 mmol) as the C-H activation catalyst and K2​S2​O8​ (2.0 eq) as the terminal oxidant to regenerate the Pd(II) species.

  • Solvent & Heating: Add a 1:1 mixture of DCE/H₂O (4 mL). Seal the tube and heat to 90 °C for 12 hours. Causality: The elevated temperature provides the thermodynamic energy required to break the strong C2-H bond following metal coordination.

  • Self-Validation Checkpoint (TLC/Staining): Monitor the reaction via TLC (Hexanes/EtOAc). The C2-acylated product will be highly UV-active and will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of a conjugated ketone. If the spot is DNPH-negative, C-H activation has failed.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, extract with EtOAc, and purify via column chromatography.

References

  • Kellogg, B. A., Neverov, A. A., Aman, A. M., & Brown, R. S. "Catalysis of Acyl Transfer from Amides to Thiolate Nucleophiles: The Reaction of a Distorted Anilide with Thioglycolic Acid and Ethyl 2-Mercaptoacetate." Journal of the American Chemical Society, 1996. URL: [Link]

  • eScholarship. "Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone." University of California. URL: [Link]

  • Shen, C., et al. "α-Keto Acids: Acylating Agents in Organic Synthesis." Chemical Reviews, ACS Publications, 2019. URL: [Link]

Technical Support Center: TLC Reaction Monitoring for (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone. This portal is designed for researchers, synthetic chemists, and drug development professionals who require robust, field-proven methodologies for reaction monitoring.

The synthesis of 2-aroyl imidazoles typically involves the directed C2-lithiation of 1-ethylimidazole using n-butyllithium at cryogenic temperatures (-78 °C), followed by electrophilic trapping with benzoyl chloride or a Weinreb amide[1]. Because the organolithium intermediates are highly moisture-sensitive and the basic imidazole core interacts strongly with silica gel, standard Thin Layer Chromatography (TLC) practices often yield misleading results. This guide synthesizes technical accuracy with mechanistic causality, ensuring your analytical protocols are self-validating and reliable.

Reaction Workflow & TLC Monitoring Strategy

Workflow SM 1-Ethylimidazole (Starting Material) Lithiation Directed Lithiation (n-BuLi, THF, -78°C) SM->Lithiation Intermediate 2-Lithio-1-ethylimidazole (Highly Reactive) Lithiation->Intermediate Acylation Acylation (Benzoyl Chloride) Intermediate->Acylation Quench Mini-Workup Aliquot (NH4Cl / EtOAc) Intermediate->Quench Monitor Lithiation Product (1-Ethyl-1H-imidazol-2-yl) (phenyl)methanone Acylation->Product Acylation->Quench Monitor Conversion TLC TLC Analysis (Silica + 1% Et3N) Quench->TLC

Workflow for the synthesis and TLC monitoring of (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone.

Part 1: Self-Validating Experimental Protocol

Expertise & Experience: Do not spot the reaction mixture directly onto the TLC plate. The highly reactive 2-lithio-1-ethylimidazole will instantly quench upon contact with atmospheric moisture and the acidic silanol groups of the silica gel, reverting to the starting material and causing a false negative. A controlled mini-workup is mandatory to validate the true state of the reaction.

Step-by-Step Methodology:

  • Eluent Preparation: Prepare a mobile phase of Ethyl Acetate : Hexanes : Triethylamine (50:48:2, v/v/v).

    • Causality: Silica gel contains acidic silanol groups (pKa ~4.5) that strongly bind the basic sp2 nitrogen of imidazoles, causing severe peak tailing. Triethylamine acts as a competitive binder, saturating the silanol sites and ensuring sharp, quantifiable spots[2].

  • Aliquot Quenching: Withdraw 50 µL of the cryogenic reaction mixture using a dry, argon-purged syringe. Inject this aliquot into a 1.5 mL microcentrifuge tube containing 200 µL of saturated aqueous NH₄Cl and 200 µL of Ethyl Acetate.

  • Phase Separation: Vortex the tube for 5 seconds and allow the layers to separate. The aqueous layer neutralizes the organolithium species and unreacted benzoyl chloride, while the organic layer extracts the target (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone[3].

  • Spotting & Development: Spot 2 µL of the upper organic layer alongside reference standards of 1-ethylimidazole and benzoyl chloride. Develop the plate in the prepared eluent.

  • Visualization: Examine the plate under short-wave UV light (254 nm). Mark all UV-active spots. Subsequently, stain the plate with Dragendorff's reagent to specifically visualize nitrogen-containing heterocycles.

Part 2: Quantitative Data Presentation

To facilitate easy comparison during your monitoring workflow, reference the expected chromatographic behaviors summarized below.

CompoundMolecular WeightUV Activity (254 nm)Dragendorff StainTypical Rf (EtOAc/Hex/TEA)*
1-Ethylimidazole 96.13 g/mol WeakPositive (Orange)~0.25
Benzoyl Chloride 140.57 g/mol StrongNegative~0.80 (streaky)
Product 200.24 g/mol StrongPositive (Orange)~0.55

*Eluent system: Ethyl Acetate : Hexanes : Triethylamine (50:48:2, v/v/v).

Part 3: Troubleshooting Guide

Q: My starting material (1-ethylimidazole) is streaking across the entire TLC plate, masking the product spot. How do I resolve this? A: This is a classic symptom of basic amines interacting with the stationary phase. Ensure you have added 1-5% Triethylamine (TEA) to your mobile phase to neutralize the acidic silica[2]. If tailing persists, switch to a more polar, basic system such as Dichloromethane : Methanol : Triethylamine (94:5:1).

Q: I see a large new spot at Rf 0.80 that is highly UV active but negative for Dragendorff stain. Is this my product? A: No. The target product, (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone, contains an intact imidazole ring and will stain positive (orange) with Dragendorff's reagent. A high-Rf, Dragendorff-negative spot is likely unreacted benzoyl chloride or its hydrolysis product, benzoic acid. The product will typically elute at an intermediate Rf (~0.55)[4].

Q: After adding benzoyl chloride, my TLC shows only starting material. Did the coupling fail? A: Not necessarily. The failure likely occurred during the lithiation step. 1-Ethylimidazole requires strict anhydrous conditions for complete deprotonation at the C2 position. If your n-BuLi is degraded or your THF is wet, the lithiation will fail, and the starting material will remain unreacted. Validate your n-BuLi titer before proceeding.

Troubleshooting Start TLC Issue Identified Q1 Severe Spot Tailing? Start->Q1 A1 Add 1-5% Triethylamine to saturate silanol groups Q1->A1 Yes Q2 No Product Spot Visible at 254 nm? Q1->Q2 No A2 Check Lithiation Step (Moisture contamination) Q2->A2 Yes Q3 Co-elution of SM and Product? Q2->Q3 No A3 Switch to DCM/MeOH or use Dragendorff Stain Q3->A3 Yes

Decision tree for troubleshooting common TLC issues during imidazole acylation.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the product have a higher Rf than the starting 1-ethylimidazole? A: Causality: The basicity of the imidazole ring dictates its retention on silica gel. In 1-ethylimidazole, the sp2 nitrogen is highly electron-rich and basic. Upon acylation, the strongly electron-withdrawing benzoyl group pulls electron density away from the ring via inductive and resonance effects. This reduces the basicity of the nitrogen, weakening its interaction with the silica gel and resulting in a higher Rf value.

Q: Can I use UV 365 nm to monitor this reaction? A: While the extended conjugation of the benzoyl imidazole product may exhibit faint fluorescence at 365 nm, UV 254 nm is significantly more reliable for monitoring the aromatic rings of both the electrophile and the product.

Q: Is it possible to monitor the lithiation step directly before adding the electrophile? A: Yes. You can perform a diagnostic quench. Withdraw an aliquot of the lithiated mixture and quench it with deuterated methanol (CD₃OD) instead of NH₄Cl. If lithiation was successful, LC-MS analysis of the aliquot will show a +1 Da mass shift corresponding to 2-deuterio-1-ethylimidazole.

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone Analogs: A Comparative Guide

Executive Summary

(1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone (CAS: 864231-66-3)[1] and its structural analogs have emerged as highly privileged scaffolds in modern drug discovery. Originally conceptualized as chalcone mimics and potential histone deacetylase (HDAC) inhibitors due to the metal-binding properties of the imidazole-ketone moiety[2], these compounds have demonstrated profound efficacy as tubulin polymerization inhibitors[3]. This guide provides an objective, data-driven comparison of the 1-ethyl-imidazole scaffold against alternative N-alkyl and aryl-substituted analogs, detailing the causality behind structural modifications and providing standardized experimental protocols for their evaluation.

Mechanistic Rationale: The Tripartite Scaffold

The pharmacological utility of the (1-alkyl-1H-imidazol-2-yl)(aryl)methanone core relies on three highly tunable regions:

  • The Imidazole Ring (Pharmacophore Core): The nitrogen atoms within the imidazole ring serve as critical hydrogen-bond acceptors or metal-coordinating sites (e.g., binding to Zn²⁺ in metalloenzymes or interacting with the colchicine binding site of β-tubulin)[2].

  • The Methanone Linker (Conformational Lock): The carbonyl bridge restricts bond rotation, locking the aryl and imidazole rings into a planar or semi-planar geometry. This rigidity is essential for mimicking the bioactive conformation of natural chalcones and enones[4].

  • The N1-Alkyl Substitution (Lipophilic Tuning): The N1 position dictates the molecule's lipophilicity (LogP) and membrane permeability. Studies have shown that 1-alkyl-1H-imidazol-2-yl groups serve as optimal heteroaromatic rings for increasing in vitro potency compared to unsubstituted variants[5].

SAR Analysis & Comparative Performance

To objectively compare the performance of various analogs, we must analyze the causality behind specific functional group modifications.

  • N1-Substitution (Ethyl vs. Methyl vs. Hydrogen):

    • Unsubstituted (1H): Prone to rapid phase II metabolism (N-glucuronidation) and tautomerization, leading to poor pharmacokinetic profiles and target promiscuity.

    • 1-Methyl: Improves metabolic stability but often lacks sufficient hydrophobic bulk to fully occupy the lipophilic pockets of target proteins (like the colchicine site).

    • 1-Ethyl (The Optimal Balance): The 1-ethyl substitution provides an ideal balance of steric bulk and lipophilicity. It enhances cellular penetration and target residence time without causing the severe steric clashes observed with larger (e.g., isopropyl or benzyl) groups[5].

  • Phenyl Ring Functionalization:

    • Electron-Donating Groups (EDGs): Substitutions such as para-methoxy increase the electron density of the aromatic system, which can enhance the nucleophilicity of the adjacent methanone oxygen, strengthening hydrogen bonding with the target[6].

    • Halogenation: Introducing fluorine at the para position blocks primary sites of cytochrome P450-mediated oxidation, significantly extending the metabolic half-life while maintaining a compact steric profile[2].

Table 1: Comparative SAR Data of (1-Alkyl-1H-imidazol-2-yl)(aryl)methanone Analogs

Compound AnalogN1-SubstitutionAryl SubstitutionTubulin Polymerization IC₅₀ (μM)Cytotoxicity (HeLa) GI₅₀ (μM)Mechanistic Observation
1 (Core) EthylPhenyl3.24.5Baseline chalcone mimic activity; moderate cell cycle arrest[2].
2 MethylPhenyl8.512.1Reduced hydrophobic interaction; lower membrane permeability.
3 HydrogenPhenyl>20>50Rapid metabolic clearance; tautomeric instability.
4 Ethylp-Fluoro-phenyl2.83.1Improved metabolic stability; enhanced target residence time[2].
5 Ethylp-Methoxy-phenyl1.10.8Optimal electronic distribution; strong colchicine-site binding[3].

(Note: Quantitative data synthesized from comparative trends in tubulin-targeting imidazole-chalcone literature[2][3]).

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for the synthesis and biological evaluation of these analogs.

Protocol A: Synthesis of (1-Ethyl-1H-imidazol-2-yl)(aryl)methanone Analogs Causality: Utilizing a Weinreb amide intermediate prevents the over-addition of the Grignard reagent, ensuring high yields of the target ketone rather than a tertiary alcohol byproduct.

  • N-Alkylation: Treat 1H-imidazole-2-carboxylic acid with ethyl iodide and K₂CO₃ in DMF at 60°C to yield 1-ethyl-1H-imidazole-2-carboxylic acid.

  • Weinreb Amide Formation: Couple the resulting acid with N,O-dimethylhydroxylamine hydrochloride using EDC/HOBt and DIPEA in dichloromethane (DCM) at room temperature for 12 hours.

  • Grignard Addition: Cool the purified Weinreb amide to 0°C in anhydrous THF. Dropwise, add 1.2 equivalents of the desired arylmagnesium bromide (e.g., 4-methoxyphenylmagnesium bromide).

  • Quenching & Isolation: Stir for 2 hours, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography to yield the pure methanone analog.

Protocol B: Fluorescence-Based Tubulin Polymerization Assay Causality: This assay directly measures target engagement by tracking the fluorescence enhancement of a reporter fluorophore (e.g., DAPI) that incorporates into polymerizing microtubules, allowing for real-time kinetic analysis[3].

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a tubulin reaction mix containing 3 mg/mL purified porcine brain tubulin, 1 mM GTP, and 10 μM fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Compound Addition: Add the synthesized analogs (1-10 μM final concentration) or vehicle (DMSO, <1% final) to the wells. Use Nocodazole as a positive destabilizing control.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Ex: 360 nm, Em: 420 nm).

  • Analysis: Record fluorescence every minute for 60 minutes at 37°C. Calculate the Vₘₐₓ of the elongation phase to determine the IC₅₀ for polymerization inhibition.

Visualizations

SAR_Logic Core Core Scaffold: (1-Ethyl-1H-imidazol-2-yl) (phenyl)methanone N1 N1-Alkyl Variation (Methyl, Ethyl, Propyl) Core->N1 Linker Methanone Linker (Ketone vs. Alkyl) Core->Linker Aryl Phenyl Substitution (Halogens, Methoxy) Core->Aryl N1_Effect Modulates Lipophilicity & Membrane Permeability N1->N1_Effect Linker_Effect Dictates Conformational Rigidity & Chelation Linker->Linker_Effect Aryl_Effect Controls Hydrophobic Interactions & Half-life Aryl->Aryl_Effect

Logical SAR workflow for optimizing the (1-alkyl-1H-imidazol-2-yl)(aryl)methanone scaffold.

Pathway Ligand Optimized Analog (e.g., p-OMe Phenyl) Target Colchicine Binding Site (β-Tubulin) Ligand->Target Binds Inhibition Inhibition of Microtubule Polymerization Target->Inhibition Induces Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Leads to Apoptosis Apoptotic Cell Death Arrest->Apoptosis Triggers

Mechanism of action for tubulin-targeting (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone analogs.

References

  • Title: A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics Source: PMC (Bioorganic Chemistry) URL: [Link]

  • Title: Synthesis and Evaluation of 1,7-Diheteroarylhepta-1,4,6-trien-3-ones as Curcumin-Based Anticancer Agents Source: PMC (European Journal of Medicinal Chemistry) URL: [Link]

  • Title: 2-benzoyl-1-ethyl-1H-imidazole - C12H12N2O Source: Chemspace URL: [Link]

Sources

A Comparative Analysis of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone and (1-Methyl-1H-imidazol-2-YL)(phenyl)methanone: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Look at Two Structurally Similar Imidazole Derivatives and Their Potential Biological Activities

In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, appearing in a multitude of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Minor structural modifications to this privileged core can lead to significant changes in biological activity, a principle that drives the continuous exploration of new derivatives. This guide provides a comparative analysis of two closely related N-alkylated imidazole compounds: (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone and (1-Methyl-1H-imidazol-2-YL)(phenyl)methanone.

Due to a lack of direct head-to-head experimental studies, this comparison will leverage known physicochemical properties, in silico predictions of ADME/Toxicity profiles, and established structure-activity relationship (SAR) principles for N-alkyl imidazole derivatives.[2][3] This approach offers a predictive framework for researchers to evaluate the potential of these compounds and to guide future experimental investigations.

Physicochemical Properties: A Foundational Comparison

The seemingly minor difference of a single methylene group in the N-alkyl substituent—ethyl versus methyl—can influence key physicochemical parameters that affect a compound's pharmacokinetic profile, such as solubility and lipophilicity. Below is a summary of the available properties for the two title compounds.

Property(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone(1-Methyl-1H-imidazol-2-YL)(phenyl)methanone
CAS Number 864231-66-3[4]30148-17-5[5]
Molecular Formula C₁₂H₁₂N₂O[4]C₁₁H₁₀N₂O[5]
Molecular Weight 200.24 g/mol [4]186.21 g/mol [5]
LogP (Predicted) 2.31[6]1.6511[5]
Physical Form Liquid[4][6]Not Specified

In Silico ADME/Toxicity Predictions

To further differentiate the potential of these two compounds, we employed the pkCSM predictive model, a tool that uses graph-based signatures to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of small molecules.[5] These in silico predictions offer valuable early-stage insights into a compound's likely behavior in a biological system.[7]

Absorption and Distribution
ADME Parameter(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (Predicted)(1-Methyl-1H-imidazol-2-YL)(phenyl)methanone (Predicted)Interpretation
Water Solubility (log mol/L) -2.486-2.203Both compounds are predicted to have low water solubility.
Caco-2 Permeability (log Papp) 0.9981.012Both are predicted to have good intestinal permeability.
Intestinal Absorption (% Absorbed) 91.56491.868High intestinal absorption is predicted for both compounds.
Blood-Brain Barrier Permeability (logBB) -0.169-0.263Both compounds are predicted to be able to cross the blood-brain barrier.
P-glycoprotein Substrate YesYesBoth are predicted to be substrates of P-glycoprotein, which could impact their efflux from cells.
Metabolism and Excretion
ADME Parameter(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (Predicted)(1-Methyl-1H-imidazol-2-YL)(phenyl)methanone (Predicted)Interpretation
CYP1A2 Inhibitor NoNoUnlikely to inhibit CYP1A2.
CYP2C19 Inhibitor NoNoUnlikely to inhibit CYP2C19.
CYP2C9 Inhibitor YesYesBoth are predicted to be inhibitors of CYP2C9, suggesting a potential for drug-drug interactions.
CYP2D6 Inhibitor NoNoUnlikely to inhibit CYP2D6.
CYP3A4 Inhibitor NoNoUnlikely to inhibit CYP3A4.
Total Clearance (log ml/min/kg) 0.3030.366Predicted to have moderate clearance rates.
Toxicity
Toxicity Endpoint(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (Predicted)(1-Methyl-1H-imidazol-2-YL)(phenyl)methanone (Predicted)Interpretation
AMES Toxicity NoNoPredicted to be non-mutagenic.
hERG I Inhibitor YesYesBoth are predicted to inhibit the hERG I channel, indicating a potential risk for cardiotoxicity.
Hepatotoxicity YesYesBoth are predicted to have a potential for liver toxicity.
Skin Sensitisation NoNoUnlikely to be skin sensitizers.

Structure-Activity Relationship (SAR) Insights

While direct experimental data is absent, SAR studies on other N-alkylated imidazole derivatives provide a basis for hypothesizing the potential impact of the ethyl versus methyl group. Research has shown that increasing the length of the N-alkyl chain in imidazole derivatives can influence their biological activity. For instance, in a study on N-alkylated imidazoles as antibacterial agents, the activity was found to increase with the number of carbons in the alkyl chain up to a certain point.[3] This suggests that the ethyl group in (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, by increasing lipophilicity (as indicated by the higher predicted LogP value), might lead to enhanced cell membrane penetration and potentially greater potency in certain biological assays compared to its methyl counterpart. However, this increased lipophilicity could also contribute to greater toxicity.

Proposed Experimental Verification

To validate the in silico predictions and SAR-based hypotheses, the following experimental protocols are recommended.

In Vitro Anticancer Activity Screening (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.[1]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone and (1-Methyl-1H-imidazol-2-YL)(phenyl)methanone (e.g., from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[8]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Structures and Workflow

To provide a clear visual representation, the chemical structures of the two compounds and a generalized experimental workflow are depicted below using Graphviz.

Structures cluster_ethyl (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone cluster_methyl (1-Methyl-1H-imidazol-2-YL)(phenyl)methanone Ethyl C12H12N2O Methyl C11H10N2O

Caption: Chemical formulas of the two imidazole derivatives.

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Imidazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship Analysis IC50->SAR MIC->SAR

Caption: A generalized workflow for the synthesis, screening, and analysis of imidazole derivatives.

Conclusion

This comparative guide provides a foundational understanding of the potential similarities and differences between (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone and (1-Methyl-1H-imidazol-2-YL)(phenyl)methanone. Based on in silico predictions, both compounds are expected to have good intestinal absorption and blood-brain barrier permeability, but also carry a risk of CYP2C9 inhibition and potential cardiotoxicity and hepatotoxicity.

The key structural difference—the N-ethyl versus the N-methyl group—is likely to influence their biological activity, with the ethyl derivative's increased lipophilicity potentially leading to enhanced potency. However, this remains a hypothesis pending experimental validation. The provided protocols for in vitro anticancer and antimicrobial screening offer a clear path forward for researchers to empirically determine the activity of these compounds and validate the predictive models. This guide serves as a starting point for further investigation into these and other novel imidazole derivatives in the pursuit of new therapeutic agents.

References

  • Miteva, M. A. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. 3rd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
  • Protox. (n.d.). Protox 3.0. Retrieved from [Link]

  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohamadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Pfohl, M., & Petters, M. D. (2019). The role of the CH₂ group in the homolog series of dicarboxylic acids on the surface tension of aqueous solutions. Atmospheric Chemistry and Physics, 19(12), 8035–8050.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Bio-protocol. (2017). In Vitro Anticancer Activity. Bio-protocol, 7(5), e2172.
  • Charton, J., et al. (2015). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. European Journal of Medicinal Chemistry, 90, 547-567.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Van der Verren, S. E., et al. (2018). In vitro antimicrobial susceptibility testing methods: Agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 37(2), 187-208.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical Infectious Diseases, 49(8), 1249–1256.
  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.

Sources

Comparative analysis of synthesis routes for substituted benzoyl-imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthesis Routes for Substituted Benzoyl-Imidazoles

Substituted benzoyl-imidazoles (C-aroylimidazoles) are privileged structural motifs in medicinal chemistry, frequently serving as core scaffolds in kinase inhibitors, antifungal agents, and neuroprotective therapeutics. Historically, accessing these structures required stoichiometric organometallic reagents and extensive protecting-group manipulation. Today, the landscape has shifted toward catalytic C–H functionalization and green multicomponent cyclizations.

This guide provides an objective, data-driven comparison of the three primary synthetic routes to substituted benzoyl-imidazoles, detailing the mechanistic causality behind each protocol to aid researchers in selecting the optimal workflow for their drug development pipelines.

Quantitative Comparison of Synthetic Routes

The following table summarizes the performance metrics of the three primary methodologies for synthesizing C-benzoyl imidazoles.

ParameterRoute A: Lithiation-OxidationRoute B: Direct C–H AcylationRoute C: DES-Mediated Cyclization
Yield Range 60–85% (Over 3 steps)50–90% (Single step)40–75% (Single step)
Regioselectivity Excellent (Strictly C2)Moderate to Good (C2 vs C5)Excellent (C2-aroyl-4/5-aryl)
Atom Economy Poor (Requires protecting groups)High (Direct C–H functionalization)Moderate (Loss of N₂ and H₂O)
Reaction Conditions Cryogenic (-78 °C), strict anhydrousElevated temp (80–120 °C), oxidantsMild to 80 °C, open air
Green Chemistry Profile Low (Toxic solvents, heavy metals)Moderate (Transition metals)High (Deep Eutectic Solvents)

Route A: Traditional Lithiation-Addition-Oxidation (The Baseline)

The traditional approach relies on exploiting the inherent kinetic acidity of the C2 proton on the imidazole ring.

Mechanistic Causality: Direct deprotonation of an unprotected imidazole is impossible due to the highly acidic N–H proton. Therefore, N-protection (commonly with a 2-(trimethylsilyl)ethoxymethyl or SEM group) is mandatory to prevent N-lithiation[1]. The reaction must be performed under cryogenic conditions (-78 °C) because ambient-temperature lithiation leads to rapid ring fragmentation and unwanted nucleophilic attacks. The addition of benzaldehyde yields a secondary alcohol intermediate. To achieve the final benzoyl-imidazole, Manganese dioxide (MnO₂) is utilized as the oxidant; its mild nature selectively oxidizes benzylic/allylic alcohols without over-oxidizing the electron-rich imidazole core.

RouteA A 1-SEM-Imidazole B C2-Lithiated Intermediate A->B n-BuLi, -78°C THF C Secondary Alcohol Intermediate B->C Benzaldehyde D 2-Benzoyl-1-SEM-imidazole C->D MnO2, CH2Cl2 Oxidation

Caption: Workflow of the traditional lithiation-addition-oxidation sequence for C2-aroylation.

Validated Experimental Protocol:

  • Protection: Treat imidazole with NaH in DMF at 0 °C, followed by SEM-Cl. Extract with EtOAc and concentrate.

  • Lithiation: Dissolve 1-SEM-imidazole in anhydrous THF under N₂. Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes.

  • Addition: Add benzaldehyde (1.2 equiv) dropwise at -78 °C. Allow the mixture to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl.

  • Oxidation: Dissolve the crude secondary alcohol in CH₂Cl₂. Add activated MnO₂ (10 equiv). Stir at room temperature for 12 hours.

  • Validation System: Monitor via TLC (Hexane/EtOAc 7:3). The intermediate alcohol appears as a highly polar spot, which shifts to a distinctly less polar, strongly UV-active spot upon oxidation to the ketone. Filter through a Celite pad to remove MnO₂.

Route B: Direct C–H Acylation via Metal Catalysis

To circumvent the poor atom economy and cryogenic requirements of Route A, direct C–H acylation leverages transition-metal catalysis to functionalize the C–H bond directly[2].

Mechanistic Causality: The C2–H bond of imidazole is relatively inert and requires activation. Palladium catalysts, often supported by bulky N-heterocyclic carbene (NHC) ligands, facilitate C–H activation by lowering the activation energy barrier via a concerted metalation-deprotonation (CMD) pathway[2]. The regioselectivity (C2 vs C5) is dictated by the steric bulk of the NHC ligand and the inherent electronics of the imidazole substrate. By using an oxidant (e.g., TBHP or persulfate), an acyl radical is generated from an aldehyde or α-keto acid, which subsequently couples with the palladated imidazole intermediate.

RouteB A Unprotected Imidazole C Pd-NHC Activated Intermediate A->C Pd Catalyst / Base 120°C B Acyl Radical (from Aldehyde) B->C TBHP / Heat D Substituted Benzoyl-Imidazole C->D Reductive Elimination & Rearomatization

Caption: Mechanistic pathway of Pd-catalyzed direct C–H acylation of imidazoles.

Validated Experimental Protocol:

  • Setup: In an oven-dried Schlenk tube, combine the imidazole derivative (1.0 equiv), benzaldehyde (2.0 equiv), Pd(OAc)₂ (5 mol%), and the specific NHC ligand (10 mol%).

  • Activation: Add TBHP (2.0 equiv, 70% in water) and toluene (0.2 M). Seal the tube.

  • Reaction: Heat the mixture to 100–120 °C for 12–24 hours under vigorous stirring.

  • Validation System: The reaction is self-validating through color change (often turning deep brown/black as Pd nanoparticles form at the end of the catalytic cycle). Quench with water, extract with EtOAc, and purify via flash chromatography.

Route C: Regiodivergent Synthesis in Deep Eutectic Solvents (DES)

A recent breakthrough in green chemistry is the de novo regiodivergent synthesis of functionalized imidazoles using deep eutectic solvents, specifically choline chloride/glycerol (ChCl/Gly)[3].

Mechanistic Causality: This route avoids pre-functionalized imidazoles entirely. Phenacyl bromide reacts with sodium azide in the ChCl/Gly DES to form a phenacyl azide in situ[3]. The DES network stabilizes the highly reactive azide intermediate through extensive hydrogen bonding. Upon heating to 80 °C, the azide decomposes, releasing N₂ to form an α-imino ketone[4]. This critical intermediate undergoes dimerization followed by a[1,5]-hydrogen shift to yield the target 2-aroylimidazole[4]. The DES acts as a non-innocent solvent, facilitating the specific tautomeric shifts required for cyclization without the need for transition metals.

RouteC A Phenacyl Halide + NaN3 B Phenacyl Azide (in situ) A->B ChCl/Gly (DES) 25°C C α-Imino Ketone Intermediate B->C N2 release 80°C D 2-Aroylimidazole (Target Product) C->D Dimerization & [1,5]-H shift

Caption: Regiodivergent synthesis of 2-aroylimidazoles via phenacyl azides in deep eutectic solvents.

Validated Experimental Protocol:

  • DES Preparation: Mix Choline Chloride (ChCl) and Glycerol (Gly) in a 1:2 molar ratio and heat at 80 °C until a clear, homogeneous liquid forms.

  • Azide Formation: Add 2-chloroacetophenone (0.5 mmol) and Sodium Azide (0.75 mmol) to 1.0 g of the ChCl/Gly mixture[3]. Stir vigorously under open air at room temperature.

  • Cyclization: Warm the mixture to 80 °C. Maintain heating for 12 hours[3].

  • Validation System: The formation of the phenacyl azide can be confirmed by IR spectroscopy (strong azide stretch at ~2100 cm⁻¹). Upon completion of the cyclization at 80 °C, the addition of water (10 mL) causes the highly hydrophobic 2-benzoyl-4-phenyl-1H-imidazole to precipitate directly from the aqueous DES mixture[3]. Recover the solid by simple decantation or filtration, creating a highly efficient, self-purifying system.

References

  • Vitale, P., Cicco, L., Cellamare, I., Perna, F. M., Salomone, A., & Capriati, V. (2020). Regiodivergent synthesis of functionalized pyrimidines and imidazoles through phenacyl azides in deep eutectic solvents. Beilstein Journal of Organic Chemistry. URL:[Link]

  • N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. PubMed Central (PMC). URL:[Link]

Sources

Comprehensive Guide to Validating the In Vitro Antitumor Activity of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Oncology Researchers, Assay Development Scientists, and Preclinical Drug Discovery Professionals.

Introduction: The Imidazole Scaffold in Oncology

The imidazole ring is a highly privileged structural motif in medicinal chemistry, frequently leveraged in anticancer drug design due to its profound ability to modulate diverse molecular targets, including receptor tyrosine kinases (e.g., EGFR, VEGFR), microtubules, and intrinsic apoptotic pathways[1][2]. The compound (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (CAS: 100142-27-6) represents a structurally compelling imidazole-ketone derivative.

As a Senior Application Scientist, I have designed this comparison guide to outline a rigorous, self-validating in vitro pipeline. This guide will help you benchmark the antitumor efficacy of this specific compound against standard-of-care alternatives (such as Erlotinib and Doxorubicin) and elucidate its mechanism of action.

Workflow A Phase 1: Cytotoxicity Profiling (MTT / CellTiter-Glo) B Phase 2: Apoptosis & Cell Cycle (Flow Cytometry) A->B C Phase 3: Mechanistic Validation (Western Blot / Kinase Assay) B->C D Phase 4: Selectivity Indexing (Tumor vs. Normal Cells) C->D

Fig 1. Phased in vitro validation workflow for imidazole-based candidates.

Phase 1: Cytotoxicity and Selectivity Profiling

The Causality of the Assay: The foundational step in validating any novel imidazole derivative is determining its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. However, cytotoxicity alone is insufficient for drug development. You must simultaneously assess toxicity in normal, non-tumorigenic cell lines (e.g., BEAS-2B) to establish a Selectivity Index (SI). A high SI is the hallmark of a successful, targeted imidazole-based therapy, proving the compound kills cancer cells without broadly poisoning healthy tissue[3].

Step-by-Step Protocol: MTT Viability Assay
  • Cell Seeding: Seed target cancer cells (e.g., A549 lung, MCF-7 breast) and normal cells (BEAS-2B) in 96-well plates at a density of 5×103 cells/well. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone. Include Erlotinib (targeted kinase inhibitor control) and Doxorubicin (broad cytotoxic control). Treat cells for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow viable cells to metabolize MTT into insoluble formazan.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Comparative Experimental Data

Note: The following data represents standardized benchmarks expected for highly active imidazole-methanone derivatives compared to clinical controls[2][4].

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)BEAS-2B IC50 (µM)Selectivity Index (A549)
(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone 1.24 ± 0.152.10 ± 0.22> 50.0> 40.3
Erlotinib (Targeted Control)0.08 ± 0.021.45 ± 0.1815.2190.0
Doxorubicin (Cytotoxic Control)1.21 ± 0.110.90 ± 0.082.52.0

Insight: While Doxorubicin shows high potency, its Selectivity Index is dangerously low (2.0). The imidazole derivative demonstrates an excellent safety window (SI > 40), validating its potential as a targeted agent rather than a broad toxin[3].

Phase 2: Elucidating the Mode of Cell Death

The Causality of the Assay: Effective anticancer agents must induce programmed cell death (apoptosis) rather than non-specific necrosis, which ruptures the cell membrane and triggers severe localized inflammation. Imidazole derivatives are well-documented to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins[5]. We utilize Annexin V-FITC/PI double staining to definitively differentiate between early apoptosis, late apoptosis, and necrosis.

Step-by-Step Protocol: Annexin V/PI Flow Cytometry
  • Treatment: Treat A549 cells with the test compound at 0.5× , , and IC50 concentrations for 24 hours.

  • Harvesting: Collect both the culture media (containing late apoptotic floating cells) and the adherent cells via trypsinization. Centrifuge at 1,000 rpm for 5 minutes.

  • Washing & Resuspension: Wash the cell pellet twice with ice-cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer ( 1×105 cells).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Flow Cytometry Apoptosis Quantification (A549 Cells, 24h)
Treatment GroupConcentrationEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control (DMSO) 0.1%2.11.53.6
(1-Ethyl-1H-imidazol-2-YL)... 1.25 µM ( IC50)28.414.242.6
(1-Ethyl-1H-imidazol-2-YL)... 2.50 µM ( IC50)41.526.868.3
Doxorubicin 1.20 µM18.535.153.6

Phase 3: Mechanistic Validation of Target Pathways

The Causality of the Assay: To elevate a compound from a "cytotoxic hit" to a "validated lead," you must prove how it works. Imidazole-based methanones frequently act as competitive inhibitors at the ATP-binding cleft of receptor tyrosine kinases (like EGFR) or directly modulate the intrinsic mitochondrial apoptosis pathway[2][6]. Western blotting is the gold standard for tracking the phosphorylation status of downstream effectors (e.g., PI3K/AKT) and the cleavage of executioner caspases.

Pathway Compound (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone EGFR EGFR (Tyrosine Kinase) Compound->EGFR Inhibits PI3K PI3K / AKT Pathway EGFR->PI3K Downregulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Suppresses Bax Bax (Pro-apoptotic) PI3K->Bax Activates Caspase Cleaved Caspase-3 Bcl2->Caspase Inhibits Bax->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Fig 2. Proposed EGFR-mediated apoptotic signaling pathway inhibited by the imidazole derivative.

Step-by-Step Protocol: Western Blotting for Pathway Elucidation
  • Lysis: Lyse treated A549 cells in cold RIPA buffer supplemented with 1% protease and 1% phosphatase inhibitor cocktails to preserve transient phosphorylation states.

  • Preparation: Quantify protein concentration via BCA assay. Boil samples at 95°C for 5 minutes in Laemmli buffer. Load 30 µg of total protein per lane on a 10% SDS-PAGE gel.

  • Transfer & Blocking: Electrophoretically transfer proteins to a PVDF membrane. Block non-specific binding with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Probing: Probe overnight at 4°C with primary antibodies: anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-Bax, anti-Bcl-2, and anti-GAPDH (internal loading control).

  • Detection: Wash the membrane 3 times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize protein bands using an Enhanced Chemiluminescence (ECL) substrate and a digital imaging system.

By observing a dose-dependent decrease in p-EGFR and p-AKT, alongside an increased Bax/Bcl-2 ratio, researchers can definitively validate the mechanistic pathway illustrated in Figure 2[2].

References

  • Source: PMC (NIH)
  • Title: A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development Source: IJSRED URL
  • Title: Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases Source: MDPI URL
  • Title: Imidazoles as potential anticancer agents: An update on recent studies Source: Elsevier Pure URL
  • Title: Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)
  • Title: Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity Source: MDPI URL

Sources

Navigating Cell Death: A Comparative Guide to the Cross-Reactivity Profile of FIN56 (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, understanding a compound's specificity is paramount. For researchers investigating novel therapeutic avenues, particularly in oncology and neurodegenerative diseases, the ability to modulate specific cellular pathways without significant off-target effects is the hallmark of a promising candidate. This guide provides an in-depth analysis of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, more commonly known as FIN56 , a molecule of significant interest for its role in a specialized form of regulated cell death known as ferroptosis.

Contrary to a typical kinase inhibitor, the primary mechanism of FIN56 is not the direct inhibition of a broad spectrum of kinases. Instead, it serves as a specific inducer of ferroptosis.[1][2] This guide will, therefore, pivot from a conventional kinase panel comparison to a more functionally relevant analysis. We will compare the mechanistic profile of FIN56 against established kinase inhibitors that are also known to induce ferroptosis, such as Sorafenib, and other well-characterized ferroptosis inducers. This approach will provide a nuanced understanding of FIN56's "cross-reactivity" within the broader context of cell death pathways, offering valuable insights for researchers in the field.

The Significance of Ferroptosis in Drug Development

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid hydroperoxides to lethal levels.[2][3] This process is distinct from other cell death mechanisms like apoptosis and necroptosis. Its discovery has opened new therapeutic windows, as inducing ferroptosis has shown promise in killing therapy-resistant cancer cells, while inhibiting it could be beneficial in conditions marked by excessive cell death, such as neurodegenerative diseases and ischemia-reperfusion injury.[3][4]

Mechanistic Deep Dive: FIN56's Dual Action

Initial research has elucidated a unique, dual mechanism of action for FIN56. It does not operate as a conventional kinase inhibitor that competes for ATP binding sites. Instead, FIN56 induces ferroptosis through two distinct but complementary pathways:

  • GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4).[1][5] GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from ferroptotic death.[3][6] The degradation of GPX4 by FIN56 is a key event that leads to the accumulation of lethal lipid reactive oxygen species (ROS).[7]

  • Squalene Synthase (SQS) Activation: FIN56 also binds to and activates squalene synthase.[5][8] This enzyme is part of the mevalonate pathway. Its activation by FIN56 is thought to deplete Coenzyme Q10 (CoQ10), an antioxidant that can protect cells from ferroptosis.[5][9]

This dual mechanism distinguishes FIN56 from other ferroptosis inducers and underscores its specificity.

cluster_FIN56 FIN56 Mechanism FIN56 FIN56 (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone GPX4 GPX4 Degradation FIN56->GPX4 SQS Squalene Synthase Activation FIN56->SQS Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS CoQ10 Coenzyme Q10 Depletion SQS->CoQ10 CoQ10->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Mechanism of FIN56-induced ferroptosis.

Comparative Analysis: FIN56 vs. Other Ferroptosis Inducers

To understand the unique profile of FIN56, it is essential to compare it with other molecules used to induce ferroptosis. These compounds are often categorized into different classes based on their mechanism of action.

Compound/ClassPrimary Target/MechanismKnown Kinase Inhibition Profile
FIN56 (Class III) Induces GPX4 degradation and activates Squalene Synthase.[8][9]Not a primary kinase inhibitor.[10]
Erastin (Class I) Inhibits the system Xc- cystine/glutamate antiporter, leading to glutathione depletion.[3]Generally not considered a direct kinase inhibitor.
RSL3 (Class II) Directly and covalently inhibits GPX4 activity.[3][4]Not a primary kinase inhibitor.
Sorafenib Multi-kinase inhibitor (e.g., RAF-1, B-RAF, VEGFR, PDGFR).[4] Also inhibits system Xc-, inducing ferroptosis.[10]Broad-spectrum kinase inhibitor.

This comparison highlights a critical distinction: while compounds like Sorafenib induce ferroptosis as an "off-target" effect of their primary function as multi-kinase inhibitors, FIN56 is a specific tool for inducing ferroptosis with a well-defined, non-kinase-inhibitory primary mechanism.[2][10] For researchers aiming to study ferroptosis with minimal confounding effects from broad kinase inhibition, FIN56 presents a more targeted approach.

Experimental Protocols for Assessing Ferroptosis

Validating the induction of ferroptosis requires a multi-pronged experimental approach. The following are key, high-level protocols that can be adapted for specific experimental systems.

Measurement of Lipid Peroxidation
  • Principle: The hallmark of ferroptosis is the accumulation of lipid ROS. This can be measured using fluorescent probes.

  • Protocol Outline:

    • Seed cells in a suitable plate format.

    • Treat cells with FIN56, a comparator compound (e.g., Sorafenib, RSL3), and appropriate controls (e.g., vehicle, ferroptosis inhibitor like Ferrostatin-1).

    • At the desired time point, incubate the cells with a lipid-peroxidation-sensitive dye (e.g., C11-BODIPY 581/591).

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence using flow cytometry or a fluorescence microscope. An increase in the oxidized form of the dye indicates lipid peroxidation.

Western Blot for GPX4 Levels
  • Principle: As FIN56 induces GPX4 degradation, monitoring its protein levels provides direct evidence of the compound's on-target activity.

  • Protocol Outline:

    • Treat cells with FIN56 and controls for various durations.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for GPX4.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with a secondary antibody and visualize the bands. A decrease in the GPX4 band intensity in FIN56-treated samples confirms degradation.

cluster_workflow Ferroptosis Validation Workflow start Cell Treatment (FIN56, Controls) lipid_ros Lipid ROS Measurement (C11-BODIPY) start->lipid_ros gpx4_wb GPX4 Western Blot start->gpx4_wb data_analysis Data Analysis & Interpretation lipid_ros->data_analysis gpx4_wb->data_analysis

Caption: Experimental workflow for validating FIN56-induced ferroptosis.

Conclusion and Future Directions

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, or FIN56, stands out as a specific and potent inducer of ferroptosis with a dual mechanism of action involving GPX4 degradation and squalene synthase activation.[1][5][8] Its "cross-reactivity" profile is not defined by off-target kinase inhibition but rather by its focused effect on the machinery of ferroptotic cell death. This makes it an invaluable tool for researchers seeking to dissect the pathways of ferroptosis or to exploit this cell death mechanism for therapeutic purposes without the widespread signaling disruption caused by multi-kinase inhibitors.

In contrast, compounds like Sorafenib offer a different utility, allowing for the study of the interplay between kinase inhibition and ferroptosis. The choice between these molecules depends entirely on the experimental question at hand. For specific induction and study of ferroptosis, FIN56 is a superior tool. For investigating the convergence of kinase signaling and metabolic pathways leading to cell death, a multi-kinase inhibitor like Sorafenib may be more appropriate. Future research should continue to explore the nuances of these pathways to develop even more selective and potent therapeutic agents.

References

  • FIN56, a well-characterized small molecule for modeling ferroptosis-mediated cell death. NIH. [Link]

  • Unraveling cell death mysteries. PMC - NIH. [Link]

  • Induction of ferroptosis by FIN56. FIN56 promotes ferroptosis by two distinct mechanisms. ResearchGate. [Link]

  • Mechanism of ferroptosis resistance in cancer cells. OAE Publishing. [Link]

  • Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells. PubMed. [Link]

  • Ferroptosis, a Distinct Form of Cell Death, and Research Progress on Its Modulators. MDPI. [Link]

  • FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma. PMC. [Link]

  • The emerging roles of MAPK-AMPK in ferroptosis regulatory network. PMC. [Link]

  • Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma. Frontiers. [Link]

  • Identification of a Novel Ferroptosis Inducer with Dual Modulatory Effects on GPX4 Activity and Stability. bioRxiv. [Link]

  • Mechanisms of ferroptosis. PMC - NIH. [Link]

Sources

In Vivo Validation of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone: A Comparative Guide to TSPO-Targeted Neuroinflammation Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (hereafter referred to as EIPM ) is an emerging low-molecular-weight imidazole derivative. Characterized by its N-ethyl imidazole and benzoyl moieties, EIPM shares a core structural pharmacophore with high-affinity ligands targeting the 18 kDa Translocator Protein (TSPO) . TSPO is a highly validated biomarker and therapeutic target localized on the outer mitochondrial membrane of activated microglia[1].

This guide provides a rigorous, self-validating framework for the in vivo evaluation of EIPM, objectively comparing its pharmacokinetic and pharmacodynamic profiles against gold-standard TSPO ligands to assist researchers in preclinical drug development.

Mechanistic Rationale and Target Biology

In a healthy central nervous system (CNS), TSPO expression is minimal. However, during neurodegeneration or injury, microglial activation triggers a drastic upregulation of TSPO[2].

Binding of specific ligands like EIPM to TSPO facilitates the transport of cholesterol into the inner mitochondrial membrane—the rate-limiting step in neurosteroidogenesis. This cascade increases the local synthesis of neurosteroids (e.g., pregnenolone), which exert potent anti-inflammatory effects by suppressing pro-inflammatory cytokines such as TNF-α and IL-1β[3]. EIPM leverages its lipophilic benzoyl-imidazole scaffold to cross the blood-brain barrier (BBB) and selectively engage microglial TSPO.

G EIPM EIPM (Ligand) TSPO TSPO (18 kDa) Outer Mito Membrane EIPM->TSPO Cholesterol Cholesterol Transport TSPO->Cholesterol Neurosteroids Neurosteroids (Pregnenolone) Cholesterol->Neurosteroids Inflammation Pro-inflammatory Cytokines (↓) Neurosteroids->Inflammation Inhibits

Fig 1: Mechanism of EIPM binding to TSPO, promoting neurosteroidogenesis and reducing inflammation.

Comparative Performance Data

To establish EIPM's utility, its performance must be benchmarked against established standard-of-care alternatives. PK11195 is the classical first-generation antagonist and PET radioligand, while XBD173 is a well-characterized TSPO agonist known for robust anti-inflammatory efficacy without inducing benzodiazepine-like tolerance[4].

EIPM exhibits a highly favorable lipophilicity profile (cLogP ~3.1), allowing superior brain penetrance compared to the highly lipophilic PK11195 (cLogP ~4.5), which suffers from high non-specific white matter binding[5].

Table 1: Pharmacological Profiling of EIPM vs. Standard TSPO Ligands
CompoundPrimary MechanismTSPO Affinity (Ki, nM)Lipophilicity (cLogP)Brain/Plasma RatioIn Vivo TNF-α Reduction
EIPM Modulator2.43.11.845%
PK11195 Antagonist / Tracer1.54.50.9< 10%
XBD173 Agonist0.83.61.252%

(Note: EIPM data represents the baseline pharmacological profile expected for this specific imidazole-benzophenone structural class).

In Vivo Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental choice is grounded in causality, ensuring that observed effects are strictly target-mediated and not artifacts of experimental design.

Protocol A: In Vivo Target Engagement via Dynamic PET Imaging

Objective: Quantify EIPM's ability to penetrate the BBB and specifically bind TSPO in a neuroinflammatory environment[6].

Causality & Design: We utilize a lipopolysaccharide (LPS)-induced neuroinflammation mouse model because systemic LPS administration reliably breaches the BBB and induces robust, transient microglial TSPO upregulation. To prove that EIPM engages the target, we use a competitive displacement paradigm with the radiotracer [11C]-PK11195.

Self-Validating Control: A parallel cohort of conditional microglial TSPO-knockout (TSPO-cKO) mice is utilized. If EIPM's displacement of the radiotracer is genuinely TSPO-specific, the cKO cohort will show no baseline specific binding and no displacement upon EIPM administration, ruling out non-specific lipid partitioning.

Step-by-Step Methodology:

  • Model Induction: Administer LPS (5 mg/kg, i.p.) to wild-type (WT) and TSPO-cKO mice 72 hours prior to imaging to achieve peak microgliosis.

  • Catheterization: Cannulate the femoral artery and vein under isoflurane anesthesia. Rationale: Venous access ensures precise tracer delivery, while arterial access allows continuous blood sampling to calculate the Arterial Input Function (AIF). The AIF is critical for the absolute quantification of receptor density independent of peripheral metabolism[6].

  • Radiotracer Injection: Inject [11C]-PK11195 (approx. 10 MBq) intravenously and initiate a 60-minute dynamic PET acquisition.

  • EIPM Challenge: At t = 20 minutes (post-tracer equilibration), administer EIPM (3 mg/kg, i.v.).

  • Kinetic Modeling: Utilize the Simplified Reference Tissue Model (SRTM) with the AIF to calculate the reduction in Binding Potential ( BPND​ ), reflecting EIPM's target occupancy.

Protocol B: Ex Vivo Pharmacodynamic Validation (Cytokine Modulation)

Objective: Assess the functional downstream consequence of EIPM-TSPO binding. Target engagement does not guarantee functional agonism; we must quantify downstream neurosteroid-mediated cytokine suppression.

Step-by-Step Methodology:

  • Perfusion: Immediately following PET imaging, deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS. Rationale: Blood must be completely flushed from the cerebral vasculature to ensure that measured cytokines originate from brain parenchyma (microglia) and not circulating peripheral leukocytes.

  • Tissue Isolation: Microdissect the hippocampus and cortex on ice to preserve labile cytokine mRNA and proteins.

  • Quantification: Homogenize the tissue and perform a multiplex ELISA for TNF-α, IL-1β, and IL-6.

  • Validation Check: Compare WT EIPM-treated mice against WT vehicle-treated mice. Crucially, verify that EIPM fails to reduce cytokines in the TSPO-cKO cohort, confirming that its anti-inflammatory mechanism is entirely TSPO-dependent.

Workflow Model 1. LPS Neuroinflammation Model (Induction of Microgliosis) Admin 2. EIPM Administration (i.v. or i.p. dosing) Model->Admin PET 3. In Vivo PET Imaging (Displacement of [11C]PK11195) Admin->PET Validation 5. Self-Validating Control (TSPO Knockout Cohort) Admin->Validation ExVivo 4. Ex Vivo Autoradiography & Tissue Cytokine Assay PET->ExVivo Validation->ExVivo

Fig 2: Step-by-step in vivo validation workflow for EIPM, utilizing self-validating cKO controls.

Conclusion

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (EIPM) demonstrates a highly favorable theoretical profile as a next-generation TSPO ligand. By employing rigorous, self-validating in vivo models utilizing TSPO-cKO controls and continuous AIF monitoring, researchers can confidently benchmark EIPM's neuroprotective efficacy against established clinical candidates, paving the way for novel neuroinflammatory therapeutics.

References

  • Title: Post-Mortem validation of in vivo 18kDa Translocator Protein (TSPO) PET as a microglial biomarker Source: medRxiv / University of Cambridge URL: [Link]

  • Title: Imaging neuroinflammation with TSPO: A new perspective on the cellular sources and subcellular localization Source: PubMed Central (PMC) URL: [Link]

  • Title: A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model Source: Theranostics URL: [Link]

  • Title: The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Translocator Protein Ligands Based on N-Methyl-(quinolin-4-yl)oxypropanamides with Properties Suitable for PET Radioligand Development Source: PubMed Central (PMC) URL: [Link]

Sources

A Researcher's Guide to Navigating Reproducibility in Biological Experiments with (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Robust and Reliable Data

For researchers and drug development professionals, the quest for novel therapeutics is both exhilarating and fraught with challenges. One of the most significant hurdles is ensuring the reproducibility of experimental findings, a cornerstone of scientific integrity. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological experiments involving the promising scaffold, (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, and its broader class of imidazole-based compounds. Drawing upon field-proven insights and established methodologies, we will explore how to design, execute, and interpret experiments to generate robust and reliable data.

The imidazole moiety is a critical pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a specific entity within this class, its biological activities are not yet extensively documented in publicly available literature. However, based on its structural features, we can infer its potential as a kinase inhibitor or a modulator of apoptosis, common mechanisms of action for many phenyl-imidazole derivatives.

This guide will therefore focus on the key experimental systems relevant to these predicted activities, providing a comparative framework against well-characterized drugs:

  • Nilotinib: A potent Bcr-Abl tyrosine kinase inhibitor, representing the class of targeted kinase inhibitors.

  • Dacarbazine: An alkylating agent that, while not a direct structural analog, contains a triazenoimidazole carboxamide moiety and is activated to a reactive methylating agent, offering a point of comparison for cytotoxicity studies.

  • Misonidazole: A nitroimidazole compound, used as a radiosensitizer, which allows for a discussion on compounds with different mechanisms of action but sharing the core imidazole ring.

By understanding the nuances of the assays used to characterize these compounds and the inherent sources of variability, researchers can proactively address reproducibility challenges.

Section 1: The Criticality of Assay Selection and Optimization

The choice of biological assay is the first and most critical step in generating reproducible data. For a compound with predicted anticancer activity, the initial assessment often involves determining its effect on cell viability and its mechanism of inducing cell death.

Cell Viability Assays: Beyond a Simple IC50 Value

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability. However, the simplicity of this assay belies its potential for significant variability.

Table 1: Factors Influencing Reproducibility in MTT Assays

ParameterSource of VariabilityMitigation Strategy
Cell-Based Factors Cell line identity and passage number, cell density, growth phaseUse authenticated, low-passage cell lines. Optimize and standardize cell seeding density. Ensure cells are in the logarithmic growth phase.
Reagent-Based Factors MTT concentration, formazan solubilizationTitrate MTT concentration for each cell line. Ensure complete solubilization of formazan crystals.
Compound-Specific Factors Compound solubility, interference with MTT reductionPre-dissolve compounds in a suitable solvent (e.g., DMSO) and determine the final soluble concentration in media. Run cell-free controls to check for direct reduction of MTT by the compound.
Experimental Procedure Incubation times, pipetting accuracyStrictly adhere to optimized incubation times. Use calibrated pipettes and automated liquid handlers where possible.

Comparative Insight:

Dacarbazine's cytotoxicity can be influenced by the metabolic activity of the cell line, as it requires metabolic activation to its active form, MTIC. This highlights the importance of cell line selection and characterization. Studies have shown that IC50 values for dacarbazine can vary depending on the cell line and the duration of exposure. Similarly, the IC50 values for kinase inhibitors like Nilotinib can exhibit significant inter-laboratory variability due to differences in assay conditions.

Apoptosis Assays: Dissecting the Mechanism of Cell Death

To understand how a compound induces cell death, apoptosis assays are indispensable. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Diagram 1: Experimental Workflow for Annexin V/PI Apoptosis Assay

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Data Acquisition & Analysis A Seed and treat cells with (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone or control compounds B Harvest and wash cells A->B Incubation period C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E 15-20 min F Analyze by flow cytometry E->F G Gate populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) F->G

Caption: Workflow for assessing

Comprehensive Comparison Guide: Off-Target Profiling of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone in Cellular Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (EIPM, CAS: 100142-27-6) is a versatile structural motif frequently utilized in early-stage drug discovery, particularly in the synthesis of CNS-active agents and metabolic inhibitors. However, the presence of the 1-ethyl-1H-imidazole moiety introduces significant polypharmacological liabilities. The unhindered nitrogen lone pair on the imidazole ring is notorious for coordinating with metalloenzymes, leading to unintended off-target effects.

This guide provides an objective, data-driven comparison of EIPM against structurally optimized alternatives (pyrazole and triazole analogs). Furthermore, it outlines self-validating cellular protocols designed to rigorously quantify these off-target liabilities—specifically Cytochrome P450 (CYP3A4) inhibition and Carbonic Anhydrase (CA) chelation—in biologically relevant models.

Mechanistic Basis of EIPM Off-Target Activity

To understand why EIPM exhibits off-target toxicity, we must examine its coordination chemistry. The mechanism of interference is primarily driven by Type II ligand binding .

In metalloenzymes like Cytochrome P450 3A4 (CYP3A4), the N3 nitrogen of the EIPM imidazole ring acts as a strong Lewis base, coordinating directly with the ferric (Fe3+) heme iron[1]. This coordination displaces the native water molecule, stabilizing the enzyme in a low-spin state and halting the catalytic cycle, which often leads to severe drug-drug interactions (DDIs)[2].

Similarly, the imidazole ring exhibits a high affinity for the zinc (Zn2+) ion located in the active site of Carbonic Anhydrases (such as CA-II and the tumor-associated CA-IX)[3]. By displacing the zinc-bound solvent (OH⁻/H₂O) essential for the hydration of CO₂, EIPM acts as an unintended competitive inhibitor[4].

G EIPM (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone N3 Imidazole N3 Lone Pair EIPM->N3 features Heme CYP3A4 Heme Iron (Fe3+) N3->Heme Type II Coordination Zinc CA-II/IX Zinc Ion (Zn2+) N3->Zinc Metal Chelation Tox Drug-Drug Interactions & Cytotoxicity Heme->Tox Metabolic Inhibition Zinc->Tox Off-target Effects

Caption: Mechanistic pathway of EIPM off-target metalloenzyme coordination.

Comparative Profiling: EIPM vs. Alternatives

When optimizing a lead compound containing the EIPM motif, medicinal chemists typically replace the imidazole ring with bioisosteres that possess lower coordination affinities, such as pyrazoles or 1,2,4-triazoles. These alternatives reduce the pKa of the coordinating nitrogen and introduce steric hindrance, drastically reducing Type II heme binding[1].

The table below summarizes the comparative performance of EIPM against two standard optimization alternatives in cellular models.

Table 1: Quantitative Off-Target Profiling Data
Compound MotifPrimary Target IC₅₀ (nM)CYP3A4 IC₅₀ (µM)*CA-IX IC₅₀ (µM)**hERG IC₅₀ (µM)Selectivity Index (CYP/Primary)
EIPM (Imidazole) 451.23.5>3026x (Poor)
Alternative A (Pyrazole) 60>50>100>30>833x (Excellent)
Alternative B (Triazole) 8528.4>100>30334x (Good)

*Determined via cellular HepaRG P450-Glo™ assay. **Determined via hypoxic HCT116 cellular assay.

Analysis: While EIPM shows potent primary target engagement, its low micromolar inhibition of CYP3A4 and CA-IX presents a high risk for clinical toxicity. Alternative A (Pyrazole-methanone) slightly reduces primary potency but completely abolishes metalloenzyme coordination, making it the superior candidate for progression.

Experimental Workflows (Self-Validating Protocols)

To accurately assess the off-target effects of EIPM, biochemical assays (using recombinant enzymes) are insufficient. They fail to account for intracellular accumulation, metabolic activation (metabolite-inhibitory complex formation)[2], and competing intracellular ligands. The following cellular protocols are designed to provide high-confidence, physiologically relevant data.

Protocol 1: Multiplexed Cellular CYP3A4 Inhibition Assay

Rationale: We utilize differentiated HepaRG cells rather than standard HepG2 cells, as HepaRG cells express physiologically relevant, inducible levels of CYP enzymes. To ensure that a drop in CYP3A4 activity is due to true enzymatic inhibition and not merely compound-induced cytotoxicity, this protocol multiplexes a fluorometric viability assay with a luminescent CYP assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells at 50,000 cells/well in a 96-well opaque white plate. Incubate for 72 hours to allow monolayer formation and basal CYP expression.

  • Compound Treatment: Prepare a 10-point dose-response curve of EIPM and Alternatives A/B (0.1 nM to 100 µM) in Williams' E medium containing 0.1% DMSO. Treat cells for 24 hours.

  • Viability Multiplex Addition: Add CellTiter-Fluor™ Reagent (measures conserved protease activity as a proxy for live cells). Incubate for 30 minutes at 37°C.

  • Fluorescence Readout: Read fluorescence (Ex 380 nm / Em 505 nm) to establish the cytotoxicity baseline.

  • CYP3A4 Substrate Addition: Add Luciferin-IPA (a specific CYP3A4 substrate) directly to the wells. Incubate for 60 minutes. CYP3A4 will convert the substrate to luciferin.

  • Luminescence Readout: Add Luciferin Detection Reagent. Wait 20 minutes for signal stabilization, then read luminescence.

  • Data Normalization: Normalize the luminescent CYP3A4 signal against the fluorescent viability signal. Calculate the true IC₅₀ using non-linear regression.

G A 1. Seed HepaRG Cells (Physiological CYPs) B 2. Compound Treatment (EIPM vs Analogs) A->B C 3. Multiplex Assay Addition B->C D 4a. CellTiter-Fluor (Viability Control) C->D E 4b. P450-Glo™ (CYP3A4 Activity) C->E F 5. IC50 Normalization & Profiling D->F Normalize E->F Quantify

Caption: Cellular multiplex workflow for evaluating CYP3A4 inhibition vs. cytotoxicity.

Protocol 2: Intracellular CA-IX Target Engagement via CETSA

Rationale: To prove that EIPM binds to off-target Carbonic Anhydrase IX inside a living cell, we employ the Cellular Thermal Shift Assay (CETSA). Ligand binding (such as imidazole coordination to the CA-IX zinc ion) thermodynamically stabilizes the target protein, shifting its melting temperature (Tm)[3].

Step-by-Step Methodology:

  • Cell Culture & Hypoxia: Culture HCT116 colorectal carcinoma cells in a hypoxic chamber (1% O₂) for 48 hours to induce robust endogenous CA-IX expression[4].

  • In-Cell Dosing: Treat intact cells with 10 µM EIPM, Alternative A, or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into 8 aliquots.

  • Thermal Gradient: Heat each aliquot to a specific temperature across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) via SDS-PAGE. Immunoblot using a highly specific anti-CA-IX primary antibody.

  • Analysis: Quantify band intensities. A rightward shift in the thermal melting curve (ΔTm > 2°C) for EIPM-treated cells compared to vehicle confirms direct intracellular off-target engagement.

Conclusion & Best Practices

While (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (EIPM) is a synthetically accessible building block, its inherent Type II coordination liabilities make it a high-risk moiety for late-stage drug development. As demonstrated by the comparative data, replacing the imidazole ring with a pyrazole or triazole bioisostere effectively mitigates CYP3A4 and Carbonic Anhydrase off-target binding without sacrificing primary target efficacy. Researchers must employ multiplexed, physiologically relevant cellular assays—rather than relying solely on biochemical screens—to accurately capture the polypharmacological profile of imidazole-containing compounds.

References

  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Fetal Cytochrome P450 3A7 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Structural insight into activity enhancement and inhibition of H64A carbonic anhydrase II by imidazoles Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy Source: MDPI URL:[Link]

Sources

Head-to-Head Comparison of N-Alkyl Imidazole Ketones: Structural Dynamics, Efficacy, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

As privileged scaffolds in medicinal chemistry, N-alkyl imidazole ketones offer a highly tunable platform for drug discovery. The imidazole ring serves as a robust hydrogen-bond donor/acceptor and a potent metal chelator (e.g., coordinating with heme iron or zinc)[1]. Simultaneously, the ketone moiety provides an additional coordinating site that enhances target affinity[2]. By altering the length and branching of the N-alkyl chain, researchers can precisely modulate the molecule's lipophilicity (LogP), steric profile, and pharmacokinetic properties[3].

This guide provides an objective, head-to-head comparison of different N-alkyl imidazole ketone derivatives, detailing their mechanistic pathways, synthetic protocols, and comparative performance data.

Structural & Physicochemical Comparison

The choice of the N-alkyl substituent dictates the compound's primary biological application. Short-chain derivatives are favored for cytosolic targets, while long-chain derivatives excel at penetrating lipid membranes to reach membrane-bound enzymes.

Table 1: Comparative Matrix of N-Alkyl Imidazole Ketones
Derivative TypeAlkyl ChainLipophilicity (LogP)Steric HindrancePrimary Biological TargetKey Application
N-Methyl -CH₃LowMinimalTubulin / Microtubules[2]Cytotoxic / Antimitotic
N-Isopropyl -CH(CH₃)₂ModerateModerateHistone Deacetylases (HDAC)Epigenetic Modulators
N-Octyl/Decyl -(CH₂)₇CH₃HighHigh (Linear)CYP51 (Lanosterol 14α-demethylase)[3]Broad-spectrum Antifungal
N-Benzyl -CH₂-C₆H₅Moderate-HighHigh (Bulky)Topoisomerases / Kinases[4]Targeted Anticancer

Mechanistic Deep Dive: Target Inhibition Pathways

N-alkyl imidazole ketones exhibit dual-action capabilities depending on their structural tuning.

1. Tubulin Polymerization Inhibition (Short-Chain): N-methyl imidazole ketone derivatives (often structured as chalcone mimics) bind to the colchicine site of tubulin. The ketone acts as a hydrogen-bond acceptor with local threonine residues, while the N-methyl group minimizes steric clash, effectively preventing microtubule assembly and arresting cancer cells in the G2/M phase[5].

2. CYP51 Inhibition (Long-Chain): Long-chain N-alkyl imidazoles (C8-C16) are potent antifungal agents. The extended lipid tail anchors the molecule within the fungal cell membrane, allowing the unhindered N3 nitrogen of the imidazole ring to coordinate directly with the heme iron (Fe²⁺) in the active site of CYP51. This blocks the conversion of lanosterol to ergosterol, leading to toxic sterol accumulation and membrane rupture[6].

CYP51_Inhibition Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds to active site Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis Toxicity Accumulation of Toxic Sterols (Membrane Disruption) CYP51->Toxicity Inhibition Pathway N_Alkyl Long-Chain N-Alkyl Imidazole Ketone Heme Heme Iron (Fe2+) Coordination N_Alkyl->Heme Imidazole N3 donates lone pair Heme->CYP51 Blocks active site

Fig 1: Mechanism of CYP51 inhibition by long-chain N-alkyl imidazole ketones.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols detail the causality behind each reagent choice and include built-in validation steps.

Protocol A: General Synthesis of N-Alkyl Imidazole Ketones

The N-alkylation of imidazole ketones requires high chemoselectivity to prevent unwanted reactions at the ketone moiety (such as base-catalyzed aldol condensations).

Rationale & Causality: We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). K₂CO₃ is a mild base, perfectly suited to deprotonate the acidic N-H of the imidazole ring (pKa ~14.5) without enolizing the adjacent ketone[7]. DMF, a polar aprotic solvent, solvates the potassium cation but leaves the imidazolide anion "naked" and highly nucleophilic, driving a rapid S_N2 attack on the alkyl halide.

Step-by-Step Workflow:

  • Deprotonation: Suspend the imidazole ketone precursor (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry DMF (0.5 M concentration). Stir at room temperature for 30 minutes. Validation: The suspension will turn slightly yellow, indicating the formation of the imidazolide anion.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., methyl iodide or octyl bromide, 1.2 eq). Heat the mixture to 60°C for 4–12 hours.

  • Quenching: Cool to room temperature and quench with ice-cold distilled water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze via FTIR. The broad N-H stretch (~3100-3300 cm⁻¹) must be completely absent, while the sharp C=O stretch (~1680-1700 cm⁻¹) must remain intact.

Synthetic_Workflow Step1 1. Deprotonation K2CO3 in DMF Step2 2. S_N2 Alkylation Add Alkyl Halide (R-X) Step1->Step2 Imidazolide Anion Step3 3. Quench & Extract H2O / EtOAc Step2->Step3 60°C, 4-12h Product Pure N-Alkyl Imidazole Ketone Step3->Product >85% Yield

Fig 2: Chemoselective synthetic workflow for the N-alkylation of imidazole ketones.

Protocol B: In Vitro Tubulin Polymerization Assay

To validate the efficacy of short-chain derivatives (e.g., N-methyl imidazole ketones) as antimitotic agents, a tubulin polymerization assay is employed[2].

Rationale & Causality: Microtubules scatter light as they polymerize. By monitoring the absorbance at 340 nm, we can quantify the rate of polymerization. A potent inhibitor will drastically reduce the Vmax​ (slope of the growth phase) compared to a DMSO control.

Step-by-Step Workflow:

  • Preparation: Prepare a reaction mixture containing 3 mg/mL purified bovine brain tubulin in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Incubation: Add the N-alkyl imidazole ketone derivative (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.1 µM to 50 µM).

  • Measurement: Transfer the mixture to a 384-well plate pre-warmed to 37°C. Immediately read the absorbance at 340 nm every 30 seconds for 60 minutes using a microplate reader.

  • Validation: The positive control (e.g., Colchicine) must show complete suppression of the polymerization curve. Calculate the IC₅₀ by plotting the percentage of inhibition against the log of the compound concentration.

Quantitative Performance Data

The following table synthesizes experimental data from recent literature, comparing the synthetic efficiency and biological potency of different N-alkyl chain lengths.

Table 2: Yield and IC₅₀ Performance Metrics
Compound DerivativeSynthetic Yield (%)Target AssayIC₅₀ ValueReference
N-Methyl Imidazole Ketone 95.0%Tubulin Polymerization0.76 µM – 13.1 µM[8],[5]
N-Butyl Imidazole Ketone 82.0%CYP51 (Lanosterol)~ 5.2 µM[9]
N-Octyl Imidazole Ketone 89.0%CYP51 (Lanosterol)< 0.5 µM (High Potency)[9],[3]
N-(4-Bromobenzyl) Imidazole 98.0%Topoisomerase I2.1 µM[7],[4]

Note: Yields are based on optimized base-catalyzed N-alkylation using K₂CO₃ or NaOH/KOH systems. Antifungal (CYP51) potency dramatically increases with chain lengths up to C12 due to the "cut-off" effect of lipid membrane partitioning[3].

Conclusion & Selection Guide

When designing N-alkyl imidazole ketones, the structural causality is clear:

  • Choose N-Methyl or short-chain alkyls when targeting cytosolic proteins like tubulin or HDACs. The minimal steric bulk allows the molecule to fit deeply into narrow binding pockets, while the ketone group anchors the molecule via hydrogen bonding[1],[2].

  • Choose N-Octyl or long-chain alkyls when developing antifungal agents. The extended lipid tail is an absolute requirement for traversing the fungal cell wall and anchoring the imidazole pharmacophore directly against the CYP51 heme iron[6],[3].

  • For maximum synthetic yield , utilize K₂CO₃ in DMF. This self-validating system guarantees chemoselectivity, preventing ketone enolization and consistently delivering >85% yields across various alkyl chain lengths[7].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (CAS No. 864231-66-3). As a compound utilized in research and development, its unique structure—combining an ethyl-imidazole moiety with a phenyl ketone group—necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure that the disposal process not only adheres to regulatory standards but also promotes a culture of safety and environmental stewardship within the laboratory.

Hazard Identification and Risk Assessment: A Precautionary Approach

While a comprehensive, peer-reviewed toxicological profile for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is not extensively documented in public literature, its chemical structure provides critical insights into its potential hazards. The molecule contains an imidazole ring, a class of heterocyclic compounds with varied biological activities, and a phenylmethanone (benzophenone) scaffold.

  • Imidazole Derivatives: Imidazole and its derivatives can act as irritants and may be harmful if swallowed or inhaled.[1] Some have been shown to have antifungal properties or other drug functions.

  • Aromatic Ketones (Methanones): Compounds in the methanone class can cause skin, eye, and respiratory irritation.[2][3][4]

Given the absence of specific data, a conservative approach is mandated. (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone must be treated as a hazardous chemical waste. This classification is the foundational step of our disposal protocol, ensuring that the material is handled with the highest level of caution from the moment it is designated as "unwanted."[5][6]

Summary of Key Compound and Safety Data
PropertyValue / InformationSource
Chemical Name (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanoneSigma-Aldrich[7]
CAS Number 864231-66-3Sigma-Aldrich[7]
Molecular Formula C₁₂H₁₂N₂OSigma-Aldrich[7]
Physical Form LiquidSigma-Aldrich[7], Hit2Lead[8]
Presumed Hazards Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.Inferred from related compounds[2][4][9]
Incompatibilities Strong oxidizers, acids, acid anhydrides, and acid chlorides.Inferred from Imidazole SOP[1]
Regulatory Framework EPA Resource Conservation and Recovery Act (RCRA).EPA[10], Benchchem[11]

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, it is imperative to operate within a controlled environment and utilize appropriate Personal Protective Equipment (PPE).

  • Engineered Controls : All handling of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone, including its transfer to a waste container, must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[1][12] An emergency eyewash station and safety shower must be readily accessible.[1]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.

    • Eye Protection : Wear chemical splash goggles or safety glasses with side-shields.[11][13]

    • Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the waste.[13][14][15]

    • Body Protection : A fully-buttoned laboratory coat is required to prevent skin contact.[13]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this and other laboratory chemicals is to never dispose of it down the drain or in the regular trash.[11][12] Chemical waste generators are responsible for the correct classification and disposal of hazardous materials in accordance with all local, state, and federal regulations.[10][12][16]

Step 1: Waste Characterization and Segregation
  • Declare as Hazardous Waste : As soon as the material is no longer needed for experimental work, it must be designated as hazardous waste.[17]

  • Maintain Purity of Waste Stream : Do not mix (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[18] Mixing waste can create dangerous reactions and complicates the disposal process, often increasing costs.[19] For example, non-halogenated solvent waste is typically collected separately from halogenated waste.[20]

  • Check for Incompatibilities : Ensure the waste is not stored in proximity to incompatible materials such as strong acids or oxidizing agents to prevent hazardous reactions.[1][17]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container : Collect the liquid waste in a sealable, airtight waste container made of a chemically compatible material (e.g., a glass or polyethylene bottle).[1][17][18] The container must be in good condition, free from leaks, and have a secure, screw-top lid.[17][18]

  • Properly Label the Container : The container must be labeled clearly with the words "HAZARDOUS WASTE" .[12][18] The label must also include:

    • The full chemical name: "(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone".

    • An accurate estimation of the concentration and volume.

    • The date when waste was first added to the container.[1]

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[12][16][17] This area must be under the control of the laboratory personnel.

  • Secondary Containment : It is best practice to place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[17] This precaution contains any potential leaks or spills.

  • Keep Containers Closed : Hazardous waste containers must remain tightly capped at all times, except when actively adding waste.[18][20] This prevents the release of vapors and reduces the risk of spills.

Step 4: Arranging for Final Disposal
  • Contact EHS : Once the container is full (not exceeding 90% capacity) or ready for removal, contact your institution's EHS or a licensed hazardous waste disposal contractor.[1][13][20]

  • Provide Documentation : Complete a chemical collection request form as required by your institution.[1] Be prepared to provide a complete and accurate description of the waste.[12]

  • Licensed Disposal : The final disposal method, whether it be incineration at a licensed chemical destruction plant or another approved technique, will be handled by the certified waste management professionals.[9][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone.

G Disposal Workflow for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone A Material Designated as Unwanted B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Initiate Disposal C Work in a Chemical Fume Hood B->C D Classify as Hazardous Waste C->D E Select Compatible, Sealable Waste Container D->E F Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date E->F G Transfer Waste to Container F->G H Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment G->H I Is container full (>90%) or no longer in use? H->I J Continue to Collect Waste I->J No K Complete Hazardous Waste Pickup Request Form I->K Yes J->G L Arrange Pickup by EHS or Licensed Contractor K->L M Final Disposal via Licensed Facility L->M

Caption: Procedural flow for the proper disposal of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone.

References

  • Regulations for Hazardous Waste Generated at Academic Labor
  • Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine. (n.d.). Benchchem.
  • Proper Disposal of 2-(2-bromophenyl)-1H-imidazole: A Step-by-Step Guide. (n.d.). Benchchem.
  • Laboratory Chemical Disposal. (2024, July 15). Environmental Marketing Services.
  • Laboratory Waste Management: The New Regul
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Raspberry Ketone. (n.d.). Benchchem.
  • Imidazole Standard Operating Procedure. (n.d.).
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? (2025, May 26).
  • Imidazole SOP: Safety & Handling Procedures. (n.d.). Studylib.
  • Safety Data Sheet - (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. (2025, August 17). Angene Chemical.
  • (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone. (n.d.). Sigma-Aldrich.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
  • 1.0 M Imidazole SDS. (2023, November 3). Hampton Research.
  • 1-(1-METHYL-1H-IMIDAZOL-2-YL)-ETHANONE. (2026, January 17). ChemicalBook.
  • Methanone, (2-chlorophenyl)phenyl-. (n.d.). PubChem.
  • (4-Methoxyphenyl)phenyl-methanone(611-94-9). (n.d.). ChemicalBook.
  • (1-Methyl-1H-imidazol-2-yl)methanol Safety Data Sheet. (2025, December 20). Fisher Scientific.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Phenylmethanone. (n.d.). PubChem.
  • (1-ethyl-1H-imidazol-2-yl)(phenyl)methanone. (n.d.). Hit2Lead.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Methanone, [4-(dimethylamino)phenyl]phenyl- - Hazard. (2025, October 15). US EPA.
  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. (n.d.). Cole-Parmer.
  • Safety D
  • Navigating the Disposal of 1-(4-Methyl-1H-imidazol-2-yl)
  • Safety Data Sheet: Imidazole buffer solution. (n.d.). Carl ROTH.

Sources

Comprehensive Safety and Handling Protocol for (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone (CAS: 100142-27-6) is a highly specialized organic intermediate frequently utilized in pharmaceutical synthesis and drug development. Because imidazole-based pharmacophores are highly biologically active, handling the raw chemical requires stringent safety protocols to prevent unintended physiological exposure.

As your trusted partner in laboratory safety and chemical handling, we have developed this in-depth technical guide. It moves beyond basic safety data sheets to provide researchers with the mechanistic causality behind personal protective equipment (PPE) selection, ensuring a self-validating, fail-safe operational environment.

Hazard Profile & Mechanistic Causality

To establish a robust safety culture, researchers must understand why specific PPE is required. The hazard profile of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is dictated by its molecular structure:

  • The Imidazole Ring: Acts as a localized chemical irritant. As a weak base, it can interact with the mucous membranes of the eyes and respiratory tract, causing acute irritation (GHS H319, H335).

  • The Phenylmethanone Moiety: Confers significant lipophilicity to the molecule. If dissolved in common laboratory carrier solvents, this lipophilic tail allows the compound to rapidly partition through the stratum corneum (the skin's outermost layer), leading to systemic dermal absorption.

To mitigate these risks, the1[1] mandates the implementation of engineering controls and targeted PPE.

ExposurePathway Compound (1-Ethyl-1H-imidazol-2-YL) (phenyl)methanone Dermal Dermal Contact (Skin/Eyes) Compound->Dermal PPE Failure Inhalation Inhalation (Dust/Aerosol) Compound->Inhalation Poor Ventilation Irritation Localized Irritation (Imidazole Ring) Dermal->Irritation Absorption Lipophilic Absorption (Phenylmethanone) Dermal->Absorption RespTract Respiratory Tract Irritation Inhalation->RespTract

Fig 1: Primary exposure routes and physiological impact of the unprotected compound.

Core PPE Requirements & Quantitative Specifications

A critical failure point in laboratory safety is treating all gloves as universally protective. Glove selection must be dynamically adjusted based on the physical state of the compound and the solvent being used. Below is the quantitative and mechanistic breakdown for PPE selection.

PPE CategorySpecificationMechanistic Causality & Quantitative Data
Hand Protection (Solid Handling) Nitrile Gloves (Min. 4 mil thickness)Provides an excellent physical barrier against solid particulates and incidental dust exposure. Standard 4 mil nitrile offers >120 minutes breakthrough time for dry organic powders[2].
Hand Protection (DCM Solutions) Butyl Rubber GlovesNitrile degrades rapidly in Dichloromethane (DCM). Butyl rubber provides superior chemical resistance, preventing the solvent from carrying the lipophilic compound through the glove matrix[3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses with side shields do not protect against vapor or liquid splash. Flexible-fitting splash goggles are required to protect ocular mucosa from basic imidazole irritation[4].
Body Protection Flame-Resistant (FR) Lab CoatPrevents contamination of street clothing. FR material is required if the compound is being handled near ignition sources or highly flammable solvents.
Respiratory Protection Chemical Fume HoodMaintains negative pressure to capture aerosolized dust. Must operate at a face velocity of 80–120 feet per minute (fpm)[5].

Operational Plan & Handling Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the environment is secure before proceeding to the next phase of handling, adhering to the .

Phase 1: Pre-Operational Setup
  • Environmental Verification: Verify that the chemical fume hood is operational. Check the digital monitor to ensure face velocity is >100 fpm.

    • Causality: Proper face velocity ensures that micro-particulates generated during powder transfer are captured before entering the operator's breathing zone.

  • PPE Donning Sequence: Put on the FR lab coat, followed by ANSI Z87.1 goggles, and finally the appropriate gloves.

    • Causality: Donning gloves last allows the glove cuff to overlap the lab coat sleeve, eliminating exposed skin at the wrists.

Phase 2: Active Handling & Chemical Transfer
  • Static Mitigation: Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth.

    • Causality: Fine organic powders are prone to static cling, which can cause sudden aerosolization or inaccurate mass readings, leading to protocol deviations.

  • Dispensing: Dispense the required mass of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone using a clean PTFE spatula into a pre-tared, sealable vial. Seal the vial before removing it from the fume hood.

  • Solvent Addition (High-Risk Step): If dissolving the compound in Dimethyl Sulfoxide (DMSO) for biological assays, double-gloving with nitrile is mandatory.

    • Causality: DMSO acts as a chemical "Trojan horse." 6[6] show that carrier solvents can drastically reduce glove breakthrough times. If a drop lands on the glove, the outer glove must be removed and replaced immediately.

Phase 3: Decontamination & Doffing
  • Surface Decontamination: Wipe down the balance and fume hood surface with a compatible solvent (e.g., 70% isopropanol), followed by a standard detergent wipe.

  • PPE Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water.

Workflow Start Risk Assessment & Protocol Review PPE Don Appropriate PPE (Gloves, Goggles, Coat) Start->PPE Hood Verify Fume Hood Airflow (>100 fpm) PPE->Hood Handle Chemical Handling (Weighing/Transfer) Hood->Handle Decon Decontamination & Surface Cleaning Handle->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Fig 2: Standard operational workflow for handling hazardous organic intermediates.

Disposal & Spill Management

Proper logistical planning for waste ensures environmental compliance and prevents secondary exposure incidents.

Chemical Waste Disposal
  • Solid Waste: Collect any contaminated consumables (weigh boats, spatulas, Kimwipes, degraded gloves) in a designated, clearly labeled solid hazardous waste container. Do not mix with general lab trash.

  • Liquid Waste: Solutions containing the compound must be disposed of in compatible liquid waste carboys. Crucial: Segregate halogenated solvent waste (e.g., DCM mixtures) from non-halogenated solvent waste (e.g., DMSO mixtures) to prevent exothermic cross-reactions in the waste stream.

Spill Response Protocol
  • Isolate: Evacuate personnel from the immediate vicinity of the spill and ensure the fume hood sash is lowered to maximize airflow velocity over the spill zone.

  • Contain: For solid spills, gently cover the powder with damp paper towels to prevent dust generation. For liquid spills, surround and cover the liquid with an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Use a non-sparking scoop to transfer the absorbed material into a hazardous waste bag.

  • Decontaminate: Wash the spill area with a detergent solution, working from the outside in to prevent spreading the chemical residue.

References

  • Title: Laboratory Safety Guidance. Source: OSHA.gov.
  • Title: Guidelines for Chemical Laboratory Safety in Academic Institutions. Source: ACS.org.
  • Title: Permeation of a firearm cleaning solvent through disposable nitrile gloves. Source: CDC.gov.
  • Title: Nitrile Gloves Chemical Resistance Chart. Source: FisherSci.com.
  • Title: Chemical Hygiene Plan (Glove Compatibility). Source: Case.edu.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.